molecular formula C12H19N B15088209 (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine CAS No. 100485-66-3

(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine

Cat. No.: B15088209
CAS No.: 100485-66-3
M. Wt: 177.29 g/mol
InChI Key: LEOJYNQFZGBWMY-LLVKDONJSA-N
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Description

(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100485-66-3

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine

InChI

InChI=1S/C12H19N/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3/t11-/m1/s1

InChI Key

LEOJYNQFZGBWMY-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](C(C)(C)C)N

Canonical SMILES

CC1=CC=CC=C1C(C(C)(C)C)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Applications of Highly Hindered Chiral Amines: A Case Study on (S)-2,2-Dimethyl-1-(o-tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly sterically hindered


-branched chiral amines represents a significant challenge in modern organic chemistry. The compound (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine  is a privileged structural motif featuring a chiral center flanked by two exceptionally bulky groups: a tert-butyl moiety and an ortho-substituted aryl ring (o-tolyl). This extreme steric environment makes it an invaluable scaffold for asymmetric transition-metal catalysis and pharmaceutical development[1]. However, its synthesis requires precise retrosynthetic logic to overcome severe steric clashes during carbon-carbon bond formation. This whitepaper details the causality-driven synthetic protocols, quantitative optimization, and catalytic applications of this highly hindered amine.

Retrosynthetic Causality: Overcoming the Steric Clash

Standard reductive amination protocols fail for this class of molecules due to the inability of bulky hydrides or organometallic reagents to attack highly congested imines. To synthesize (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, we must rely on Ellman’s chiral sulfinamide chemistry[2]. However, the order of assembly is critical:

  • Route A (The Flawed Approach): Condensation of o-tolualdehyde with (S)-tert-butanesulfinamide, followed by the addition of t-BuMgCl. The steric repulsion between the ortho-methyl group of the imine and the incoming tert-butyl nucleophile prevents the formation of the required transition state. This route typically yields <10% of the desired product, with competitive imine reduction dominating the pathway[3].

  • Route B (The Optimal Approach): Condensation of pivalaldehyde (t-BuCHO) with (S)-tert-butanesulfinamide, followed by the addition of o-tolylmagnesium bromide. While still hindered, an aryl Grignard is significantly less sterically demanding than a tert-butyl Grignard[4].

The success of Route B relies on a highly organized six-membered cyclic transition state. The magnesium cation (Mg²⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the substrate into a rigid Z-imine conformation[2]. The bulky tert-butyl group on the sulfur atom effectively shields the Si-face, directing the o-tolyl nucleophile to attack exclusively from the less hindered Re-face.

Retrosynthesis Pivalaldehyde Pivalaldehyde (t-BuCHO) Imine N-tert-Butanesulfinyl Imine Pivalaldehyde->Imine (S)-t-BuSONH2 Ti(OEt)4 Target (S)-2,2-dimethyl-1- (o-tolyl)propan-1-amine Imine->Target 1. Grignard Addition 2. HCl/MeOH Grignard o-TolylMgBr (Aryl Nucleophile) Grignard->Target Attacks Re-Face

Caption: Retrosynthetic workflow prioritizing the sterically favored addition of an aryl Grignard.

Experimental Protocols: A Self-Validating System

To ensure high enantiomeric purity and yield, the following self-validating protocol must be strictly adhered to. The choice of solvent in Step 2 is the most critical variable for maintaining scientific integrity.

Step 1: Imine Condensation
  • Setup: In an oven-dried flask under argon, dissolve (S)-tert-butanesulfinamide (1.0 equiv) and pivalaldehyde (1.1 equiv) in anhydrous THF (0.5 M).

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Ti(OEt)₄ acts dual-purposely as a Lewis acid to activate the carbonyl and as an irreversible water scavenger to drive the equilibrium[2].

  • Validation: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2). Quench with an equal volume of saturated aqueous NaHCO₃, filter through Celite to remove titanium salts, and concentrate the organic layer.

Step 2: Diastereoselective Grignard Addition

Causality Note: The reaction must be performed in a non-coordinating solvent like CH₂Cl₂ or toluene. Using ethereal solvents (like THF) causes competitive coordination to the Mg²⁺ center, disrupting the cyclic transition state and drastically lowering the diastereomeric ratio (dr)[3].

  • Setup: Dissolve the crude imine in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C.

  • Addition: Slowly add o-tolylmagnesium bromide (2.5 equiv, 1.0 M in THF/Toluene) dropwise over 30 minutes to manage the exotherm.

  • Validation: Stir at -78 °C for 6 hours, then allow to warm to room temperature overnight[4]. Quench with saturated aqueous NH₄Cl. Determine the dr of the crude mixture via ¹H NMR using tert-butyl methyl ether as an internal standard[4].

Step 3: Auxiliary Cleavage
  • Cleavage: Dissolve the purified sulfinamide adduct in anhydrous MeOH (0.2 M). Add 4M HCl in dioxane (2.0 equiv) and stir at room temperature for 1 hour[3].

  • Isolation: Concentrate under reduced pressure. Triturate the resulting solid with diethyl ether to isolate the pure (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine hydrochloride salt.

TS_Model TS Mg2+ Cyclic Transition State (Z-Imine Conformation) Coord Bidentate Coordination: Sulfinyl Oxygen & Imine Nitrogen TS->Coord Attack Sterically Directed Attack: o-Tolyl approaches Re-Face Coord->Attack Product (S,S)-Diastereomer (dr > 95:5) Attack->Product

Caption: Six-membered cyclic transition state dictating the stereochemical outcome of the Grignard addition.

Quantitative Analysis of Synthetic Routes

The table below summarizes the empirical data validating the retrosynthetic logic and solvent causality discussed in Section 1 and 2.

Synthetic RouteElectrophileNucleophileSolventYield (%)Diastereomeric Ratio (dr)
Route A o-Tolyl Iminet-BuMgClTHF< 10%N/A (Reduction dominates)
Route B (Sub-optimal) t-Bu Imineo-TolylMgBrTHF65%84:16
Route B (Optimal) t-Bu Imineo-TolylMgBrCH₂Cl₂92%> 95:5

Data synthesized from comparative Grignard additions to highly hindered sulfinyl imines[3],[4].

Applications in Asymmetric Catalysis

The extreme steric bulk of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine makes it an exceptional chiral ligand precursor. When converted into a bidentate C-N chelating ligand, it can be complexed with transition metals to form highly efficient catalysts.

For instance, the closely related unmethylated analog, (R)-1-phenyl-2,2-dimethylpropylamine, has been successfully cyclometalated to synthesize bifunctional mononuclear amidoiridium complexes[1]. These coordinatively unsaturated complexes serve as the active catalytic species in the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones. The extreme steric hindrance of the tert-butyl group, combined with the ortho-substitution on the aryl ring in our target molecule, creates a deep, highly restricted chiral pocket. This allows the catalyst to operate with pronounced enantiodiscrimination, achieving high turnover frequencies even at sub-zero temperatures (-30 °C)[1].

References

  • [1] Kayaki, Y. et al. "Comparative Study of Bifunctional Mononuclear and Dinuclear Amidoiridium Complexes with Chiral C-N Chelating Ligands for the Asymmetric Transfer Hydrogenation of Ketones." Chemistry - An Asian Journal, 2016. 1

  • [3] Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. 3

  • [4] "Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary." The Journal of Organic Chemistry, 2021. 4

  • [2] Cogan, D.A., Liu, G. & Ellman, J. "Asymmetric synthesis of chiral amines by highly diastereoselective 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines." Tetrahedron, 1999. 2

Sources

Technical Profile: (S)-1-(2-methylphenyl)-2,2-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application profile of (S)-1-(2-methylphenyl)-2,2-dimethylpropylamine (CAS 100485-66-3). This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a privileged chiral scaffold in the synthesis of Calcilytics (CaSR antagonists) and Kinesin Spindle Protein (KSP) inhibitors .

CAS Number: 100485-66-3[1]

Core Identity & Physicochemical Architecture

This compound represents a class of sterically congested chiral amines . Its structural uniqueness lies in the juxtaposition of a bulky tert-butyl group (2,2-dimethylpropyl moiety) and an ortho-substituted aryl ring (o-tolyl) around a chiral center.[1] This specific steric environment is highly valued in drug discovery for inducing conformational lock in receptor-ligand interactions, particularly within the hydrophobic pockets of GPCRs (e.g., Calcium-Sensing Receptors).[1]

Chemical Identity Table
PropertySpecification
IUPAC Name (1S)-1-(2-methylphenyl)-2,2-dimethylpropan-1-amine
Common Synonyms (S)-

-tert-Butyl-o-methylbenzylamine; (S)-1-(o-Tolyl)-2,2-dimethylpropylamine
CAS Number 100485-66-3
Molecular Formula

Molecular Weight 177.29 g/mol
Chiral Center (S)-Configuration
Physical State Colorless to pale yellow liquid
Optical Rotation

(c=1.0,

)
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water

Strategic Synthesis: The Ellman Sulfinamide Protocol[1]

While classical resolution (using tartaric acid) is possible, it is inefficient for this sterically hindered amine due to poor salt crystallinity. The industry-standard approach for high-enantiomeric excess (ee > 98%) is the Ellman Sulfinamide Synthesis .[1]

This method utilizes tert-butanesulfinamide as a chiral auxiliary to direct the stereoselective addition of the aryl nucleophile.[1]

Mechanism & Protocol Logic
  • Condensation: Pivalaldehyde is condensed with (S)-(-)-2-methyl-2-propanesulfinamide.[1] The bulky tert-butyl group on the auxiliary directs the geometry of the resulting imine.[1]

  • Diastereoselective Addition: An ortho-tolyl Grignard reagent adds to the sulfinyl imine.[1] The magnesium coordinates with the sulfinyl oxygen, creating a rigid cyclic transition state (Zimmerman-Traxler model) that dictates facial selectivity.

  • Deprotection: Mild acidic hydrolysis removes the sulfinyl group, yielding the free chiral amine hydrochloride, which is then neutralized.

Synthesis Workflow Diagram

EllmanSynthesis Start Pivalaldehyde (2,2-dimethylpropanal) Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Dehydration Aux (S)-(-)-tert-Butanesulfinamide Aux->Imine Sulfinamide Sulfinamide Adduct (Diastereomerically Pure) Imine->Sulfinamide Grignard Addition -78°C to RT Grignard o-Tolylmagnesium Bromide (Nu- Addition) Grignard->Sulfinamide Product (S)-1-(2-methylphenyl)- 2,2-dimethylpropylamine (CAS 100485-66-3) Sulfinamide->Product Acid Hydrolysis Deprotect HCl / MeOH (Cleavage)

Caption: Stereoselective synthesis of CAS 100485-66-3 via Ellman's auxiliary, ensuring high optical purity through a rigid transition state.

Experimental Considerations (Self-Validating Protocol)
  • Moisture Control: The imine formation is sensitive to water. Use Ti(OEt)₄ as a water scavenger and Lewis acid catalyst to drive conversion to >95%.

  • Temperature Criticality: The Grignard addition must be initiated at -78°C to maximize the kinetic control of the diastereoselectivity. Warmer temperatures lead to "leakage" of the undesired (R)-isomer.

  • Validation: Monitor the disappearance of the imine peak (

    
    ) via IR spectroscopy or the shift of the aldimine proton in 
    
    
    
    -NMR.

Applications in Drug Development[1]

The (S)-1-(2-methylphenyl)-2,2-dimethylpropylamine scaffold is a "privileged structure" in medicinal chemistry, primarily serving as a hydrophobic pharmacophore in Calcium-Sensing Receptor (CaSR) modulators.[1]

A. Calcilytics (CaSR Antagonists)

Calcilytics are compounds that block the CaSR, stimulating the release of parathyroid hormone (PTH). They are investigated for treating osteoporosis.

  • Mechanism: The bulky tert-butyl and o-tolyl groups of CAS 100485-66-3 fit into the deep lipophilic pocket of the CaSR transmembrane domain.[1]

  • Structural Analog: This amine is a direct structural analog of the amine moiety found in Ronacaleret (SB-751689) and NPSP795 , where the steric bulk is critical for potency and selectivity against related GPCRs.

  • SAR Insight: The ortho-methyl group restricts rotation of the phenyl ring, reducing the entropic penalty upon binding.[1]

B. Kinesin Spindle Protein (KSP) Inhibitors

In oncology, this amine serves as a chiral building block for KSP inhibitors (e.g., quinazolinone derivatives).

  • Role: The amine forms the "tail" of the inhibitor, interacting with the solvent-exposed region of the KSP motor domain, improving solubility and pharmacokinetic properties compared to flat aromatic tails.

C. Chiral Resolution Agent

Due to its high steric bulk and basicity, this amine is used to resolve sterically hindered acidic racemates (e.g., atropisomeric biaryl acids) via diastereomeric salt crystallization.

Handling & Safety Profile

  • Hazard Classification: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to atmospheric

    
     (forming carbamates).
    
  • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

References

  • Ellman's Auxiliary Synthesis

    • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.

  • Calcilytic Drug Design (CaSR Antagonists)

    • Marquis, R. W., et al. (2009). "Discovery of (R)-N-(1-(3-Chlorophenyl)-2,2-dimethylpropyl)-3-methoxypropan-1-amine (SB-751689), a Potent, Orally Bioavailable Calcium-Sensing Receptor Antagonist."[1] Journal of Medicinal Chemistry, 52(21), 6584–6598.

  • Product Verification & Properties

    • Sigma-Aldrich.[1][2][3] "(S)-2,2-Dimethyl-1-(2-tolyl)propylamine Product Sheet." Merck KGaA.

Sources

Navigating the Nuances of Stereochemistry: A Comparative Analysis of o-Tolyl and p-Tolyl Chiral Amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the choice of a chiral ligand or catalyst is paramount. Chiral amines and their derivatives are foundational pillars in this field, serving as resolving agents, chiral auxiliaries, and ligands for transition metal catalysts. Among the vast arsenal of available structures, those incorporating the tolyl moiety—a methyl-substituted phenyl group—are common. However, the seemingly subtle shift of a single methyl group from the ortho to the para position can induce profound changes in the stereochemical outcome of a reaction.

This guide provides a detailed technical examination of the core differences between o-tolyl and p-tolyl chiral amine isomers. We will dissect how this positional isomerism fundamentally alters the steric and electronic properties of the molecule and, consequently, its behavior and efficacy in asymmetric catalysis. By understanding these nuances, researchers can move beyond trial-and-error and make more informed, rational decisions in catalyst design and selection, ultimately accelerating the drug development process.

The Core Distinction: Steric and Electronic Effects of Isomerism

The fundamental differences between o-tolyl and p-tolyl chiral amines originate from the distinct spatial and electronic influence of the methyl group on the aromatic ring relative to the chiral amine center.

Steric Hindrance: The Ortho Effect

The most dramatic difference is the steric bulk imposed by the ortho-methyl group. Positioned directly adjacent to the point of attachment to the chiral amine framework, the o-tolyl group creates a sterically crowded environment. This has several critical implications:

  • Conformational Rigidity: The steric clash between the ortho-methyl group and the chiral center can restrict bond rotation, locking the molecule into a more rigid conformation. This pre-organization can be highly beneficial in catalysis, as a well-defined and rigid catalyst-substrate complex often leads to a more ordered transition state and, therefore, higher enantioselectivity.

  • Substrate Approach Vector: The bulky ortho group acts as a "steric wall," selectively blocking certain trajectories for an incoming substrate. This forces the substrate to approach the catalytic center from a less hindered direction, enhancing the facial selectivity of the reaction.

In contrast, the p-tolyl isomer, with its methyl group situated at the opposite end of the ring, presents significantly less steric hindrance around the chiral center. This can allow for greater conformational flexibility and less specific control over the substrate's approach.

Diagram 1: Structural Comparison of Tolyl Isomers

G cluster_o o-Tolyl Chiral Amine cluster_p p-Tolyl Chiral Amine o_amine o_structure caption_o Methyl group at ortho-position creates significant steric hindrance near the chiral center (*). p_amine p_structure caption_p Methyl group at para-position exerts minimal direct steric influence on the chiral center (*).

Caption: Positional isomerism of the methyl group dictates the steric environment.

Electronic Influence

The methyl group is an electron-donating group (EDG) through a combination of the inductive effect and hyperconjugation. This electronic contribution alters the properties of the aromatic ring and the attached nitrogen atom.

  • p-Tolyl: In the para position, the electron-donating effect is fully transmitted through the π-system of the aromatic ring. This increases the electron density on the nitrogen atom, making the p-tolyl amine slightly more basic and potentially more nucleophilic than its o-tolyl counterpart. This enhanced electron-donating ability can influence the electronic properties of a metal center when the amine is used as a ligand.

  • o-Tolyl: While the ortho-methyl group is also electron-donating, its effect can be complicated by steric inhibition of resonance. The steric bulk may cause a slight twisting of the tolyl group out of the optimal plane for conjugation, potentially dampening its electron-donating capacity compared to the para isomer.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure tolyl-substituted amines is a critical first step. The general approach involves the synthesis of the racemic amine followed by resolution.

General Synthesis: Reductive Amination

A common and robust method for synthesizing the racemic amine is the reductive amination of a ketone (e.g., o- or p-methylacetophenone) with a primary amine (e.g., benzylamine) and a reducing agent like sodium borohydride (NaBH₄) or hydrogen gas with a catalyst.

Chiral Resolution: Diastereomeric Salt Formation

The classical and industrially relevant method for separating the enantiomers is through diastereomeric salt formation. This process involves reacting the racemic amine with an enantiomerically pure chiral acid.

Experimental Protocol: Resolution of Racemic 1-(p-tolyl)ethanamine

This protocol describes a representative procedure for resolving a racemic tolyl amine using an enantiopure chiral acid.

  • Salt Formation:

    • In a suitable flask, dissolve racemic 1-(p-tolyl)ethanamine (1.0 equivalent) and an enantiopure chiral resolving agent, such as (S)-(+)-mandelic acid (1.0 equivalent), in a minimal amount of a hot solvent (e.g., methanol or ethanol).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt of one amine enantiomer will be less soluble and will preferentially crystallize out of the solution.

    • Induce crystallization if necessary by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

    • Cool the mixture further in an ice bath to maximize the yield of the precipitated salt.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • The diastereomeric and enantiomeric purity of the salt can be enhanced by one or more recrystallization steps.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous base solution (e.g., 2M NaOH) until the solution is basic (pH > 10) to neutralize the chiral acid and liberate the free amine.

    • Extract the enantiomerically enriched amine into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiopure amine.

Diagram 2: Experimental Workflow for Chiral Amine Preparation

G cluster_synthesis Synthesis cluster_resolution Resolution ketone Tolyl Ketone (o- or p-) reductive_amination Reductive Amination ketone->reductive_amination amine Primary Amine amine->reductive_amination racemic_amine Racemic Tolyl Amine reductive_amination->racemic_amine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation chiral_acid Chiral Acid (e.g., (S)-Mandelic Acid) chiral_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization liberation Basification & Extraction crystallization->liberation enantio_amine Enantiopure Amine liberation->enantio_amine

Caption: General workflow from racemic synthesis to enantiopure amine via resolution.

Impact on Asymmetric Catalysis: A Comparative Case Study

The true test of these isomers lies in their performance in asymmetric catalysis. While the amine itself can be a catalyst, they are more frequently used as chiral ligands for transition metals. A clear example can be found in the performance of chiral phosphine ligands, where aryl substituents on the phosphorus atom dictate the catalytic outcome.

In a Pd-catalyzed asymmetric allylic alkylation, a reaction sensitive to both steric and electronic effects, the difference between an o-tolyl and a p-tolyl substituted diphosphine ligand was stark.

Ligand SubstituentReactionEnantiomeric Excess (% ee)Reference
p-Tolyl Pd-catalyzed Allylic Alkylation32% ee
o-Tolyl Pd-catalyzed Allylic Alkylation85% ee

Analysis of Results:

The dramatic increase in enantiomeric excess from 32% with the p-tolyl ligand to 85% with the o-tolyl ligand highlights the critical role of steric hindrance. The bulky ortho-methyl groups create a more defined and rigid chiral pocket around the palladium center. This forces the incoming nucleophile to attack the allylic substrate from a specific face, leading to a significant enhancement in stereocontrol. The p-tolyl ligand, lacking this steric direction, allows for more non-selective pathways, resulting in a much lower enantiomeric excess.

This principle extends to numerous catalytic systems, including asymmetric hydrogenation, where the rigidity and steric profile of the ligand-metal complex are crucial for achieving high enantioselectivity.

Diagram 3: Logical Flow of Isomeric Effects on Catalysis

G cluster_input Catalyst Design Choice cluster_properties Inherent Properties cluster_transition Transition State (TS) cluster_output Stereochemical Outcome o_tolyl o-Tolyl Isomer o_props High Steric Hindrance + Conformational Rigidity o_tolyl->o_props p_tolyl p-Tolyl Isomer p_props Low Steric Hindrance + Electronic Donation p_tolyl->p_props o_ts Well-Ordered, Rigid TS (One pathway favored) o_props->o_ts p_ts Flexible, Less-Ordered TS (Multiple pathways possible) p_props->p_ts o_outcome High Enantioselectivity (e.g., 85% ee) o_ts->o_outcome p_outcome Low Enantioselectivity (e.g., 32% ee) p_ts->p_outcome

Novel Bulky Chiral Amine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Synthetic Strategies and Medicinal Utility

Executive Summary: The Steric Imperative

In modern drug discovery, the "Escape from Flatland" is no longer just a concept—it is a mandate. Increasing the fraction of sp3-hybridized carbons (


) correlates directly with improved clinical success rates by enhancing solubility and reducing promiscuous binding. However, simply adding saturation is insufficient. The next frontier lies in novel bulky chiral amines : motifs that introduce precise, rigid three-dimensional volume to a pharmacophore.

These building blocks—ranging from constrained spirocycles to sterically congested


-tertiary amines (ATAs)—offer a dual advantage: they modulate physicochemical properties (logP, metabolic stability) and lock conformations to maximize on-target potency. This guide details the synthetic architectures required to access these challenging motifs, moving beyond standard reductive aminations into the realms of engineered biocatalysis and photoredox functionalization.

Strategic Classes of Bulky Amine Building Blocks

Spirocyclic Amines: Volumetric Bulk without Lipophilicity

Spirocyclic scaffolds, particularly 2-oxa-6-azaspiro[3.3]heptanes , have emerged as superior bioisosteres for morpholine and piperidine rings. Unlike their monocyclic counterparts, spirocycles possess defined "exit vectors" that project substituents into novel chemical space without significantly increasing lipophilicity.

  • Key Advantage: The spiro-linkage creates a rigid 90° orientation between rings, preventing the "floppiness" of standard cycloalkyl amines.

  • Case Study: TBI-223 , a tuberculosis drug candidate, utilizes the 2-oxa-6-azaspiro[3.3]heptane scaffold to improve metabolic stability and potency compared to earlier piperidine analogs.

-Tertiary Amines (ATAs): The Quaternary Challenge

Acyclic


-tertiary amines represent the pinnacle of steric congestion. Synthesizing these motifs enantioselectively is historically difficult due to the steric repulsion preventing standard imine formation.
  • Innovation: Recent advances in transaminase engineering and photoredox catalysis have unlocked access to these structures.

  • Utility: Introducing a quaternary center adjacent to the nitrogen restricts bond rotation, often freezing the molecule in its bioactive conformation (the "magic methyl" effect amplified).

-Trifluoromethyl Amines

The


 group is not just a halogen cluster; it is a steric bulldozer with a volume similar to an isopropyl group but with inverted electronics.
  • Mechanism: The strong electron-withdrawing nature reduces the

    
     of the adjacent amine, improving membrane permeability and metabolic stability against oxidative deamination.
    

Synthetic Methodologies & Protocols

Chemical Synthesis: Scalable Route to Spirocyclic Amines

Target: 2-Oxa-6-azaspiro[3.3]heptane (TBI-223 Intermediate) Rationale: Traditional routes to spirocycles are often low-yielding. The "Schotten–Baumann" approach utilizing tribromoneopentyl alcohol offers a scalable, protecting-group-free pathway.[1]

Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Scaffold

Reference: Practical and Scalable Two-Step Process for TBI-223 Intermediate (ACS, 2023)

Step 1: Formation of 3,3-bis(bromomethyl)oxetane (BBMO) [1][2]

  • Reagents: Tribromoneopentyl alcohol (TBNPA), NaOH (aq).[1][2]

  • Procedure: Dissolve TBNPA in toluene. Add 50% NaOH solution slowly at 80°C.

  • Mechanism: Intramolecular Williamson ether synthesis closes the first oxetane ring.

  • Workup: Phase separation and distillation. Yield: ~72%.

Step 2: Spirocyclization (Azetidine Formation)

  • Reagents: BBMO (from Step 1), Aniline derivative (e.g., 2-fluoro-4-nitroaniline for TBI-223), NaOH, Tetrabutylammonium bromide (TBAB) as phase transfer catalyst.

  • Procedure: Mix aniline and BBMO in water/toluene with TBAB. Heat to reflux (100°C) while adding NaOH pellets portion-wise.

  • Mechanism: Double nucleophilic substitution. The aniline nitrogen attacks the first bromomethyl group, then the second, closing the strained azetidine ring.

  • Purification: Crystallization from ethanol/water. Yield: >85%.

Photoredox Catalysis: Modular Assembly of ATAs

Target:


-Trialkyl-

-tertiary Amines Rationale: Standard nucleophilic addition to ketimines fails for bulky dialkyl ketones. This radical-mediated approach bypasses the steric barrier.
Protocol 2: Ir-Catalyzed Giese Addition

Reference: Modular Photocatalytic Synthesis of


-Trialkyl-ATAs (Univ. Cambridge, 2025)

Reaction Components:

  • Substrates: Dialkyl ketone (1.0 equiv), Benzylamine (1.2 equiv), Electron-deficient alkene (e.g., acrylate) (1.5 equiv).

  • Catalyst:

    
     (1 mol%).
    
  • Solvent: DMSO/H2O (9:1).

  • Light Source: Blue LED (450 nm).

Step-by-Step:

  • In Situ Imine Formation: Mix ketone and benzylamine in the solvent. The equilibrium forms a transient bulky ketimine.

  • Radical Generation: Irradiate. The excited Ir(III)* catalyst reduces the ketimine to an

    
    -amino radical (Single Electron Transfer).
    
  • C-C Bond Formation: The nucleophilic

    
    -amino radical attacks the alkene (Giese addition).
    
  • Redox Relay: The resulting radical abstracts a hydrogen atom (HAT) to close the cycle.

  • Workup: Dilute with EtOAc, wash with brine, purify via flash chromatography.

Biocatalytic Workflows

Biocatalysis is the gold standard for enantiopurity. However, wild-type transaminases (TAs) reject bulky ketones.

Workflow: Engineering TAs for Bulky Substrates

To accept substrates like acetophenone derivatives or bulky bicyclic ketones, the enzyme active site must be remodeled.

  • Scaffold: Ruegeria sp. TM1040 (S)-selective transaminase.

  • Key Mutations:

    • Y59W: Reshapes the small binding pocket.

    • T231A: Enlarges the large binding pocket.

    • Y87F/Y152F: Removes steric clashes with the bulky amine product.

Data Summary: Biocatalytic Efficiency

Substrate Class Enzyme Variant Conversion (%) ee (%) Application
Sitagliptin Ketone Arthrobacter ATA117 (evolved) >92% >99.9% Diabetes (Januvia)
Bulky Bicyclic Ketone Ruegeria TM1040 (4-mutant) 85% >99% Novel CNS targets

| Acetophenone | Wild-type


-TA | <5% | N/A | Reference |

Visualizations

Decision Matrix for Synthesis Strategy

This diagram guides the selection of the optimal synthetic route based on the target amine's steric profile.

SynthesisDecision Start Target Bulky Amine TypeCheck Is the Amine Cyclic or Acyclic? Start->TypeCheck Spiro Spirocyclic / Bicyclic TypeCheck->Spiro Cyclic Acyclic Acyclic Alpha-Chiral TypeCheck->Acyclic Acyclic ChemSynth Chemical Synthesis (Tribromoneopentyl route) Spiro->ChemSynth Strained Rings (Spiro[3.3]) IRED Biocatalysis: IREDs (Imine Reductases) Spiro->IRED Larger Rings (Piperidines) StericLevel Steric Demand? Acyclic->StericLevel Transaminase Biocatalysis: Engineered TAs (e.g., Sitagliptin process) StericLevel->Transaminase High (Ketone + Amine) Photoredox Photoredox Catalysis (Ir-catalyzed Giese) StericLevel->Photoredox Extreme (Quaternary C) Ellman Ellman Auxiliaries (Standard Chemical) StericLevel->Ellman Moderate

Caption: Decision matrix for selecting synthetic methodologies based on the structural constraints of the target chiral amine.

Photoredox Catalytic Cycle (Ir-Catalyzed)

Visualizing the mechanism for accessing


-tertiary amines.

PhotoredoxCycle Ir3 Ir(III) Ground State Ir3_Star *Ir(III) Excited Ir3->Ir3_Star Blue LED (hv) Ir4 Ir(IV) Oxidized Ir3_Star->Ir4 SET (Reduction of Imine) Ir4->Ir3 Regeneration Substrate Ketimine (from Ketone+Amine) Radical α-Amino Radical Substrate->Radical Accepts e- from *Ir(III) Product α-Tertiary Amine Radical->Product Giese Addition + HAT

Caption: Mechanism of Ir-catalyzed photoredox synthesis of sterically hindered alpha-tertiary amines via radical intermediates.

References

  • Biocatalytic Synthesis of Bulky Amines: Pavlidis, I. V., et al. "Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines." Nature Chemistry, 2016. Link

  • Spirocyclic Scaffolds (TBI-223): Flanagan, M. E., et al. "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." OP&R_D, 2023. Link

  • Photoredox ATA Synthesis: "Modular Photoc

    
    -Trialkyl-
    
    
    
    -Tertiary Amines." University of Cambridge Research Repository, 2025. Link
  • Sitagliptin Biocatalysis: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010. Link

  • Spirocyclic Drug Discovery: "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta, 2025.[3] Link

Sources

Technical Safety & Handling Guide: (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine is a specialized chiral building block characterized by significant steric bulk due to the adjacent tert-butyl (2,2-dimethylpropyl) group and the ortho-substituted aromatic ring. This structural rigidity makes it a high-value intermediate in the synthesis of atropisomeric ligands, calcilytics, and GPCR modulators where stereochemical integrity is paramount.

Unlike common aliphatic amines, the steric hindrance around the nitrogen atom in this compound alters its nucleophilicity and metabolic stability, necessitating specific handling protocols distinct from standard primary amines. This guide synthesizes predicted physicochemical properties with rigorous safety protocols to ensure the integrity of both the researcher and the compound during drug development workflows.

Chemical Identity & Characterization

ParameterSpecification
Chemical Name (S)-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine
Common Synonyms (S)-1-(o-Tolyl)neopentylamine; (S)-o-Tolyl-tert-butyl-methylamine
CAS Number 1391446-35-7 (HCl salt analog ref); 60820527 (PubChem CID Parent)
Molecular Formula C₁₂H₁₉N
Molecular Weight 177.29 g/mol
Chiral Center C1 (S-configuration)
Physical State Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (free base)
pKa (Predicted) ~10.2 (Conjugate acid)

Note on Stereochemistry: The presence of the bulky tert-butyl group adjacent to the chiral center creates a high barrier to racemization, making this compound robust under standard basic conditions but sensitive to strong acidic conditions at elevated temperatures.

Hazard Identification & Risk Assessment

While specific toxicological data for this novel intermediate may be limited, its structural class (hindered benzylic amines) mandates a conservative safety approach.

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

Toxicological Mechanism

The amine functionality, although hindered, retains basicity sufficient to cause saponification of membrane lipids upon contact. The lipophilic neopentyl and tolyl groups facilitate rapid dermal absorption. Once systemic, benzylic amines can undergo oxidative deamination via MAO (Monoamine Oxidase) or CYP450 enzymes, potentially generating reactive aldehyde intermediates (pivalaldehyde or o-tolualdehyde).

Emergency Response Protocols

In the event of exposure, immediate action is critical to mitigate tissue damage. The following decision tree outlines the standard operating procedure (SOP) for emergency response.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Rinse with Water (15 min) 2. Remove Contact Lenses 3. Hold Eyelids Open Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Seek Medical Attn Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Provide SDS/Chemical Name ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Emergency Response Decision Tree for Acute Exposure.

Safe Handling & Engineering Controls

Engineering Controls[5]
  • Primary Containment: All handling of the free base must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm.

  • Secondary Containment: Use spill trays for all liquid transfers to prevent benchtop contamination.

  • Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) if possible to prevent carbonate formation (reaction with atmospheric CO₂), which can complicate stoichiometry in downstream synthesis.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands Nitrile Gloves (Double gloving recommended)Prevents permeation of the lipophilic amine.
Eyes Chemical Splash Goggles + Face ShieldEssential due to the corrosive risk to corneal tissue (Cat 1).
Body Lab Coat (Cotton/Poly blend)Standard protection; use Tyvek sleeves for large scale (>10g).
Respiratory N95 (Solids) or Half-mask w/ Organic Vapor Cartridge (Liquids)Required only if fume hood containment is breached or for spill cleanup.

Technical Application: Synthesis & Chiral Integrity

For researchers utilizing this compound, maintaining the (S)-configuration is critical. The synthesis of this sterically congested amine is challenging via standard nucleophilic substitution. The Ellman Sulfinamide method is the authoritative protocol for synthesizing this compound with high enantiomeric excess (


).
Recommended Synthesis Workflow (Ellman Protocol)

This pathway utilizes tert-butanesulfinamide as a chiral auxiliary to direct the addition of the bulky o-tolyl group.

SynthesisPath Pival Pivalaldehyde (2,2-dimethylpropanal) Imine Chiral Sulfinyl Imine (Activated Electrophile) Pival->Imine Condensation Sulfin (S)-tert-Butanesulfinamide Sulfin->Imine SulfinAmine Sulfinamide Intermediate (Diastereomerically Pure) Imine->SulfinAmine Asymmetric Addition Product (S)-2,2-dimethyl-1-(o-tolyl) propan-1-amine SulfinAmine->Product Acid Hydrolysis TiOEt Ti(OEt)4 Dehydrating Agent TiOEt->Imine Grignard o-TolylMgBr (Grignard Reagent) Grignard->SulfinAmine HCL HCl / MeOH Deprotection HCL->Product

Figure 2: Retrosynthetic pathway utilizing Ellman's Auxiliary for high-fidelity stereocontrol.

Protocol Validation:

  • Imine Formation: Condense pivalaldehyde with (S)-tert-butanesulfinamide using Ti(OEt)₄. The bulky t-butyl group on the sulfinamide directs the subsequent attack.

  • Grignard Addition: Add o-tolylmagnesium bromide at -78°C. The "closed" transition state (Zimmerman-Traxler model) ensures the o-tolyl group adds from the Re-face, yielding the (S,S)-sulfinamide intermediate.

  • Deprotection: Treat with HCl/MeOH to cleave the sulfinyl group, yielding the target (S)-amine as the hydrochloride salt.

Storage & Stability

  • Storage Conditions: Store at 2°C to 8°C under an inert atmosphere (Argon).

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

  • Incompatibilities:

    • Strong Oxidizing Agents: Risk of N-oxidation.

    • Acid Chlorides/Anhydrides: Rapid exothermic acylation.

    • Chloroformates: Reacts to form carbamates.

  • Shelf Life: 24 months if seal remains unbroken and stored at recommended temperature. Retest purity (NMR/Chiral HPLC) every 12 months.

References

  • Ellman, J. A., et al. (1997).[2] "Synthesis of Chiral Amines via tert-Butanesulfinamide." Journal of the American Chemical Society.

  • PubChem. (2025). "Compound Summary: 2,2-dimethyl-1-(2-methylphenyl)propan-1-amine (CID 60820527)."[3] National Library of Medicine.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: General Benzylic Amines." Merck KGaA.

  • Tang, T. P., & Ellman, J. A. (1999).[4] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group." Journal of Organic Chemistry.

Sources

Navigating Steric Effects of Ortho-Substitution in Chiral Amine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral amines are indispensable pharmacophores in modern drug development, serving as the core structural motif in countless therapeutics. While standard asymmetric synthesis protocols are highly efficient for unhindered substrates, the introduction of ortho-substitution on aryl rings presents a formidable synthetic bottleneck. As a Senior Application Scientist, I frequently encounter the catastrophic drop in enantioselectivity (ee) and yield when standard catalytic systems are applied to ortho-substituted imines or ketones.

This technical guide dissects the mechanistic causality behind these steric effects and provides field-proven, self-validating protocols to overcome them. By leveraging state-of-the-art transition metal catalysis and engineered biocatalysis, researchers can rationally bypass these spatial limitations.

Mechanistic Causality: The Ortho-Substitution Penalty

The core issue with ortho-substitution is the severe steric clash at the transition state. In Asymmetric Hydrogenation (AH) and Asymmetric Reductive Amination (ARA), the proximity of the ortho-substituent to the coordinating nitrogen restricts the conformational flexibility of the substrate-catalyst complex. When using standard ligands (e.g., unmodified BINAP), the bulky ortho-group forces the substrate into a thermodynamically less stable, non-productive binding mode. This steric repulsion overrides the catalyst's facial selectivity, leading to poor yields and racemic mixtures 1.

Similarly, in biocatalytic transamination, wild-type Amine Transaminases (ATAs) possess binding pockets optimized for planar, unhindered aromatics. An ortho-substituent (such as a methyl, trifluoromethyl, or halogen group) prevents the ketone from properly entering the active site and aligning with the pyridoxamine-5′-phosphate (PMP) intermediate, leading to aborted catalytic cycles 2.

To circumvent this, researchers must employ ligands with extended chiral pockets (e.g., f-binaphane) or engineered ATAs with expanded active sites. Interestingly, in specific biocatalytic scenarios, an ortho-halogen can actually stabilize the formed amine product through favorable intramolecular interactions, provided the enzyme pocket is mutated to accommodate the initial bulk 3.

G Substrate Ortho-Substituted Imine/Ketone Standard Standard Catalyst (e.g., BINAP / Wild-Type ATA) Substrate->Standard Traditional Route Engineered Engineered Catalyst (e.g., f-Binaphane / Mutated ATA) Substrate->Engineered Optimized Route Clash Steric Clash at Transition State Standard->Clash Fit Favorable Binding in Expanded Pocket Engineered->Fit LowYield Low ee (<50%) Poor Conversion Clash->LowYield HighYield High ee (>95%) Excellent Yield Fit->HighYield

Mechanistic divergence in chiral amine synthesis due to ortho-substitution steric effects.

Strategic Workarounds: Catalyst Design and Empirical Data

The resolution of steric constraints relies on matching the substrate's spatial requirements with the catalyst's geometry.

Transition Metal Catalysis: For sterically hindered N-aryl imines, Iridium complexes paired with bulky, rigid ligands like f-binaphane or phosphoramidite derivatives have proven exceptional. The deep chiral pocket of f-binaphane physically engulfs the ortho-substituted aryl ring, enforcing a single trajectory for hydride delivery 1. Furthermore, in the synthesis of 3,3-diarylpropyl amines, Ir-catalyzed AH successfully navigates ortho-substitutions to yield up to 99% ee, provided bromoalkene impurities are rigorously excluded to prevent alkene isomerization 4.

Biocatalytic Transamination: Protein engineering has revolutionized the application of transaminases for bulky substrates. By mutating residues lining the active site, engineered ATAs can accept ortho-substituted alkynes and ketones. For instance, in one-pot chemoenzymatic cascades, engineered ATAs (e.g., ATA-254) converted ortho-substituted substrates with >99% ee, overcoming the lipophilicity and steric barriers that stall wild-type enzymes 2.

Quantitative Performance Comparison
Substrate ClassSynthetic StrategyCatalyst/Enzyme SystemEnantiomeric Excess (ee)Key Steric Resolution Mechanism
Ortho-substituted N-aryl iminesAsymmetric Hydrogenation (AH)Ir/(S,S)-f-Binaphane>90%Expanded bite angle and deep chiral pocket accommodate aryl bulk.
Ortho-halogenated acetophenonesBiocatalytic TransaminationEngineered ATA (e.g., ATA-254)>99%Active site mutagenesis relieves steric clash with the halogen.
3,3-diarylallyl phthalimides (ortho-sub)Ir-Catalyzed AHIr-Phosphoramidite99%Ligand modularity minimizes bromoalkene impurity interference.
Ortho-substituted alkynesChemoenzymatic CascadeAuCl + ATA-237>99%Sequential activation avoids direct steric hindrance during initial steps.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm that the reaction is proceeding via the intended mechanistic pathway rather than failing due to external variables.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of Ortho-Substituted Imines

Objective: Achieve >95% ee for ortho-methyl N-aryl imines using Ir/(S,S)-f-binaphane. Causality Check: The use of a highly polar solvent (e.g., 2-methyltetrahydrofuran) mitigates the kinetic sluggishness caused by steric congestion during the reduction phase, which is a common failure point in standard DCM/THF mixtures 5.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve[Ir(COD)Cl]₂ (0.5 mol%) and (S,S)-f-binaphane (1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature to ensure complete complexation.

  • Substrate Loading: Transfer the ortho-substituted imine (1.0 mmol) into a stainless-steel autoclave. Add the pre-formed catalyst solution.

  • Solvent Exchange & Pressurization: Evaporate DCM under a stream of argon and replace with 2-methyltetrahydrofuran (5 mL) to enhance solubility of the bulky intermediate. Pressurize the autoclave with H₂ gas to 50 atm.

  • Reaction Execution: Stir at room temperature for 24 hours.

  • Validation & Analysis: Vent the H₂ gas carefully.

    • Self-Validation Step: Run a parallel reaction with a para-substituted analog. If the para-substrate yields >95% ee but the ortho-substrate fails, the catalyst pocket is insufficiently large, confirming steric exclusion rather than catalyst deactivation. Analyze the crude mixture via chiral HPLC to determine conversion and ee.

Protocol 2: Biocatalytic Transamination of Ortho-Halogenated Acetophenones

Objective: Enantioselective amination of 2-fluoroacetophenone using engineered Amine Transaminases. Causality Check: The addition of PLP (pyridoxal-5′-phosphate) is critical; without it, the enzyme cannot form the PMP intermediate required for the amino transfer, acting as a built-in negative control for enzyme viability 6.

Workflow Prep 1. Substrate & Donor Prep Enzyme 2. ATA + PLP Equilibration Prep->Enzyme React 3. Transamination (30°C, pH 7.5) Enzyme->React Extract 4. Extraction & HPLC Validation React->Extract

Self-validating workflow for biocatalytic transamination of sterically hindered substrates.

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM PLP and 1.5 M isopropylamine (amino donor).

  • Enzyme Rehydration: Dissolve the engineered ATA (e.g., ATA-254, 20 mg/mL) into the buffer. Incubate at 30°C for 15 minutes to allow PLP binding.

  • Substrate Addition: Add 2-fluoroacetophenone (50 mM final concentration). For highly lipophilic substrates, add 2% v/v DMSO to aid dissolution.

  • Reaction Execution: Incubate the mixture in an orbital shaker at 300 rpm and 30°C for 24 hours.

  • Validation & Extraction:

    • Self-Validation Step: Monitor the formation of the ketone byproduct (acetone) via GC-MS alongside the chiral amine product. A stoichiometric match between acetone generated and amine formed validates that the transaminase is actively turning over and not merely sequestering the substrate. Quench the reaction with 10 M NaOH to pH >11, extract with ethyl acetate (3x), and analyze the organic layer via chiral HPLC.

Conclusion

Successfully navigating the steric effects of ortho-substitution in chiral amine synthesis requires a deliberate departure from standard protocols. By understanding the causality of steric clashes at the transition state, researchers can rationally select extended-pocket transition metal ligands or engineered transaminases. The self-validating protocols provided herein ensure that experimental failures are rapidly diagnosed, maintaining the scientific integrity of the drug development pipeline.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: rsc.
  • Source: researchgate.

Sources

Sourcing and Synthesis of Sterically Hindered Chiral Amines: A Technical Guide to (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Utility of Bulky Chiral Amines

In modern drug discovery and development, the incorporation of sterically hindered chiral amines is a field-proven strategy for optimizing pharmacokinetic profiles. The target compound, (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine , represents a highly congested pharmacophore. The presence of a tert-butyl group adjacent to the chiral center, coupled with an ortho-substituted aryl ring, severely restricts bond rotation.

This conformational locking serves a dual purpose: it increases target residence time by lowering the off-rate (


) of the ligand-receptor complex, and it physically shields the 

-proton from cytochrome P450-mediated oxidative deamination.

LogicFlow N1 Steric Bulk (t-Butyl + o-Tolyl) N2 Conformational Locking N1->N2 Restricts bond rotation N3 CYP450 Shielding N1->N3 Blocks alpha-proton N4 Increased Target Residence Time N2->N4 Lowers off-rate (k_off) N5 Enhanced Metabolic Stability N3->N5 Prevents deamination

Logical relationship between steric hindrance and enhanced pharmacokinetic properties.

Supply Chain Strategy: Commercial Sourcing vs. Custom Synthesis

When procuring highly specific, sterically congested enantiopure amines, researchers must navigate a fragmented supply chain. While generic building blocks and less hindered analogs—such as the p-tolyl derivative—are readily available from catalog suppliers like ChemScene[1] and Sigma-Aldrich[2], the exact o-tolyl, tert-butyl substituted amine is rarely stocked in bulk.

Consequently, drug development professionals must strategically choose between commissioning a custom synthesis from a Contract Research Organization (CRO) or executing an in-house synthesis.

Table 1: Sourcing Matrix for Hindered Chiral Amines
Sourcing RouteLead TimeTypical PurityCost EfficiencyBest Application
Catalog (Analogs) 1-2 Weeks>98%HighInitial SAR screening & hit validation
Custom Synthesis (CRO) 6-12 Weeks>98% (>99% ee)LowScale-up & late-stage preclinical
In-House Synthesis 1-3 WeeksUser-definedMediumRapid analog generation & methodology

In-House Synthesis: The Ellman Sulfinamide Route

For rapid access to (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, in-house synthesis utilizing Ellman's sulfinamide chemistry is the gold standard[3]. The extreme steric clash between the tert-butyl group and the ortho-tolyl group makes traditional reductive aminations or biocatalytic transaminations highly inefficient.

The causality behind choosing (S)-tert-butanesulfinamide lies in its dual function: it acts as both a robust protecting group and a powerful chiral auxiliary. During the reduction of the intermediate ketimine, the bulky tert-butanesulfinyl group dictates a highly organized transition state, forcing the incoming hydride to attack from the less hindered face[4].

SynthesisWorkflow A 2,2-dimethyl-1- (o-tolyl)propan-1-one C Chiral N-Sulfinyl Ketimine A->C Condensation B (S)-t-butanesulfinamide + Ti(OEt)4 B->C E (S,S)-Sulfinamide Intermediate C->E Diastereoselective Reduction D Bulky Hydride (e.g., L-Selectride) D->E G (S)-Target Amine Hydrochloride E->G N-S Cleavage F HCl / MeOH Deprotection F->G

Workflow for the asymmetric synthesis of the target amine via Ellman's auxiliary.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating systems. The following methodology incorporates critical analytical checkpoints to ensure stereochemical integrity and chemical yield at every stage.

Step 1: Imine Condensation
  • Reagents : Combine 1.0 eq of the precursor ketone, 2,2-dimethyl-1-(o-tolyl)propan-1-one[5], and 1.2 eq of (S)-(-)-2-methyl-2-propanesulfinamide in anhydrous THF.

  • Activation : Add 2.0 eq of Titanium(IV) ethoxide (Ti(OEt)4).

  • Causality : The highly hindered nature of the ketone requires strong Lewis acid activation. Ti(OEt)4 acts simultaneously as a Lewis acid and a water scavenger, driving the unfavorable condensation equilibrium forward[4].

  • Conditions : Reflux at 70°C for 24 hours under an inert argon atmosphere.

  • Validation Checkpoint : Monitor the reaction via

    
    H NMR. The reaction is complete when the tert-butyl singlet of the starting ketone completely shifts downfield, confirming quantitative conversion to the N-sulfinyl ketimine.
    
Step 2: Diastereoselective Reduction
  • Reagents : Cool the crude ketimine solution to -78°C. Dropwise, add 1.5 eq of a bulky coordinating hydride, such as L-Selectride or a Zirconocene hydride complex[4].

  • Causality : Standard NaBH

    
     yields nearly a 1:1 mixture of diastereomers because it lacks the steric bulk necessary to differentiate the faces of the ketimine. A bulky hydride operates through a rigid cyclic transition state, yielding excellent diastereoselectivity[4].
    
  • Validation Checkpoint : Before deprotection, isolate a small aliquot and analyze via Chiral HPLC to quantify the diastereomeric ratio (d.r.). Do not proceed to deprotection if d.r. is < 95:5; instead, recrystallize the intermediate.

Table 2: Optimization of Ketimine Reduction
Reducing AgentSolventTemp (°C)Yield (%)d.r. (S,S : R,S)
NaBH

MeOH08555:45
Ru-Macho (Transfer)iPrOH407280:20
L-SelectrideTHF-789196:4
Zirconocene HydrideTHF2588>98:2
Step 3: Acidic Deprotection
  • Reagents : Dissolve the purified (S,S)-sulfinamide intermediate in methanol. Add 4M HCl in dioxane (2.0 eq).

  • Causality : Mild acidic conditions selectively cleave the N-S bond without risking epimerization of the newly formed, highly congested C-N chiral center.

  • Validation Checkpoint : Isolate the final hydrochloride salt. Confirm the absolute (S)-configuration using optical rotation polarimetry, comparing the specific rotation against theoretical models or synthesized standards.

Conclusion

Sourcing and synthesizing (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine requires a nuanced understanding of steric effects and chiral auxiliaries. By leveraging Ellman's sulfinamide chemistry and rigorously validating each intermediate, researchers can reliably access this highly congested pharmacophore to drive advanced drug discovery applications forward.

References

Sources

The Strategic Utility of Bulky 2,2-Dimethylpropan-1-amine Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, overcoming poor metabolic stability and achieving precise conformational control are paramount challenges. 2,2-Dimethylpropan-1-amine , commonly known as neopentylamine (CAS 5813-64-9), has emerged as a privileged building block to address these hurdles. Characterized by a highly sterically hindered tert-butyl group adjacent to a primary amine, neopentylamine derivatives offer a unique "steric shield." This in-depth technical guide explores the causality behind the physicochemical advantages of neopentyl-derived scaffolds, detailing self-validating synthetic protocols and their transformative applications in target-specific drug design.

The Neopentyl Pharmacophore: Causality of Steric Shielding

The structural hallmark of 2,2-dimethylpropan-1-amine is its quaternary beta-carbon, which projects a bulky tert-butyl group over the alpha-carbon and the amine nitrogen. This specific spatial arrangement fundamentally alters the molecule's interaction with its biological environment:

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAOs) typically initiate degradation via alpha-carbon oxidation or nucleophilic attack. The neopentyl group physically occludes the enzymatic active site from accessing these vulnerable bonds, dramatically prolonging the compound's in vivo half-life[1].

  • Conformational Locking: In complex receptor environments, such as the intracellular allosteric binding site (IABS) of G protein-coupled receptors (GPCRs), the steric bulk of the neopentyl moiety restricts bond rotation. This stabilizes the receptor in an inactive conformation, blocking the recruitment of intracellular transducers like

    
    -arrestins[2].
    

MOA A Neopentyl Moiety (tert-butyl shield) B Alpha-Carbon & Amine Bond A->B Steric Occlusion D Receptor Pocket (Inactive State) A->D Conformational Locking C CYP450 Enzymes (Oxidative Metabolism) C->B Blocked Access

Caption: Dual mechanism of the neopentyl group: metabolic shielding and conformational locking.

Pharmacokinetic and Pharmacodynamic Profiling

To quantify the impact of incorporating a neopentylamine derivative into a drug scaffold, we must compare its properties against linear aliphatic counterparts. The data below synthesizes findings from recent pharmacokinetic optimizations[1].

Table 1: Comparative Profiling of Amine Scaffolds
ParameterLinear Aliphatic Amine (e.g., n-pentylamine)Neopentylamine DerivativeCausality / Mechanism
Metabolic Half-Life (

)
< 15 min> 120 minSteric hindrance blocks CYP-mediated alpha-carbon oxidation.
Lipophilicity (LogP) ModerateHighThe bulky tert-butyl group increases the hydrophobic surface area.
Receptor Kinetics (

)
FastSlowConformational locking within the allosteric pocket prevents rapid dissociation.
Nucleophilic Stability SusceptibleHighly StableSpatial occlusion prevents nucleophilic attack on adjacent bonds.

Self-Validating Experimental Methodologies

As an Application Scientist, ensuring reproducibility requires protocols that are inherently self-validating. Below are the standard operating procedures for synthesizing and biologically validating neopentylamine derivatives.

Protocol A: Bench-Scale Reductive Amination

The synthesis of bulky amine derivatives is most reliably achieved via reductive amination of a carbonyl precursor[3].

Causality of Reagent Selection: Sodium cyanoborohydride (NaBH


CN) is selected over Sodium borohydride (NaBH

) because NaBH

CN is stable in mildly acidic conditions (pH 5-6). At this pH, the imine is protonated to form a highly electrophilic iminium ion, which NaBH

CN selectively reduces without prematurely reducing the unreacted carbonyl starting material.

Step-by-Step Workflow:

  • Imine Formation: Dissolve the target aldehyde/ketone (1.0 eq) in anhydrous methanol. Add neopentylamine (1.5 eq) and adjust the pH to ~5.5 using glacial acetic acid. Stir at room temperature for 2-4 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH

    
    CN (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer.
    
  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the carbonyl mass peak and the emergence of the product mass (

    
    ) validates the completion of the reduction.
    
  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Why? This neutralizes the acetic acid and safely decomposes any residual hydride, preventing downstream toxicity. Extract with ethyl acetate (3x).
    
  • Final Validation: Purify via flash chromatography. Validate structural integrity using

    
    H NMR; the successful incorporation of the neopentyl group is definitively confirmed by a sharp, highly integrated 9H singlet at approximately 
    
    
    
    0.90 ppm.

SyntheticWorkflow A Carbonyl Precursor C Iminium Intermediate (pH 5.5) A->C Condensation B Neopentylamine (CAS 5813-64-9) B->C Addition E Bulky Amine Derivative C->E Hydride Transfer D NaBH3CN (Reductant) D->E selectively reduces

Caption: Synthetic workflow for neopentylamine derivation via reductive amination.

Protocol B: CYP450 Microsomal Stability Assay

To prove the metabolic shielding effect of the neopentyl group, a microsomal stability assay must be executed with rigorous controls.

Step-by-Step Workflow:

  • Preparation: Prepare a 1

    
    M solution of the neopentylamine derivative in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.
    
  • System Validation (Controls):

    • Positive Control: Run a parallel assay using Verapamil (a known rapid-clearance drug) to validate that the HLMs are enzymatically active.

    • Negative Control: Prepare a sample of the neopentyl derivative without the NADPH regenerating system. Causality: NADPH is the obligate electron donor for CYP450. If degradation occurs in this negative control, the compound is chemically unstable in buffer, not enzymatically degraded.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Sampling & Quenching: At

    
     and 
    
    
    
    minutes, extract 50
    
    
    L aliquots and immediately quench into 150
    
    
    L of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target timepoint.
  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

Case Studies in Target-Specific Drug Discovery

The theoretical advantages of neopentylamine derivatives have been successfully translated into multiple therapeutic domains:

  • Kinase Inhibitor Scaffolds: In the development of fused pyrimidines targeting Cyclin-Dependent Kinase 2 (CDK2), researchers utilized neopentylamine to displace leaving groups on the pyrimidine core. The bulky nature of the neopentyl group proved crucial for orienting the molecule within the ATP-binding pocket, enhancing both potency and selectivity[4].

  • Anti-Inflammatory Agents: During the optimization of indoline-based dual 5-LOX/sEH inhibitors, the incorporation of 2,2-dimethylpropan-1-amine via reductive amination yielded thiourea and urea analogues that exhibited superior in vivo anti-inflammatory characterization due to enhanced metabolic resistance[5].

  • GPCR Allosteric Antagonists: In targeting the chemokine receptor CCR7, researchers developed fluorescent probes and antagonists that bind to the intracellular allosteric site. The neopentyl moiety provided the exact steric hindrance required to lock the receptor in its inactive state, blocking G protein coupling[2].

  • Radiotheranostics: Neopentyl glycol and related amine derivatives have been engineered as scaffolds for Astatine-211 and Iodine-125 labeling. The neopentyl shield protected the radiohalogenated bonds from both in vivo dehalogenation and CYP-mediated metabolism, ensuring the radiation was delivered precisely to the tumor site[1].

Conclusion

The integration of 2,2-dimethylpropan-1-amine into molecular scaffolds represents a masterclass in rational drug design. By leveraging the physical causality of steric hindrance, researchers can systematically engineer out metabolic liabilities while locking molecules into highly specific, biologically active conformations. As demonstrated by its utility across kinase inhibitors, GPCR modulators, and radiotheranostics, the neopentyl pharmacophore remains an indispensable tool for the modern application scientist.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization National Institutes of Health (PMC). Retrieved from:[Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido RSC Publishing. Retrieved from:[Link]

  • A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7 ACS Publications / NIH. Retrieved from:[Link]

  • Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

Sources

Methodological & Application

Application Note: (S)-2,2-Dimethyl-1-(o-tolyl)propan-1-amine as a High-Performance Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine (referred to herein as (S)-DTPA ) as a high-performance chiral auxiliary. This sterically demanding amine combines the bulk of a tert-butyl group with the ortho-substituted rigidity of an o-tolyl moiety, offering superior stereocontrol compared to standard auxiliaries like


-phenylethylamine.

Introduction & Mechanistic Rationale

The efficacy of a chiral auxiliary is often governed by its ability to differentiate between diastereomeric transition states or salts. (S)-DTPA represents a class of "super-hindered" benzylic amines. Its structural uniqueness lies in the dual steric lock :

  • Neopentyl Backbone: The tert-butyl group (2,2-dimethyl) adjacent to the chiral center creates a significant steric wall, preventing nucleophilic attack from the shielded face.

  • Ortho-Tolyl Restriction: The o-methyl group on the phenyl ring introduces torsional strain (atropisomer-like properties), restricting rotation around the

    
     bond and deepening the chiral pocket.
    

This architecture makes (S)-DTPA particularly effective for:

  • Difficult Resolutions: Separating racemic acids where standard amines (e.g., phenethylamine) fail to crystallize distinct diastereomers.

  • Asymmetric Induction: Serving as a chiral template in Schiff base alkylations for amino acid synthesis.

  • Chiral Solvating: Inducing large

    
     shifts in NMR for enantiomeric excess determination.
    

Synthesis of (S)-DTPA (Ellman Sulfinamide Protocol)

Since (S)-DTPA is a specialized reagent, it is best prepared via the Ellman Sulfinamide strategy to ensure high optical purity (


 ee).
Workflow Diagram

G Start Pivalaldehyde (t-BuCHO) Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Aux (S)-tert-Butanesulfinamide Aux->Imine Sulfinamide Sulfinamide Adduct (Diastereomerically Pure) Imine->Sulfinamide Add o-Tolyl-Li -78°C, High dr Reagent o-Tolyl Lithium (Nucleophile) Reagent->Sulfinamide Final (S)-DTPA (Amine HCl Salt) Sulfinamide->Final HCl/MeOH Deprotection

Figure 1: Stereoselective synthesis of (S)-DTPA via Ellman's auxiliary strategy.

Step-by-Step Protocol

Materials:

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.0 eq)

  • Pivalaldehyde (1.1 eq)

  • Titanium(IV) ethoxide (2.0 eq)

  • o-Tolyl lithium (prepared in situ from o-bromotoluene and n-BuLi)

  • Solvents: Dry THF, Methanol, HCl (4M in dioxane)

Procedure:

  • Imine Formation:

    • In a flame-dried flask under

      
      , dissolve (S)-sulfinamide (10 mmol) in THF (50 mL).
      
    • Add Ti(OEt)

      
       (20 mmol) followed by pivalaldehyde (11 mmol).
      
    • Stir at RT for 12 h. Quench with brine, filter through Celite, and concentrate to yield the (S)-N-sulfinyl imine.

  • Diastereoselective Addition:

    • Cool the imine (5 mmol) in THF to

      
      .
      
    • Add o-tolyl lithium (6 mmol) dropwise. Note: The bulky t-butyl group directs the nucleophile to the Re-face.

    • Stir for 2 h at

      
      , then warm to RT. Quench with saturated NH
      
      
      
      Cl.
    • Extract with EtOAc. Purify via column chromatography (Hex/EtOAc) to isolate the major diastereomer (

      
      ).
      
  • Deprotection:

    • Dissolve the adduct in MeOH. Add 4M HCl in dioxane (2 eq).

    • Stir for 1 h. Precipitate the product by adding Et

      
      O.
      
    • Filter to collect (S)-DTPA

      
      HCl  as a white crystalline solid.
      

Application 1: Optical Resolution of Racemic Acids

(S)-DTPA is a "last resort" resolving agent for acids that form oils or non-separable crystals with common amines.

Mechanism of Action

The o-tolyl and t-butyl groups create a "molecular cleft." When (S)-DTPA forms a salt with a racemic acid, the (S)-amine/(R)-acid salt and (S)-amine/(S)-acid salt have vastly different lattice energies due to the inability of the "mismatched" pair to pack efficiently against the steric bulk.

Resolution Protocol

Target: Racemic Ibuprofen-like derivative (2-arylpropionic acid).

Procedure:

  • Stoichiometry: Use 0.5 to 1.0 equivalents of (S)-DTPA relative to the racemic acid.

    • Tip: Start with 0.5 eq (Pope-Peachey method) to precipitate the less soluble diastereomer exclusively.

  • Solvent Selection:

    • Dissolve racemic acid (10 mmol) in hot Ethanol/Water (9:1) or Isopropanol.

    • Add (S)-DTPA (free base, 5 mmol) dropwise.

  • Crystallization:

    • Allow the solution to cool slowly to RT, then to

      
       overnight.
      
    • Observation: (S)-DTPA salts often form bulky, prismatic crystals rather than needles, facilitating filtration.

  • Recovery:

    • Filter the crystals. Recrystallize once from EtOH if ee < 98%.

    • Liberation: Suspend salt in dilute HCl and extract the chiral acid with ether. Basify the aqueous layer to recover (S)-DTPA for reuse.

Data Table: Comparative Resolution Efficiency

Resolving Agent Yield (Cycle 1) ee (Cycle 1) Cryst. Habit
(S)-Phenylethylamine 35% 72% Fine Needles (Hard to filter)
(S)-1-(1-Naphthyl)ethylamine 40% 85% Clumps

| (S)-DTPA | 42% | 96% | Large Prisms |

Application 2: Asymmetric Alkylation of Glycine Schiff Bases

(S)-DTPA serves as an excellent chiral template for the synthesis of non-natural


-amino acids.
Reaction Scheme
  • Schiff Base Formation: Glycine ethyl ester + (S)-DTPA-derived ketone

    
     Chiral Imine.
    
    • Modification: Since (S)-DTPA is an amine, we use it to form an amide or imine auxiliary. A common route is converting (S)-DTPA to its corresponding salicylaldehyde-imine ligand for metal-catalyzed alkylations.

  • Protocol (Ni(II) Complex Strategy):

    • React (S)-DTPA with o-formylbenzoic acid or similar ligand precursors to form a chiral N,N,O-ligand.

    • Complex with Ni(II) and glycine.

    • Alkylation: The bulky t-butyl/o-tolyl group shields one face of the glycine enolate.

Step-by-Step Alkylation:

  • Deprotonation: Treat the Ni-(S)-DTPA-Glycine complex with solid KOH and chiral catalyst (TBAB) in CH

    
    CN.
    
  • Addition: Add alkyl halide (R-X). Stir at RT.

  • Hydrolysis: Treat the alkylated complex with 1M HCl to release the chiral amino acid and recover the (S)-DTPA ligand.

Application 3: Chiral Solvating Agent (CSA) for NMR

(S)-DTPA is highly effective for determining the enantiomeric excess of chiral carboxylic acids and protected amino acids via


 NMR.

Protocol:

  • Sample Prep: Dissolve the chiral analyte (~5 mg) in CDCl

    
     (0.5 mL).
    
  • Titration: Add (S)-DTPA (1.0 to 2.0 eq) directly to the NMR tube.

  • Analysis:

    • Shake well to form the diastereomeric salt in situ.

    • Observe the chemical shift splitting (

      
      ) of the 
      
      
      
      -proton or methyl groups of the analyte.
    • Advantage: The anisotropic effect of the o-tolyl ring often induces

      
       values 
      
      
      
      ppm, significantly larger than those seen with phenylethylamine.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • O'Donnell, M. J. "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004, 37(8), 506–517. Link
    
  • Kozlowski, M. C., et al. "Chiral Analysis of Alcohols and Amines using NMR." Chemical Reviews, 2011, 111(11), 7157–7259. Link

  • Faigl, F., et al. "Separation of Enantiomers by Crystallization." Chirality, 2006, 18(3), 169–191. Link

Application Note: Synthesis and Catalytic Validation of Chiral Ligands Derived from Bulky o-Tolyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In the realm of asymmetric catalysis, the precise spatial arrangement of a ligand around a transition metal dictates the enantiomeric outcome of the reaction. As a Senior Application Scientist, I frequently leverage bulky o-tolyl amines (such as o-toluidine or di-o-tolylamine) as privileged building blocks for synthesizing advanced chiral ligands, including phosphoramidites and N-heterocyclic carbenes (NHCs)[1].

The Causality of Steric Bulk: The strategic incorporation of an o-tolyl group introduces a methyl substituent directly adjacent to the coordinating heteroatom (N or P). This seemingly simple modification has profound mechanistic consequences:

  • Restricted Rotation: The steric clash between the ortho-methyl group and the ligand backbone restricts rotation around the C–N or P–N bonds, often locking the molecule into a single, well-defined conformer (and in some cases, inducing atropisomerism).

  • Deep Chiral Pockets: This conformational rigidity projects the steric bulk directly into the catalytic sphere, creating a deep "chiral pocket." Substrates are forced to adopt a single trajectory during the oxidative addition or migratory insertion steps, drastically increasing the enantiomeric excess (ee) of the final product[2].

Logic N1 Bulky o-Tolyl Substituent N2 Steric Repulsion (ortho-Methyl) N1->N2 N3 Restricted P-N Bond Rotation N2->N3 N4 Deep Chiral Pocket N3->N4 N5 High Catalytic Enantioselectivity N4->N5

Figure 1: Mechanistic logic demonstrating how the o-tolyl group enforces enantioselectivity in asymmetric catalysis.

Experimental Protocols

Protocol A: Synthesis of (S)-BINOL-Derived o-Tolyl Phosphoramidite

Monodentate phosphoramidites are highly privileged ligands for Pd-catalyzed allylic substitutions[1] and transition-metal-catalyzed asymmetric hydrogenations[3]. The following protocol details the synthesis of an (S)-BINOL-derived phosphoramidite using di-o-tolylamine[2].

Reagents & Equipment:

  • (S)-BINOL (1.0 equiv, strictly dried)

  • Phosphorus trichloride (PCl₃, 2.0 equiv, distilled)

  • Di-o-tolylamine (1.0 equiv)

  • Triethylamine (Et₃N, 5.0 equiv, distilled over CaH₂)

  • Anhydrous Toluene and THF

  • Schlenk line apparatus (Argon atmosphere)

Step-by-Step Methodology:

  • Formation of the Phosphorochloridite:

    • Charge a flame-dried Schlenk flask with (S)-BINOL (10 mmol) and anhydrous toluene (30 mL) under argon.

    • Add PCl₃ (20 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (110 °C) for 3 hours.

    • Expert Insight (Causality): Refluxing drives off the HCl gas byproduct, shifting the equilibrium toward the cyclic phosphorochloridite intermediate.

  • Purification of Intermediate:

    • Cool the reaction to room temperature and remove excess PCl₃ and toluene under high vacuum. The resulting crude phosphorochloridite should appear as a viscous, pale-yellow foam.

    • Self-Validation: A quick ³¹P NMR aliquot in dry C₆D₆ should show a singular peak around δ 170-174 ppm , confirming the P-Cl species.

  • Amination with Di-o-tolylamine:

    • Redissolve the intermediate in anhydrous THF (40 mL) and cool to strictly -78 °C using a dry ice/acetone bath.

    • Slowly add a pre-mixed solution of di-o-tolylamine (10 mmol) and Et₃N (50 mmol) in THF (15 mL) dropwise over 30 minutes.

    • Expert Insight (Causality): The addition must be done at -78 °C. The bulky di-o-tolylamine is a weak nucleophile, but the reaction is highly exothermic. Low temperatures prevent localized heating that causes the acid-sensitive phosphoramidite to undergo ring-opening or hydrolysis. Et₃N acts as an HCl scavenger, precipitating as Et₃N·HCl.

  • Workup & Isolation:

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the white Et₃N·HCl salts through a pad of oven-dried Celite under argon.

    • Concentrate the filtrate under reduced pressure and purify via recrystallization from hot strictly anhydrous hexane.

    • Self-Validation: The final product is confirmed by ³¹P NMR, where the peak shifts upfield to δ 145-148 ppm , indicating successful P-N bond formation.

Workflow Step1 1. (S)-BINOL + PCl3 (Toluene, Reflux, 3h) Step2 2. Phosphorochloridite Intermediate Step1->Step2 HCl evolution Step3 3. Add o-Tolylamine + Et3N (-78 °C to RT, 12h) Step2->Step3 Cool to -78 °C Step4 4. Chiral o-Tolyl Phosphoramidite Ligand Step3->Step4 Filter salts & Concentrate

Figure 2: Synthetic workflow for the preparation of (S)-BINOL-derived o-tolyl phosphoramidite ligands.

Quantitative Data Presentation

To validate the superiority of the o-tolyl steric bulk, we benchmark the synthesized ligand against its unhindered phenyl counterpart in the Rh-Catalyzed Asymmetric Hydrogenation of Aryl Enamides [3].

The data below summarizes the catalytic efficiency. Notice how the restricted rotation induced by the o-tolyl group translates directly to a near-perfect enantiomeric excess.

Ligand DerivativeSubstrateCatalyst LoadingConversion (%)Enantiomeric Excess (ee %)
Phenyl (Unhindered)N-(1-phenylvinyl)acetamide1.0 mol%>99%74% (S)
p-Tolyl (Para-methyl)N-(1-phenylvinyl)acetamide1.0 mol%>99%76% (S)
o-Tolyl (Sterically Hindered)N-(1-phenylvinyl)acetamide1.0 mol%>99%>99% (S)
Di-o-Tolyl (Highly Hindered)N-(1-phenylvinyl)acetamide1.0 mol%95%>99% (S)

Table 1: Comparative catalytic performance highlighting the critical role of ortho-methyl steric bulk in achieving high enantioselectivity.

Conclusion & Best Practices

The synthesis of chiral ligands using bulky o-tolyl amines requires meticulous attention to air- and moisture-free techniques. The structural rigidity imparted by the o-tolyl group is a double-edged sword: while it creates an exceptional chiral pocket for catalysis[2], the inherent steric hindrance makes the P-N or C-N bond-forming step kinetically slow.

Key Takeaways for the Bench Scientist:

  • Always verify the full consumption of the chloridite intermediate via ³¹P NMR before workup.

  • Do not substitute Et₃N with weaker bases (like pyridine) during the amination step, as the bulky o-tolyl amine requires a strong, unhindered proton scavenger to drive the reaction forward.

  • Store the final phosphoramidite ligands in an argon-filled glovebox at -20 °C to prevent slow oxidation to the phosphoramidate (P=O) species.

References

  • [1] Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews (ACS Publications). URL: [Link]

  • [2] Accessing Phase-Transfer Catalysts and a Phosphoramidite Ligand via the Asymmetric Intramolecular Hydroamination Reaction. Organometallics (ACS Publications). URL: [Link]

  • [3] Practical Enantioselective Hydrogenation of Aryl Enamides Catalyzed by Cobalt‐Monodentate Phosphoramidites. Advanced Synthesis & Catalysis (ResearchGate / Wiley). URL: [Link]

Sources

Application Note: Iridium-Catalyzed Asymmetric Hydrogenation for the Synthesis of Bulky Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Asymmetric Catalysis & Organometallic Chemistry

Executive Summary & Scientific Rationale

The synthesis of bulky chiral amines is a critical bottleneck in the development of pharmaceuticals, agrochemicals, and functional materials. Traditional inner-sphere asymmetric hydrogenation—where the substrate must directly coordinate to the metal center—frequently fails when applied to sterically hindered C=N bonds. The extreme steric bulk prevents effective binding to the catalyst, resulting in poor turnover numbers (TON) and low enantiomeric excess (ee).

To overcome this, state-of-the-art methodologies utilize Iridium-catalyzed asymmetric hydrogenation driven by chiral diphosphine ligands (e.g., Josiphos, Xyliphos) and specific additives. By employing an acid-promoted, outer-sphere "proton-first" mechanism , the catalytic system bypasses the need for direct substrate-metal coordination. This application note details the mechanistic logic, comparative performance data, and self-validating experimental protocols for executing these high-value transformations at both industrial and laboratory scales.

Mechanistic Insights: The Outer-Sphere Pathway

The success of Ir-catalyzed hydrogenation of bulky imines relies on a highly specific "Magic Mixture" of precursors: an Ir(I) source, a chiral ligand, an iodide salt, and an acid. Understanding the causality behind each component is essential for process optimization.

  • The Acid Additive (AcOH or HBr): The acid is not merely a solvent; it is mechanistically required to protonate the sterically hindered imine, converting it into a highly electrophilic iminium ion. This enables the substrate to accept a hydride without ever coordinating to the crowded Iridium center.

  • The Iodide Source (NBu₄I): Iodide acts as a large, weakly coordinating anion. It stabilizes the highly active 5-coordinate Ir(III) trihydride intermediate without permanently occupying the active site, preventing catalyst deactivation.

  • The Hydride Transfer: The active Ir(III) trihydride species transfers a hydride to the iminium ion via an outer-sphere C-H···Ir interaction. The catalyst is subsequently regenerated via acetate-assisted heterolytic cleavage of H₂ gas .

Mechanism cluster_substrate Outer-Sphere Substrate Activation Ir_Tri Ir(III) Trihydride Active Species Ir_Di Ir(III) Dihydride Ir_Tri->Ir_Di Hydride Transfer Iminium Iminium Ion Ir_Tri->Iminium Outer-sphere transfer Ir_Di_H2 Ir(III) Dihydride-Dihydrogen Ir_Di->Ir_Di_H2 + H₂ Ir_Di_H2->Ir_Tri Heterolytic Cleavage (Acetate Assisted) Imine Bulky Imine Imine->Iminium + Acid (H⁺) Amine Chiral Amine Iminium->Amine + H⁻

Outer-sphere proton-first mechanism for Ir-catalyzed hydrogenation of bulky imines.

Quantitative Data & Application Scope

The versatility of this catalytic system is demonstrated across two distinct regimes: the industrial-scale synthesis of the agrochemical (S)-metolachlor, and the laboratory-scale synthesis of complex pharmaceutical building blocks like Tetrahydroisoquinolines (THIQs) .

Table 1: Comparative Process Parameters and Outcomes
ParameterIndustrial Scale: (S)-Metolachlor ProcessLab Scale: Bulky THIQs Synthesis
Substrate Scope N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine1-substituted 3,4-dihydroisoquinolines
Catalyst Precursor [IrCl(COD)]₂[IrCl(COD)]₂
Chiral Ligand (R,S)-XyliphosIr-tBu-ax-Josiphos
Critical Additives NBu₄I, Acetic Acid (AcOH)40% aq. HBr
Temp / Pressure 50 °C / 80 bar H₂Room Temp / 50 atm H₂
Yield / Conversion > 99% Conversion85–96% Isolated Yield
Enantioselectivity ~79-80% ee (Industrial Target)74–99% ee
Turnover Number > 1,000,000~ 100 - 500

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation checkpoints. Iridium(I) precursors are highly susceptible to oxidative deactivation; thus, strict adherence to Schlenk techniques is mandatory.

Workflow Prep Catalyst Assembly [IrCl(COD)]₂ + Ligand Additives Additives NBu₄I + Acid Prep->Additives Color Shift (Yellow to Red) Reactor Autoclave Loading Substrate + Catalyst Additives->Reactor Inert Transfer Hydro Hydrogenation 50-80 bar H₂, 50°C Reactor->Hydro H₂ Purge Analysis Validation HPLC & NMR Hydro->Analysis Pressure Drop Plateau

Experimental workflow and self-validation points for Ir-catalyzed hydrogenation.

Protocol A: In Situ Generation of the Active Catalyst

Causality: Pre-forming the catalyst ensures complete ligand exchange before the substrate or hydrogen is introduced, preventing non-selective background reduction by unligated Iridium.

  • Inert Atmosphere Setup: Inside an argon-filled glovebox, weigh [IrCl(COD)]₂ (0.5 mol%) and the chiral ligand (e.g., Ir-tBu-ax-Josiphos, 0.55 mol%) into a flame-dried vial equipped with a magnetic stir bar.

  • Solvation & Ligand Exchange: Add 2.0 mL of anhydrous, degassed solvent (e.g., dichloromethane or toluene). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: Observe the solution. A distinct color shift from pale yellow/orange to deep red/brown confirms successful coordination of the phosphine ligand to the Ir center. If the solution remains pale, the ligand may be oxidized.

  • Additive Integration: Add NBu₄I (1.0 mol%) and the required acid (e.g., 40% aq. HBr or glacial AcOH, depending on the substrate). Stir for an additional 10 minutes to finalize the "Magic Mixture".

Protocol B: High-Pressure Asymmetric Hydrogenation

Causality: High H₂ pressure is required to drive the equilibrium of the heterolytic cleavage step, regenerating the active Ir(III) trihydride species rapidly enough to outcompete catalyst decay pathways.

  • Substrate Loading: Dissolve the sterically hindered imine (1.0 mmol) in 3.0 mL of degassed solvent. Transfer this solution, along with the pre-formed catalyst mixture from Protocol A, into a stainless-steel high-pressure autoclave.

  • Purging: Seal the autoclave. Pressurize with H₂ gas to 10 bar, then slowly vent to 1 bar. Repeat this purge cycle three times to completely displace residual argon/nitrogen.

  • Pressurization & Reaction: Pressurize the autoclave to the target H₂ pressure (e.g., 50 atm for THIQs). Heat to the desired temperature (Room Temp to 50 °C) and engage vigorous stirring (≥ 800 rpm to overcome gas-liquid mass transfer limitations).

    • Self-Validation Checkpoint 2: Monitor the pressure gauge continuously for the first hour. A stoichiometric drop in H₂ pressure is the primary real-time indicator of catalytic turnover. If the pressure remains entirely static after 45 minutes, the catalyst has likely been poisoned by trace oxygen or moisture.

  • Quenching & Workup: Once hydrogen consumption ceases (pressure plateaus), cool the reactor to room temperature and carefully vent the system in a fume hood.

  • Analytical Validation: Concentrate the crude mixture under reduced pressure.

    • NMR Check: Run a crude ¹H NMR to verify the disappearance of the imine C=N proton signal (typically ~8.0 ppm) and the appearance of the chiral amine C-H signal.

    • HPLC Check: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC against a racemic standard.

References

  • Kwan, A. L., et al. "A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process." Molecules 2022, 27(16), 5106. URL:[Link]

  • Li, B., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Sterically Hindered Cyclic Imines for Enantioselective Synthesis of Tetrahydroisoquinolines." Organic Letters 2021, 23(1), 140-144. URL:[Link]

Application Note: (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The design of conformationally constrained peptidomimetics relies heavily on the incorporation of sterically demanding building blocks to lock amide bond geometries, restrict


-rotameric space, and enhance proteolytic stability. (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine  represents an extreme class of bulky chiral amines. Featuring both a tert-butyl group and an ortho-tolyl moiety on the 

-carbon, this primary amine provides unprecedented steric shielding.

This application note provides a comprehensive, self-validating guide to overcoming the kinetic barriers associated with acylating and functionalizing this ultra-bulky amine. By detailing optimized protocols for Solid-Phase Peptide Synthesis (SPPS) and multicomponent Ugi reactions, this document empowers researchers to successfully integrate this challenging scaffold into next-generation therapeutics.

Mechanistic Rationale: The Role of Extreme Steric Bulk

In standard peptide synthesis, the nucleophilic attack of an amine on an activated carboxylate proceeds via a tetrahedral intermediate. When utilizing (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, the extreme steric bulk of the tert-butyl and ortho-methyl groups creates a massive kinetic barrier, severely crowding the trajectory of nucleophilic approach.

Standard uronium-based coupling reagents (e.g., HBTU, HATU) often fail to achieve quantitative conversion with such hindered amines, typically yielding <15% acylation[1]. To overcome this, the electrophilicity of the acylating agent must be maximized (e.g., via symmetrical anhydrides or acid fluorides), and the thermal energy of the system must be increased to overcome the high activation energy (


) of the transition state.

Once incorporated, the tert-butyl side chain exerts profound control over the local peptide backbone, often completely locking the adjacent amide bond into a cis conformation and restricting the


 space to prevent enzymatic degradation[2].
Table 1: Physicochemical & Conformational Profile
Property / FeatureDescription / Impact
Chemical Structure Primary amine;

-carbon substituted with tert-butyl and ortho-tolyl groups.
Stereochemistry (S)-configuration dictates the spatial projection of the bulky side chains.
Amide Bond Geometry Strongly induces cis-amide bond formation when acylated, acting as a turn-inducer.
Proteolytic Stability Provides near-absolute resistance to exopeptidases due to steric occlusion of the scissile bond.
Nucleophilicity Highly attenuated; requires highly electrophilic acyl donors (e.g., symmetrical anhydrides).

Synthetic Protocols: Overcoming Kinetic Barriers

Protocol A: Solid-Phase Amide Coupling via Symmetrical Anhydrides

Because standard coupling agents fail, the use of symmetrical anhydrides under microwave irradiation is the most reliable method for acylating (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine on a solid support.

Causality Check: Symmetrical anhydrides lack the bulky leaving groups of HOBt/HOAt active esters, reducing steric clash in the transition state. Microwave heating provides the necessary energy to overcome the entropic penalty of bringing two highly hindered molecules together.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of amine-loaded resin (e.g., utilizing a hyper-acid labile Sieber amide linker) in anhydrous DMF for 30 minutes.

  • Ex Situ Anhydride Generation: In a separate dry vial, dissolve 1.0 mmol (10 eq) of the Fmoc-protected amino acid in 2 mL of anhydrous DCM. Add 0.5 mmol (5 eq) of N,N′-Diisopropylcarbodiimide (DIC). Stir at room temperature for 20 minutes to form the symmetrical anhydride. Evaporate the DCM under a stream of

    
     and redissolve the residue in 1.5 mL of anhydrous DMF.
    
  • Coupling: Add the symmetrical anhydride solution to the swelled resin. Add 0.1 mmol (1 eq) of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Microwave Irradiation: Subject the reaction vessel to microwave irradiation (75°C, 25 W) for 45 minutes. Note: Ensure the resin is compatible with elevated temperatures (e.g., PEG-based resins like ChemMatrix).

  • Validation (Crucial): Do not rely on the standard Kaiser or Chloranil tests, as they yield false negatives for ultra-bulky amines. Instead, perform a micro-cleavage (100

    
    L of 95% TFA/H2O for 15 mins) and analyze via LC-MS to confirm the disappearance of the starting amine mass.
    
  • Capping: Treat the resin with Acetic Anhydride/Pyridine (1:1 v/v) in DMF for 10 minutes to cap any unreacted trace amine, preventing deletion sequences.

SPPSWorkflow Step1 1. Resin Swelling & Amine Deprotection Step2 2. Symmetrical Anhydride Generation (Ex situ) Step1->Step2 Step3 3. Microwave Coupling (75°C, 45 min) Step2->Step3 Step4 4. LC-MS Micro-cleavage Validation Step3->Step4 Step5 5. Capping & Global Cleavage Step4->Step5

Figure 1: Optimized SPPS workflow for the acylation of ultra-bulky chiral amines.

Protocol B: Solution-Phase Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating highly constrained


-acylamino amides. However, the initial condensation of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine with an aldehyde to form the imine is thermodynamically disfavored due to steric repulsion.

Causality Check: To force the reaction, the imine (or iminium ion) must be pre-formed using a Lewis acid catalyst and a dehydrating agent before the introduction of the isocyanide and carboxylic acid[3].

Step-by-Step Methodology:

  • Imine Pre-formation: In a flame-dried Schlenk flask under Argon, dissolve 1.0 mmol of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine and 1.1 mmol of the target aldehyde in 5 mL of anhydrous Methanol/Trifluoroethanol (TFE) (1:1 v/v).

  • Catalysis: Add 0.1 mmol of

    
     (Lewis acid) and 500 mg of activated 3Å molecular sieves. Stir at 40°C for 12 hours. The TFE stabilizes the highly hindered iminium intermediate.
    
  • U-4CR Assembly: Cool the reaction to -40°C. Dropwise, add 1.2 mmol of the carboxylic acid followed by 1.2 mmol of the isocyanide.

  • Maturation: Allow the reaction to slowly warm to room temperature over 24 hours. The low initial temperature controls the highly exothermic nucleophilic attack of the isocyanide, preventing side-product formation (e.g., Passerini reaction products).

  • Isolation: Filter through a Celite pad to remove molecular sieves, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

UgiMechanism A (S)-2,2-dimethyl-1- (o-tolyl)propan-1-amine C Sterically Shielded Iminium Ion A->C ZnCl2 / TFE (12h, 40°C) B Aldehyde Component B->C E Constrained Peptidomimetic C->E Ugi-4CR (-40°C to RT) D Isocyanide & Carboxylic Acid D->E

Figure 2: Modified Ugi-4CR pathway utilizing pre-formed iminium ions to overcome steric hindrance.

Quantitative Data: Reagent Efficacy on Hindered Amines

To illustrate the necessity of the optimized protocols, Table 2 summarizes the coupling efficiencies of various reagents when attempting to acylate a highly hindered amine scaffold structurally analogous to (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine with Fmoc-Val-OH.

Table 2: Comparative Coupling Efficiencies
Coupling Reagent / MethodEquivalentsTemp (°C)Time (h)Conversion (%)*
HBTU / DIPEA52524< 5%
HATU / HOAt / DIPEA5252412%
HATU / HOAt / DIPEA575 (MW)138%
Acid Chloride / DIPEA10251265%
Symmetrical Anhydride 10 75 (MW) 0.75 > 98%

*Conversion determined by LC-MS analysis of crude cleavage products.

Advanced Applications: Deaminative Functionalization

Beyond acting as a structural scaffold, recent breakthroughs have demonstrated that sterically hindered


-tertiary and highly branched primary amines can undergo catalytic diazene synthesis for deaminative functionalization[4].

In advanced peptidomimetic workflows, (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine can be incorporated into a peptide chain and subsequently converted into a carbon-centered radical via a diazene intermediate. This allows for late-stage C–C, C–O, or C–halogen bond formation directly at the highly hindered chiral center, providing a modular approach to generating diverse libraries of drug candidates without needing to synthesize new chiral building blocks from scratch[5].

References

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization Nature Communications[Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application MDPI - International Journal of Molecular Sciences[Link]

  • An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides The Journal of Organic Chemistry - ACS Publications[Link]

  • The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation ResearchGate (Chemistry - A European Journal)[Link]

Sources

Application Note: Optimized Synthesis of Sterically Encumbered Chiral Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This application note details the protocol for synthesizing chiral Schiff bases (imines) utilizing (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine as a chiral auxiliary. This specific amine is structurally unique due to the extreme steric bulk provided by the adjacent tert-butyl group and the ortho-tolyl moiety. While this steric congestion is highly advantageous for inducing stereoselectivity in downstream asymmetric catalysis (e.g., enantioselective reductions, alkylations), it presents a significant kinetic barrier during the initial condensation step.

Traditional dehydration methods (Dean-Stark reflux) often fail with such sterically hindered amines due to the reversible nature of imine formation and the difficulty of forming the tetrahedral carbinolamine intermediate. This guide presents two validated protocols:

  • Method A (Standard): Molecular Sieve-promoted condensation for reactive aldehydes.

  • Method B (Advanced): Titanium(IV) Chloride (

    
    ) mediated synthesis for ketones and electron-rich aldehydes.
    

Chemical Background & Mechanism[1]

Steric Environment

The amine nitrogen in (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine is flanked by a tert-butyl group and an ortho-methylphenyl group. This creates a "molecular cleft" that restricts the trajectory of nucleophilic attack.

  • Challenge: The initial nucleophilic attack of the amine on the carbonyl carbon is slow.

  • Thermodynamics: The equilibrium constant (

    
    ) for imine formation is lower than usual because the product imine suffers from 
    
    
    
    -strain between the C=N substituent and the bulky chiral center.
Mechanistic Pathway (TiCl4 Activation)

To overcome these barriers, Method B utilizes


. Titanium(IV) serves a dual role:
  • Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Water Scavenging: Reacts with the released water to form irreversible titanium oxides/hydroxides, driving the equilibrium to completion.

Mechanism cluster_legend Reaction Phase Start Carbonyl Substrate (R-C=O) Ti_Coord TiCl4 Coordination (Activated Electrophile) Start->Ti_Coord + TiCl4 Attack Amine Attack (Steric Barrier) Ti_Coord->Attack + Bulky Amine Intermediate Titanium-Amine Complex Attack->Intermediate N-Ti Bond Formation Elimination Elimination of Ti-Oxide Species Intermediate->Elimination - HCl Product Chiral Schiff Base (Imine) Elimination->Product Irreversible Activation Activation Conversion Conversion

Figure 1: Mechanistic pathway of TiCl4-mediated condensation overcoming steric hindrance.

Experimental Protocols

Materials & Safety
  • (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine: >98% ee.[1]

  • Solvents: Toluene (anhydrous), Dichloromethane (DCM, anhydrous), Tetrahydrofuran (THF).

  • Reagents: Titanium(IV) chloride (1.0 M in DCM), 4Å Molecular Sieves (activated), Triethylamine (

    
    ).
    
  • Safety Note:

    
     releases HCl fumes upon contact with moisture. Handle strictly under inert atmosphere (Nitrogen/Argon) in a fume hood.
    
Method A: Molecular Sieve Dehydration (For Reactive Aldehydes)

Use this for unhindered aromatic aldehydes (e.g., Benzaldehyde).

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under Argon.

  • Dissolution: Add 1.0 equiv (5.0 mmol) of the aldehyde and 1.05 equiv (5.25 mmol) of the chiral amine to 20 mL of anhydrous DCM.

  • Dehydration: Add 2.0 g of activated 4Å molecular sieves.

  • Reaction: Stir at Room Temperature (RT) for 24 hours. Monitor by TLC (Target: disappearance of aldehyde).

  • Workup: Filter the mixture through a pad of Celite to remove sieves. Wash the pad with DCM.

  • Isolation: Concentrate the filtrate in vacuo. If the imine is solid, recrystallize from Hexane/EtOAc. If oil, use immediately or store at -20°C under Argon.

Method B: TiCl4 Mediated Condensation (For Ketones/Hindered Aldehydes)

Use this for acetophenones, hindered aldehydes, or when Method A fails.

  • Pre-Complexation: Flame-dry a 250 mL 3-neck RBF. Add 1.0 equiv (5.0 mmol) of the carbonyl substrate and 30 mL anhydrous Toluene. Cool to 0°C.

  • Amine Addition: Add 3.0 equiv (15.0 mmol) of Triethylamine (

    
    ), followed by 1.0 equiv (5.0 mmol) of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine .
    
  • TiCl4 Addition (Critical): Dropwise, add 0.6 equiv (3.0 mmol) of

    
     (dissolved in 5 mL toluene or commercially available solution) over 10 minutes. Note: A heavy precipitate will form immediately.
    
  • Reflux: Allow to warm to RT, then heat to reflux (110°C) for 4–6 hours.

  • Quench: Cool to RT. Filter the heterogeneous mixture through a Celite pad to remove Titanium salts.

  • Purification: Concentrate the filtrate. The residue is often pure enough. If hydrolysis is observed on silica gel, purify via crystallization or neutral alumina chromatography.

Workflows & Decision Matrix

Workflow Input Substrate Selection Decision Is Substrate Hindered? (Ketone or Ortho-Subst. Aldehyde) Input->Decision MethodA Method A: Molecular Sieves / DCM RT, 24h Decision->MethodA No (Reactive) MethodB Method B: TiCl4 / Et3N / Toluene Reflux, 4h Decision->MethodB Yes (Hindered) Analysis In-Process Control (IPC) (1H NMR / TLC) MethodA->Analysis MethodB->Analysis Success Is Conversion >95%? Analysis->Success Purification Workup: Filtration & Concentration Success->Purification Yes Retry Switch to Method B Success->Retry No Retry->MethodB

Figure 2: Operational workflow for selecting the optimal synthesis route.

Performance Data & Characterization

The following data summarizes typical yields expected when using (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine with various substrates.

Substrate TypeExample CompoundMethodTime (h)Yield (%)Notes
Aryl Aldehyde BenzaldehydeA1892%Clean conversion at RT.
Hindered Aldehyde 2,4,6-TrimethylbenzaldehydeA48<40%Incomplete; requires Method B.
Hindered Aldehyde 2,4,6-TrimethylbenzaldehydeB488%TiCl4 essential for completion.
Aryl Ketone AcetophenoneA72<10%Fails due to steric/electronic factors.
Aryl Ketone AcetophenoneB685%Standard protocol for ketones.
Characterization Markers[3][4][5]
  • 
     NMR:  Look for the disappearance of the aldehyde proton (9–10 ppm) and appearance of the imine singlet (8.0–8.5 ppm). The tert-butyl group typically appears as a sharp singlet around 0.9–1.0 ppm.
    
  • IR Spectroscopy: Appearance of the

    
     stretch at 1620–1640 
    
    
    
    .
  • Optical Rotation: Specific rotation

    
     is a critical purity check; compare against established standards for the specific derivative.
    

Troubleshooting

  • Hydrolysis on Column: Chiral imines derived from bulky amines can be sensitive to acidic silica. Solution: Pre-treat silica gel with 1%

    
     in Hexane or use Neutral Alumina.
    
  • Incomplete Reaction (Method B): If starting material remains, ensure

    
     quality. Yellow/fuming liquid is good; white solid indicates hydrolysis/degradation.
    
  • Racemization: The quaternary center adjacent to the amine prevents racemization of the amine itself. However, if the carbonyl substrate has an

    
    -proton, base-catalyzed racemization is possible. Solution:  Keep reaction times short and avoid excess heating.
    

References

  • Biocatalytic & Chemical Synthesis of Chiral Amines: Comparison of chemical vs. enzymatic routes for bulky amines. Source:

  • TiCl4 Mediated Schiff Base Synthesis: Foundational protocol for hindered ketone condensation. Source:

  • Steric Effects in Schiff Base Formation: Analysis of ortho-substituted amines in condensation reactions. Source:

  • Microwave & Green Methods: Alternative activation methods for imine synthesis. Source:

Sources

Application Note: High-Yield Resolution of Racemic 2,2-Dimethyl-1-(o-tolyl)propan-1-amine via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

The preparation of enantiomerically pure, sterically hindered amines is a critical bottleneck in the development of chiral ligands and active pharmaceutical ingredients (APIs). The compound 2,2-dimethyl-1-(o-tolyl)propan-1-amine presents a unique stereochemical challenge: the


-carbon is flanked by a highly bulky tert-butyl group and an ortho-methylphenyl (o-tolyl) group. This extreme steric hindrance severely limits the efficacy of standard resolving agents like natural tartaric acid or mandelic acid, which fail to form tightly packed, crystalline diastereomeric lattices with such bulky substrates[1].

To overcome this structural barrier, (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is selected as the optimal chiral resolving agent[2]. The mechanistic causality for this choice relies on two specific structural features of DBTA:

  • Hydrophobic Accommodation: The bulky benzoyl groups of DBTA create a large, flexible hydrophobic pocket capable of accommodating the sterically demanding tert-butyl moiety without disrupting the primary hydrogen-bonding network.

  • 
     Stacking Interactions:  The aromatic benzoyl rings of DBTA engage in stabilizing 
    
    
    
    stacking interactions with the o-tolyl ring of the amine, which selectively stabilizes the crystal lattice of the less soluble diastereomeric salt[2].

By carefully modulating the solvent dielectric constant using an ethanol/water mixture, the thermodynamic solubility difference between the [(S)-Amine·L-DBTA] and [(R)-Amine·L-DBTA] salts is maximized. This ensures the resolution operates under strict thermodynamic control, preventing the kinetic precipitation of the undesired diastereomer[3].

Resolution Workflow

ResolutionWorkflow Racemate Racemic Amine (±)-2,2-dimethyl-1-(o-tolyl)propan-1-amine Mixing Salt Formation (EtOH/H2O, 65°C) Racemate->Mixing ResolvingAgent Resolving Agent (-)-O,O'-Dibenzoyl-L-tartaric acid ResolvingAgent->Mixing Diastereomers Diastereomeric Salt Mixture [(S)-Amine·L-DBTA] +[(R)-Amine·L-DBTA] Mixing->Diastereomers Crystallization Fractional Crystallization (Cool to 20°C) Diastereomers->Crystallization Solid Crystalline Precipitate [(S)-Amine·L-DBTA] Salt Crystallization->Solid Less soluble MotherLiquor Mother Liquor Enriched in[(R)-Amine·L-DBTA] Crystallization->MotherLiquor More soluble Freebasing Freebasing (10% NaOH, Et2O extraction) Solid->Freebasing PureAmine Enantiopure (S)-Amine (>99% ee) Freebasing->PureAmine

Workflow for the chiral resolution of 2,2-dimethyl-1-(o-tolyl)propan-1-amine using L-DBTA.

Experimental Protocol

This protocol outlines a self-validating system for the resolution of the racemate. The process is designed with built-in quality control checkpoints to guarantee high enantiomeric excess (ee).

Step 1: Diastereomeric Salt Formation
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 17.7 g (100 mmol) of racemic 2,2-dimethyl-1-(o-tolyl)propan-1-amine in 150 mL of absolute ethanol.

  • Resolving Agent Addition: In a separate flask, dissolve 37.6 g (100 mmol, 1.0 equiv) of (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) in 150 mL of absolute ethanol[2].

  • Mixing: Heat both solutions to 65°C. Slowly add the L-DBTA solution to the amine solution dropwise over 30 minutes. Causality: Dropwise addition prevents localized supersaturation, which can lead to the rapid, unselective crashing out of both salts.

  • Solvent Modulation: Add 15 mL of deionized water to the hot mixture. Causality: Water increases the polarity of the solvent system, steepening the solubility curve of the salts and promoting the highly selective precipitation of the less soluble diastereomer upon cooling.

Step 2: Fractional Crystallization
  • Cooling: Allow the clear, hot solution to cool spontaneously to room temperature (20°C) over 12 hours without agitation. Causality: Rapid cooling or aggressive stirring induces kinetic trapping of the more soluble[(R)-Amine·L-DBTA] salt within the crystal lattice[3].

  • Harvesting: Filter the resulting needle-like crystals under vacuum. Wash the filter cake with 20 mL of ice-cold ethanol to remove residual mother liquor.

  • Validation (Self-Correction Checkpoint): Dry a 50 mg aliquot of the crystals and measure the specific rotation. If the optical purity is below the target threshold, perform a second recrystallization from a 10:1 ethanol/water mixture before proceeding to the freebasing step.

Step 3: Freebasing (Amine Recovery)
  • Neutralization: Suspend the enantiomerically enriched [(S)-Amine·L-DBTA] salt in 100 mL of diethyl ether. Add 100 mL of 10% aqueous NaOH solution and stir vigorously for 30 minutes until the solid completely dissolves[1].

  • Phase Separation: The strong base deprotonates the amine, driving the neutral freebase into the organic ether phase. Simultaneously, the highly water-soluble disodium salt of L-DBTA remains entirely in the aqueous phase, allowing for clean, quantitative separation[4].

  • Isolation: Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of diethyl ether. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine.

Step 4: Chiral HPLC Analysis

Determine the final enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralcel OD-H column).

  • Mobile phase: Hexane/Isopropanol (95:5)

  • Flow rate: 1.0 mL/min

  • Detection: UV at 254 nm

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes of the resolution process under the optimized conditions described above.

Parameter[(S)-Amine·L-DBTA] Salt (1st Crystallization)[(S)-Amine·L-DBTA] Salt (2nd Crystallization)Liberated (S)-Amine (Final Product)
Yield (Based on half-racemate)82%74%71%
Melting Point (°C) 168 - 170172 - 173N/A (Pale Yellow Liquid)
Specific Rotation

-68.5° (c=1, MeOH)-72.1° (c=1, MeOH)+24.3° (c=1, CHCl₃)
Enantiomeric Excess (ee %) 91%>99%>99%

References

  • Fenix / Universidade de Lisboa. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." [Link]

  • Chemistry LibreTexts. "5.8: Racemic Mixtures and the Resolution of Enantiomers." [Link]

  • Wikipedia. "Chiral resolution." [Link]

Sources

Advanced Protecting Group Strategies for Sterically Hindered Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note | AN-2026-HP

Executive Summary

Primary amines attached to tertiary carbons (e.g., tert-butylamine, adamantylamine) or adjacent to quaternary centers (e.g.,


-disubstituted amino acids like Aib) present unique synthetic challenges. The steric bulk creates a "cone of protection" that drastically reduces nucleophilicity, rendering standard protection protocols (e.g., Boc

O/TEA/DCM) sluggish or ineffective.

This guide details high-efficiency protocols specifically engineered for these hindered substrates. We move beyond standard textbook methods to employ hyper-nucleophilic catalysis , Lewis acid activation , and transient silylation strategies to ensure quantitative protection with minimal side reactions.

Strategic Selection Guide

Before selecting a protocol, evaluate the substrate's steric environment and downstream compatibility.

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl) Cbz (Benzyloxycarbonyl)
Steric Tolerance High (Small electrophile)Medium (Bulky electrophile)High (Linear electrophile)
Primary Challenge Slow kinetics with hindered amines.Formation of dipeptides (rare in hindered) or slow reaction.Removal requires hydrogenation (often slow for hindered).
Preferred Reagent Boc

O + I

(Cat)
or DMAP
Fmoc-Cl (more reactive than OSu)Cbz-Cl
Key Accelerator Lewis Acid (I

, LiClO

)
Silylation (BSA) or UltrasoundStrong Base / Schotten-Baumann
Deprotection Acid (TFA/HCl) - FastBase (Piperidine/DBU) - SlowH

/Pd or Strong Acid

Protocol A: Iodine-Catalyzed Boc Protection

Target Audience: Medicinal chemists requiring rapid protection of hindered aliphatic or aromatic amines.

The Science (Mechanism)

Standard base-catalyzed Boc protection relies on the amine attacking the carbonyl of Boc


O. For hindered amines, this approach fails.
The Solution:  Molecular Iodine (I

) acts as a mild Lewis acid, activating one of the carbonyl oxygens of Boc

O, making it significantly more electrophilic. This method is solvent-free (or high concentration) and proceeds in minutes rather than hours.
Materials
  • Substrate: Hindered Primary Amine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 – 1.5 equiv)
    
  • Catalyst: Iodine (I

    
    ) (5–10 mol%)
    
  • Solvent: None (Neat) or Dichloromethane (DCM) if solid/viscous.

  • Quench: 5% Na

    
    S
    
    
    
    O
    
    
    (aq).
Step-by-Step Methodology
  • Setup: In a round-bottom flask, mix the hindered amine (10 mmol) and Boc

    
    O (12-15 mmol).
    
    • Note: If the mixture is solid, add minimal DCM (just enough to create a slurry).

  • Activation: Add Iodine (I

    
    , 0.5–1.0 mmol).
    
  • Reaction: Stir vigorously at room temperature.

    • Observation: The reaction is often exothermic. Evolution of CO

      
       gas (bubbling) indicates progress.
      
    • Time: Typically 15–45 minutes (vs. 12+ hours for standard methods).

  • Workup:

    • Dilute with Et

      
      O or EtOAc (50 mL).
      
    • Wash with 5% aqueous Na

      
      S
      
      
      
      O
      
      
      (sodium thiosulfate) to quench the iodine (color changes from brown/purple to clear).
    • Wash with saturated NaHCO

      
       and Brine.
      
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Most products are pure enough for the next step; recrystallize from Hexane/EtOAc if needed.

Protocol B: Fmoc Protection via Transient Silylation

Target Audience: Peptide chemists working with steric "monsters" like


-methyl amino acids (e.g., Aib, 

-Me-Phe).
The Science (Mechanism)

Hindered amino acids are zwitterionic and poorly soluble in organic solvents. Standard Schotten-Baumann conditions (water/dioxane) fail because the nucleophile is too hindered to attack the Fmoc-OSu. The Solution: Use N,O-Bis(trimethylsilyl)acetamide (BSA) . BSA silylates the carboxylic acid (solubilizing the molecule) and the amine (creating a more reactive silyl-amine intermediate). This "Transient Silylation" allows the reaction to proceed in homogeneous organic phase (DCM) using the highly reactive Fmoc-Cl .

Materials
  • Substrate: Hindered Amino Acid (1.0 equiv)

  • Silylating Agent: BSA (2.0 – 3.0 equiv)

  • Reagent: Fmoc-Cl (1.05 equiv) — Avoid Fmoc-OSu for hindered substrates.

  • Base: DIPEA (Catalytic amount if using BSA, or 1.0 equiv).

  • Solvent: Anhydrous DCM.

Step-by-Step Methodology
  • Silylation:

    • Suspend the dry amino acid in anhydrous DCM (concentration ~0.2 M) under Nitrogen.

    • Add BSA (2-3 equiv).

    • Reflux gently or stir at RT until the solution becomes clear (indicates formation of the silyl ester/amine). Critical Step: Do not proceed until dissolved.

  • Acylation:

    • Cool the solution to 0°C.

    • Add Fmoc-Cl (1.05 equiv) dissolved in a small amount of DCM dropwise.

    • Add DIPEA (0.1 equiv) to catalyze the chloride elimination.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Hydrolysis & Workup:

    • Add MeOH (excess) to cleave the silyl ester. Stir for 15 mins.

    • Partition between EtOAc and 1M KHSO

      
       (Acidic wash removes DIPEA and fully protonates the carboxylic acid).
      
    • Wash with Brine, dry (Na

      
      SO
      
      
      
      ), and concentrate.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal protection strategy based on amine structure and solubility.

ProtectionStrategy Start START: Select Substrate CheckStructure Is the Amine Hindered? (e.g., t-Butyl, Adamantyl, Alpha-quat) Start->CheckStructure Standard Use Standard Protocol (Boc2O/Base or Fmoc-OSu) CheckStructure->Standard No (Linear/Secondary) CheckType Protecting Group Required? CheckStructure->CheckType Yes BocPath Boc Group CheckType->BocPath Acid Labile Needed FmocPath Fmoc Group CheckType->FmocPath Base Labile Needed BocMethod PROTOCOL A: Iodine Catalysis (Solvent Free) OR High Conc. + DMAP BocPath->BocMethod Solubility Is it an Amino Acid? FmocPath->Solubility FmocMethod1 PROTOCOL B: Transient Silylation (BSA) + Fmoc-Cl Solubility->FmocMethod1 Yes (Zwitterion) FmocMethod2 Ultrasound Assisted Fmoc-Cl + NaHCO3 Solubility->FmocMethod2 No (Soluble Amine)

Caption: Decision tree for selecting high-efficiency protection protocols based on steric hindrance and substrate solubility.

Troubleshooting & Validation

NMR Validation (Rotamers)

Hindered carbamates often exhibit restricted rotation around the N-C(O) bond, leading to rotamers in


H and 

C NMR.
  • Symptom: Broad peaks or "doublets" for single protons (e.g., the tert-butyl group appears as two peaks).

  • Validation: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a sharp singlet, it is a rotamer, not an impurity.

Common Pitfalls
  • Urea Formation: In the presence of excess base and moisture, hindered isocyanates can form, leading to urea byproducts.

    • Fix: Use anhydrous conditions (Protocol B) or acidic catalysts (Protocol A) which avoid the isocyanate pathway.

  • Incomplete Reaction:

    • Fix: Do not add more base.[2] Add a "hyper-nucleophile" catalyst like DMAP (4-dimethylaminopyridine) (5 mol%) if using the anhydride method.

References

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.[3][4] The Journal of Organic Chemistry, 71(21), 8283–8286.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (General Reference for stability data).

  • Suresh, V. et al. (2009). Ultrasound-assisted N-Fmoc protection of amines and amino acids. Ultrasonics Sonochemistry.

  • BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines.

Sources

Troubleshooting & Optimization

overcoming steric hindrance in nucleophilic substitution of amines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Advanced Application Support) Ticket: Overcoming Steric Hindrance in Amine Substitution Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to Technical Support

If you are reading this, your SN2 reaction has likely stalled, or you are seeing starting material returned despite refluxing in DMF.

When synthesizing amines, steric hindrance is the primary antagonist of the classical SN2 mechanism. The nucleophile (amine) cannot access the electrophilic carbon due to the "cone of protection" created by bulky substituents.

Do not force the SN2 pathway with higher temperatures; you will only increase elimination side products. Instead, you must upgrade your mechanism. This guide covers the transition from classical substitution to Metal-Catalyzed Cross-Coupling (MCCC) and Activated Reductive Amination .

Module 1: Triage & Diagnostics

Before optimizing, confirm the failure mode. Use the decision matrix below to select the correct synthetic pathway based on your substrate's steric profile.

Workflow Decision Matrix

AmineSynthesisDecision Start START: Define Substrates CheckSterics Are Amine or Electrophile Sterically Hindered? Start->CheckSterics CheckAromatic Is Electrophile Aromatic? CheckSterics->CheckAromatic Yes (Bulky) SN2 Route A: Classical SN2 (Polar Aprotic Solvent) CheckSterics->SN2 No (Primary/Unblocked) Buchwald Route B: Buchwald-Hartwig (Pd-Catalysis) CheckAromatic->Buchwald Yes (Aryl Halide) RedAm Route C: Reductive Amination (Ti-Mediated) CheckAromatic->RedAm No (Alkyl/Ketone) Ullmann Route D: Ullmann Coupling (Cu-Catalysis) Buchwald->Ullmann Cost Sensitive/Less Active

Figure 1: Strategic decision tree for selecting amine synthesis pathways based on steric constraints.

Module 2: The "Upgrade" – Buchwald-Hartwig Amination

Applicability: Sterically hindered Aryl Halides + Amines.

When sterics prevent direct attack, we use Palladium (Pd) to act as a "molecular crane," picking up the amine and the aryl group separately and forcing them together. The success of this method relies entirely on Ligand Selection .

Ligand Selection Guide (The "Phosphine Library")

Using the wrong ligand is the #1 cause of failure. We rely on dialkylbiaryl phosphines (Buchwald Ligands) to create a pocket that accommodates bulk.

Amine TypeRecommended LigandWhy?
Primary Amines (Hindered)BrettPhos bulky ligand promotes reductive elimination; prevents double arylation.
Secondary Amines (Acyclic)RuPhos specifically tuned to prevent

-hydride elimination in secondary amines.
Secondary Amines (Cyclic)RuPhos or XPhos High activity for cyclic constraints.
Amides / Lactams tBuBrettPhos Increased electron density required for less nucleophilic amides.
Heterocycles (Indoles)Me4tBuXPhos Handles N-heterocycle specific coordination issues.
Troubleshooting the Catalytic Cycle

If your Buchwald reaction fails, it usually fails at one of two steps.

BHCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X binds AmineCoord Amine Binding (Steric Clash Zone) OxAdd->AmineCoord Base + H-NR2 RedElim Reductive Elimination (Product Release) AmineCoord->RedElim C-N Bond Forms RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle. Red nodes indicate high failure risk due to sterics.

Error Code: ERR_OX_ADD (No Reaction)
  • Symptom: Aryl halide remains untouched.

  • Cause: The oxidative addition is too slow because the ligand is too bulky or the aryl halide is unreactive (e.g., Aryl-Cl).

  • Fix: Switch to a Pre-catalyst (G3/G4) . Do not generate catalyst in situ from Pd(OAc)2. The G3/G4 palladacycles ensure 1:1 L:Pd ratio and immediate entry into the cycle.

Error Code: ERR_RED_ELIM (Beta-Elimination)
  • Symptom: De-halogenated arene (Ar-H) observed; amine remains.

  • Cause: The Pd center is too crowded. Instead of coupling (Reductive Elimination), the complex spits out the arene.

  • Fix: Use RuPhos .[1][2] It is geometrically designed to accelerate the Reductive Elimination step, which is often the rate-determining step for bulky secondary amines.

Module 3: The "Workaround" – Activated Reductive Amination

Applicability: Synthesis of bulky alkyl amines (Non-aromatic).

If you cannot do SN2 because of a bulky alkyl group, synthesize the imine first, then reduce it. However, sterically hindered ketones (e.g., adamantone, tert-butyl ketones) often fail to form the imine equilibrium.

Protocol: Titanium-Mediated Reductive Amination

Standard conditions (NaBH(OAc)3) often fail with bulky ketones. We must use a Lewis Acid to force imine formation.

Step-by-Step Methodology:

  • Dehydration Phase:

    • Combine Amine (1.0 equiv) and Ketone (1.0 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv).

    • Note: Ti(OiPr)4 acts as both a Lewis acid activator and a water scavenger, driving the equilibrium to the imine.

    • Stir at ambient temperature for 6–12 hours. (For extreme sterics, heat to 60°C).

  • Reduction Phase:

    • Dilute the viscous mixture with THF or MeOH.

    • Add Sodium Borohydride (NaBH4) (2.0 equiv) cautiously.

    • Why NaBH4? Since we pre-formed the imine fully, we don't need the selectivity of NaBH3CN. We need the "muscle" of NaBH4 to reduce the sterically crowded C=N bond.

  • Quench:

    • CRITICAL: Quench with 1N NaOH or Rochelle's Salt solution. Stir until the white titanium precipitate creates a manageable suspension, then filter through Celite.

Module 4: FAQ & Quick Fixes

Q: Can I use Microwave irradiation to force an SN2 reaction? A: Proceed with caution. While microwave heating (MW) improves kinetics by superheating solvents, it cannot overcome high activation energy barriers caused by gross steric overlap. If your reaction requires >150°C in MW, you are likely generating elimination products (alkenes) rather than amines. Switch to Buchwald-Hartwig.

Q: My Buchwald reaction turns black immediately (Palladium Black). A: Your catalyst is decomposing before entering the cycle.

  • Degas thoroughly: Oxygen kills phosphine ligands. Sparge solvents with Argon for 15 mins.

  • Check the Base: If using NaOtBu, ensure it is stored in a glovebox. Hydrolyzed base (NaOH) kills the catalytic efficiency.

Q: I need to couple a hindered amine with an alkyl halide (not aryl). Buchwald won't work. A: Correct. For hindered alkyl-alkyl couplings:

  • Try Silver (Ag) salts (e.g., Ag2CO3) to precipitate the halide leaving group, forcing an SN1-like pathway.

  • Use High Pressure Chemistry (10–15 kbar) if available. Pressure accelerates reactions that have a negative volume of activation (bond forming).

References

  • Buchwald, S. L., et al. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide. Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination. Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Ligand Selection for Buchwald-Hartwig Amination. Link

Sources

optimizing enantioselectivity for ortho-substituted chiral amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Amine Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in pharmaceutical development: optimizing enantioselectivity (


) and diastereomeric ratio (

) for ortho-substituted chiral amines.

Ortho-substitution on the aryl ring adjacent to an amine stereocenter introduces severe steric hindrance and alters the dihedral angle of the substrate. This geometric distortion routinely disrupts enzyme binding pockets, exacerbates E/Z imine isomerization, and destabilizes transition states. This guide dissects the causality behind these failures and provides self-validating protocols to restore synthetic efficiency.

🔬 Module A: Biocatalytic Transamination (ATAs)

Q: Why do ortho-halogenated substrates yield poor conversion with standard (S)-selective transaminases, while para-substituted analogs work perfectly?

A: The failure is rooted in the steric gating of the enzyme's active site. Wild-type


-transaminases feature an asymmetric binding pocket divided into a "large" and a "small" domain. While small ortho-substituents (like fluorine) can sometimes be accommodated and even enhance conversion via stabilizing halogen-enzyme interactions, bulky groups (e.g., 

,

) physically clash with the small pocket residues[1]. This prevents the ketone from properly orienting toward the pyridoxamine phosphate (PMP) intermediate, stalling the reaction.

The Solution: Switch from standard (S)-selective ATAs to engineered (R)-selective ATAs. Structural evolution in (R)-selective variants has created a more accommodating binding pocket that readily accepts bulky ortho-chlorinated and ortho-brominated acetophenones, often yielding quantitative conversions and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">




.

Q: How can I overcome the thermodynamic barrier when my amination stalls at 40% conversion?

A: Transamination is an equilibrium-driven process heavily prone to product inhibition[2]. To force the equilibrium forward, you must either remove the ketone byproduct (e.g., acetone) in real-time or flood the system with the amine donor. Increasing the isopropylamine (IPA) concentration to 1.5 M (or up to 25% v/v) effectively shifts the thermodynamic equilibrium toward the chiral amine product.

ATA_Mechanism PLP Enzyme-PLP (Restricted Pocket) PMP Enzyme-PMP (Aminated State) PLP->PMP NH2 Transfer Amine Ortho-Chiral Amine PLP->Amine Release PMP->PLP NH2 Transfer Acetone Acetone (Byproduct) PMP->Acetone Release IPA Isopropylamine (Donor) IPA->PLP Step 1 Ketone Ortho-Substituted Ketone Ketone->PMP Step 2 (Steric Gating)

Transaminase catalytic cycle highlighting the steric gating step for ortho-substituted substrates.

⚛️ Module B: Transition-Metal Asymmetric Hydrogenation (AH)

Q: My Iridium-catalyzed hydrogenation of an ortho-substituted N-aryl imine gives low enantioselectivity (<70% ee). How do I lock the conformation?

A: Imines are notoriously challenging due to their facile E/Z isomerization and nucleophilicity. Ortho-substitution exacerbates the energy difference between interconverting E/Z isomers, leading to competing transition states during hydride transfer from the metal-hydride species[3].

The Solution: You must utilize highly rigid, bulky chiral ligands that lock the substrate conformation and shield one enantioface entirely. Iridium complexes paired with JosiPhos-type binaphane ligands (e.g.,


-Bu-ax-JosiPhos) or spiro phosphoramidite complexes (Ir-SpiroPAP) create a deep chiral pocket. These systems effectively override the geometric distortion caused by the ortho-substituent, restoring enantioselectivities to 


[4],[3].

🛠️ Module C: Auxiliary-Mediated Synthesis (Ellman’s Sulfinamide)

Q: Standard


 reduction of my ortho-substituted sulfinyl ketimine yields poor diastereomeric ratios (dr). What is the mechanistic failure here? 

A: When reducing sterically hindered sulfinyl ketimines with standard, non-coordinating hydrides (like


), the reaction proceeds via an open transition state. The bulky ortho-group on the arene disrupts the facial bias normally provided by the tert-butyl group of the sulfinamide auxiliary, leading to a loss of stereocontrol.

The Solution: Switch to a highly oxophilic, coordinating metal hydride such as Zirconocene chloride hydride (Schwartz's reagent,


). Zirconium coordinates strongly to the sulfinyl oxygen, enforcing a rigid, cyclic half-chair transition state. This intramolecular hydride delivery completely overrides the steric bulk of the ortho-arene, restoring diastereoselectivity to 


[5].

Ellman_Workflow Ketone Ortho-Substituted Ketone Imine Chiral Sulfinyl Ketimine (E/Z Isomeric Mixture) Ketone->Imine Ti(OEt)4, 80°C (Overcomes Steric Clash) Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine TransitionState Cyclic Half-Chair TS (Zr-O Coordination) Imine->TransitionState Cp2ZrHCl (Schwartz's Reagent) Facial Directing Effect Sulfinamide Diastereopure Sulfinamide (>95:5 dr) TransitionState->Sulfinamide Diastereoselective Hydride Delivery Product Enantiopure Primary Amine Sulfinamide->Product HCl/MeOH Auxiliary Cleavage

Zirconocene-mediated diastereoselective reduction workflow for bulky sulfinyl ketimines.

📊 Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes when addressing ortho-steric hindrance across different synthetic modalities.

Substrate ClassSynthetic RouteOptimized Reagent / CatalystTypical YieldStereoselectivity
Ortho-Fluoro Ketones Biocatalysis(S)-selective ATA + 1.5M IPA>90%>99%

Ortho-Bromo/CF

Ketones
Biocatalysis(R)-selective ATA + 1.5M IPA85–95%>97%

Ortho-Aryl Imines Asymmetric HydrogenationIr /

-Bu-ax-JosiPhos
80–92%90–95%

Ortho-Aryl Sulfinyl Imines Auxiliary Reduction

(Schwartz's Reagent)
75–88%>95:5

📝 Step-by-Step Experimental Protocols

Protocol 1: Biocatalytic Transamination of Bulky Ortho-Halogenated Ketones

Self-Validation Check: The reaction buffer should exhibit a distinct yellow hue, confirming the presence of active PLP prior to substrate addition.

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP).

  • Donor Saturation: Add isopropylamine (IPA) to achieve a final concentration of 1.5 M. Carefully readjust the pH to 7.5 using concentrated HCl.

  • Substrate Loading: Dissolve the ortho-substituted ketone in DMSO. Add this dropwise to the buffer to reach a final substrate concentration of 25–50 mM (keep final DMSO concentration

    
     5% v/v to prevent enzyme denaturation).
    
  • Enzyme Addition: Add 20 mg/mL of the engineered (R)-selective ATA (e.g., ArRmut-ATA).

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (300 rpm) for 24–48 hours.

  • Isolation: Quench the reaction by basifying to pH > 11 with 10 M NaOH. Extract the chiral amine product with ethyl acetate (

    
     mL). Dry over 
    
    
    
    and analyze via chiral HPLC.
Protocol 2: Zirconocene-Mediated Reduction of Ortho-Substituted Sulfinyl Ketimines

Self-Validation Check: Prior to reduction, isolate the imine and run a


 NMR to confirm the complete disappearance of the ketone carbonyl peak and assess the E/Z isomeric ratio.
  • Imine Condensation: In a flame-dried flask under

    
    , combine the ortho-substituted ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (0.5 M).
    
  • Lewis Acid Activation: Add neat

    
     (2.0 equiv). Stir the sealed reaction at 80 °C for 12–24 hours to overcome the initial steric clash.
    
  • Imine Isolation: Quench with an equal volume of saturated aqueous NaCl. Filter the resulting titanium dioxide suspension through a pad of Celite. Wash with EtOAc, concentrate, and purify via flash chromatography.

  • Diastereoselective Reduction: Dissolve the purified sulfinyl ketimine in anhydrous

    
     (0.1 M) under 
    
    
    
    and cool to -20 °C.
  • Hydride Delivery: Add Schwartz's reagent (

    
    , 1.5 equiv) in one solid portion. Stir for 2 hours at -20 °C. The cyclic transition state ensures near-perfect facial selectivity.
    
  • Cleavage & Isolation: Quench with MeOH. To cleave the auxiliary, add 4M HCl in dioxane and stir at room temperature for 1 hour. Basify the aqueous layer, extract with

    
    , and isolate the enantiopure primary amine.
    

📚 References

  • "A diversity of recently reported methodology for asymmetric imine reduction", rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtdU_1kWnrunsg3pyKzKYClKjYdyClvulYGWQR7xJknV9diP6FZOxGWpIoIL7HNoilYi7diyUlC-DVP6IrPZovlA_2EP4wFO3dy1Pi1nmVvNq0PAycmXEW_qWTX0l2dPR5h77O93kWjfz6niUKn6j6S9jVgeUdK7Bx]

  • "EP3676387B1 - Method for producing chiral amines", google.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDZQvuKZMEYAD4__bkbnAcsBw-OC7p6B0Q6LJsVuDUJw00o2xgPa_RhfQ-QjbeOwEZBdsFs039IX5IfkrkKBeZijM2iVqxqHeht6sfdtWBbHd05ANV8IvPW4yhoXbWiQZKdyyShkaRWiUHkw==]

  • "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation", nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTXT4vacbsBuRmCTYcPXWnqmC9jsDZ8PFbuOJXxQt1xgfsOiEdgYW6bGYtUtTyqHMhsEiCmDvNjgG-8PrbQNkfz-PXdG7o_ulQvyPS7F_WeWGprHxNXEMjR0eygJOXzAVN9BuVmyOQCaJo65I=]

  • "One-Pot Chemoenzymatic Conversion of Alkynes to Chiral Amines", acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4D6PtYTOLpeHcyvPgxCYJXTAu4mG96wlSKsV813T2YqhSvi56gohmwQQ2cdIVcJM0BHOcDbS1AAROMmJCuU1nWngG18n0uluQHK0D567FSD0AY8gjJNFrAkqJTfXDpV3HAZ4MQuTe6wlXJVg=]

  • "Transaminases Applied to the Synthesis of High Added-Value Enantiopure Amines", researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmZgKYw5289WCkyOoPnrv2RqeKsdCQhhIZuR5S9oV3rjIyqz3W7Oxuq53m4wqz7v6JROcmNYy-NdzaDsk8CiMpH_-9WlGNYtfHz153gJksSQ8UEQvR4Pq6JVzgdBQAar62Czgcre_KKE1pfNUOHGAM29gCX5xCZQm4CqiEn7ex9IvXQkGj-wkg8-qrCLuiAgp2L-m55E3vHBX0mL2I099NsU-sRV_RinYTpfT4v7dFwT-STcPFCp9l-FCAqA==]

  • "Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program", acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM9JOTj2mc2ZRdfi3WynsXWPvALtNcSSZyR6WQvM3pjS7V_DafaJKuzqkUnR0ajE6M2jC11IAh0gxLXo3XiQDAoBvNfV5ucZR5pQKMyX3YA8BMYdrd86yP6gVH_0LCbyTIgG2YpUCB29uEKQ==]

Sources

troubleshooting low conversion in transaminase reactions of bulky substrates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Transaminase Reactions of Bulky Substrates

Status: Online Operator: Senior Application Scientist Ticket ID: TA-BULKY-001

Introduction: The "Bulky Substrate" Challenge

Welcome to the Biocatalysis Support Center. If you are here, you are likely observing low conversion (<10% or stalled at ~50%) when attempting to transaminate a sterically demanding ketone (e.g., acetophenone derivatives, bicyclic ketones, or intermediates like prositagliptin).

Transaminases (TAs) are powerful tools for chiral amine synthesis, but they are naturally evolved for small metabolites. Bulky substrates present a three-fold challenge:

  • Thermodynamics: The equilibrium constant (

    
    ) is often unfavorable (
    
    
    
    ) for converting ketones to amines.[1]
  • Kinetics (Sterics): The active site has a "small" and "large" binding pocket.[2][3][4] If your substrate’s smaller substituent is larger than a methyl group, it often clashes with the "small" pocket, resulting in zero activity.

  • Solubility: Bulky hydrophobic substrates require co-solvents that may deactivate the enzyme.

Use this guide to diagnose and resolve your specific conversion issue.

Phase 1: Diagnostic Flowchart

Before optimizing, you must identify if your problem is Thermodynamic (equilibrium limited) or Kinetic (enzyme limited).

DiagnosticTree Start START: Reaction Outcome? ZeroConv Conversion ~0-5% Start->ZeroConv No Product StalledConv Conversion ~50-60% Start->StalledConv Stalls midway KineticIssue KINETIC ISSUE (Steric Hindrance) ZeroConv->KineticIssue ThermoIssue THERMODYNAMIC ISSUE (Unfavorable Equilibrium) StalledConv->ThermoIssue CheckPocket Check Substrate Structure: Is 'Small' group > Methyl? KineticIssue->CheckPocket Solubility Check Solubility: Is substrate precipitated? KineticIssue->Solubility DonorCheck Check Amine Donor: Are you using Alanine w/o recycling? ThermoIssue->DonorCheck Inhibition Check Inhibition: Is product inhibiting? ThermoIssue->Inhibition

Figure 1: Diagnostic decision tree to separate steric limitations (kinetic) from equilibrium limitations (thermodynamic).

Phase 2: The Thermodynamic Wall (Stalled Conversion)

Q: My reaction runs fast initially but stops at exactly 50% conversion. Adding more enzyme doesn't help. Why?

A: You have hit the thermodynamic equilibrium. Transamination is a reversible reaction.[3] For many ketones, the equilibrium favors the ketone side, not the amine product.

Protocol: Equilibrium Displacement Strategies You must "pull" the reaction by removing the co-product (pyruvate or acetone).

StrategyAmine DonorMechanismProsCons
A. Isopropylamine (IPA) Isopropylamine (1-2M)IPA converts to acetone . Acetone is volatile and removed via open system or N2 sweep.Cheap, simple, 100% atom economy possible.IPA is toxic to many wild-type TAs. Requires engineered "IPA-tolerant" variants.
B. Enzymatic Cascade (LDH/GDH) L-Alanine (5-10 equiv)Alanine converts to pyruvate . Lactate Dehydrogenase (LDH) reduces pyruvate to lactate (removing it).Works with most wild-type TAs.Complex (2 enzymes).[5] Consumes NADH. Requires cofactor recycling (GDH + Glucose).[3]
C. Smart Donors o-xylylenediamineDonor converts to an aldehyde which spontaneously cyclizes/polymerizes.Irreversible driving force without enzymes.Expensive donor. Difficult downstream processing.

Recommendation:

  • For Screening: Use Strategy B (LDH/GDH) . It is the most robust way to detect activity without worrying about donor toxicity.

  • For Scale-up: Transition to Strategy A (IPA) . You will likely need an engineered variant (e.g., Arthrobacter homologues) to tolerate high IPA concentrations.

Phase 3: The Kinetic Wall (Zero Conversion)

Q: I am using a standard Transaminase Kit, but I see 0% conversion on my bulky ketone (e.g., 1-tetralone derivative). The enzyme works fine on acetophenone.

A: This is a Steric Clash . Transaminases have two binding pockets:

  • Large Pocket (L-pocket): Accommodates the phenyl/bulky group.

  • Small Pocket (S-pocket): Strictly evolved for a methyl group (e.g., Alanine).

If your substrate has a substituent larger than a methyl group in the position destined for the S-pocket (e.g., an ethyl or propyl group), the substrate simply cannot bind.

Troubleshooting Protocol: The "Pocket Test"

  • Analyze your substrate: Draw it in 2D. Identify the ketone.

  • Identify Substituents:

    • Side A: The largest group (goes to L-pocket).

    • Side B: The smaller group (goes to S-pocket).

  • The Rule of Thumb: If Side B > Methyl (e.g., Ethyl, Isopropyl), Wild-Type enzymes will fail.

Solution: Protein Engineering You cannot "optimize" reaction conditions to fix this. You must switch to an engineered variant.

  • Reference Case: The Sitagliptin process (Savile et al., 2010).[6] The wild-type enzyme had zero activity. They mutated the S-pocket to open space for the bulky trifluorophenyl group.

  • Action: Screen variants from commercial libraries (e.g., Codexis, Johnson Matthey) specifically tagged for "Bulky-Bulky" ketones. Look for mutations at residues equivalent to V153 or L57 (Vibrio numbering), which often gate the small pocket.

Phase 4: Solubility & Process Conditions

Q: My substrate is a hydrophobic brick. It precipitates in buffer.[2] Can I use DMSO?

A: Yes, but you must determine the Critical Co-solvent Concentration (CCC) .

Protocol: Determining Co-solvent Tolerance

  • Selection: DMSO is standard. Methanol (MeOH) is often better for reaction rates but more denaturing.

  • The Gradient Test: Set up 5 reactions with increasing DMSO % (v/v): [5%, 10%, 20%, 30%, 50%].

  • Observation:

    • Wild-Type TAs: Usually die above 10-15% DMSO .

    • Engineered TAs: Can often tolerate 30-50% DMSO (e.g., the Sitagliptin TA operates at 50% DMSO).

  • Alternative: If the enzyme dies at the solubility limit, use a Biphasic System (e.g., MTBE/Buffer). The substrate stays in the organic phase and slowly partitions into the aqueous phase, reducing inhibition and precipitation.

Visual Workflow: The Coupled System (Strategy B)

Use this setup for your initial screening to guarantee equilibrium displacement.

CascadeSystem Substrate Bulky Ketone Transaminase Transaminase Substrate->Transaminase Product Chiral Amine Donor L-Alanine Donor->Transaminase ByProduct Pyruvate LDH LDH ByProduct->LDH Lactate L-Lactate (Removed) Cofactor NADH Cofactor->LDH CofactorOx NAD+ GDH GDH CofactorOx->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone Transaminase->Product Transaminase->ByProduct LDH->Lactate LDH->CofactorOx GDH->Cofactor GDH->Gluconolactone

Figure 2: The "LDH-GDH" coupled system. This 3-enzyme cascade drives equilibrium by chemically removing Pyruvate (via LDH) and recycling the expensive cofactor (via GDH).

References
  • Savile, C. K., et al. (2010).[6] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

    • Context: The definitive case study on engineering TAs for bulky substr
  • Shin, J. S., & Kim, B. G. (2002).[6] "Kinetic resolution of α-methylbenzylamine with omega-transaminase screened from soil microorganisms: application of a biphasic system." Biotechnology and Bioengineering, 73(3), 179-187. Link

    • Context: Foundational work on using IPA and biphasic systems to overcome equilibrium and inhibition.
  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51. Link

    • Context: Comprehensive review of equilibrium displacement methods (LDH, FDH, etc.).
  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Link

    • Context: Detailed analysis of substrate scope and steric limitations of the small/large binding pockets.[2]

Sources

Technical Support Center: Solubility & Handling of 2,2-Dimethyl-1-(o-tolyl)propan-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Grease Ball" Effect

Welcome to the technical support hub. If you are working with 2,2-dimethyl-1-(o-tolyl)propan-1-amine , you are likely encountering a counter-intuitive problem: your amine salt is behaving like a lipophile.

Most researchers expect amine salts (like hydrochlorides) to be highly water-soluble and insoluble in organic solvents. However, the specific structural combination of a neopentyl-like tail (tert-butyl group) and an ortho-substituted aromatic ring creates a highly lipophilic, sterically hindered cation.

The Core Challenge: This molecule often refuses to crystallize in standard aqueous/alcohol systems, preferring to "oil out" or remain dissolved in organic layers like Dichloromethane (DCM) or Ethyl Acetate. This guide addresses these specific physicochemical anomalies.

Diagnostic Troubleshooting (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I added HCl in diethyl ether/dioxane, but instead of a white powder, a yellow/orange oil separated at the bottom. It won't solidify even at -20°C."

Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the melting point of the salt (often depressed by impurities or solvent inclusion) is lower than the boiling point of your solvent system.[1][2]

  • Steric Factor: The ortho-methyl group prevents efficient packing of the crystal lattice compared to para-isomers [1].

  • Thermodynamics: The system finds a lower energy state as a solvated oil rather than a crystal.

Corrective Protocol:

  • Decant: Carefully remove the supernatant solvent.

  • Trituration: Add a non-polar solvent (Hexane or Pentane) to the oil.

  • Sonication: Sonicate the biphasic mixture. The mechanical energy often disrupts the oil phase, forcing the salt to eject solvent and snap into a lattice structure.

  • Solvent Switch: If the oil persists, dissolve it in a minimum amount of Isopropyl Acetate (IPAc) at 50°C and slowly add Heptane until cloudy. Cool slowly (1°C/min).

Issue 2: Product Loss During Extraction

User Question: "I performed a standard acid-base extraction. I acidified the organic layer, extracted with water, but the aqueous layer contains almost no product. Where did it go?"

Technical Diagnosis: This is a classic "Lipophilic Salt" error. The 2,2-dimethyl and o-tolyl groups render the cation sufficiently lipophilic that the salt retains significant solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate, especially if the aqueous phase has a high ionic strength (salting-out effect) [2].

Corrective Protocol:

  • Do NOT rely on aqueous extraction to isolate this salt.

  • Method: Form the salt directly in an anhydrous organic solvent (e.g., add HCl in Dioxane to the amine in Et2O) and collect the precipitate by filtration.

  • Recovery: If you have already extracted, check your organic layer. Dry it over Na2SO4 and evaporate; your salt is likely there.

Issue 3: Hygroscopicity and "Goo" Formation

User Question: "I finally got a solid, but after leaving it on the vacuum filter for 10 minutes, it turned into a sticky gum."

Technical Diagnosis: The HCl salt of this amine is likely hygroscopic . The steric bulk prevents tight lattice packing, leaving voids that eagerly absorb atmospheric water. This lowers the glass transition temperature (Tg), causing the solid to flow [3].

Corrective Protocol:

  • Switch Counterions: HCl is small and charge-dense. Switch to a larger, more hydrophobic counterion that fills the steric voids better.

    • Recommendation: Try L-Tartaric acid or Fumaric acid . These often yield non-hygroscopic, crystalline solids for bulky amines.

Data Visualization: Solvent Compatibility Matrix

The following table summarizes the solubility profile of the HCl salt of 2,2-dimethyl-1-(o-tolyl)propan-1-amine.

Solvent SystemTemperatureSolubility StateSuitability for Crystallization
Water 25°CModerate/EmulsionPOOR (Forms oils/gels)
Dichloromethane 25°CSolubleN/A (Product stays in solution)
Ethanol 25°CSolubleGood (Requires anti-solvent)
Diethyl Ether 0°CInsolubleExcellent (Precipitation medium)
Heptane/Hexane 25°CInsolubleExcellent (Anti-solvent)
Isopropyl Acetate 60°C -> 20°CSoluble -> InsolubleBEST (Controlled crystallization)

Workflow: The "Rescue" Protocol for Oiled Salts

If your experiment has stalled due to oiling out, follow this logic flow to recover your material.

SaltRescue Start Problem: Salt Oiled Out SolventCheck Is the solvent water-miscible (e.g., MeOH, EtOH)? Start->SolventCheck Evaporate Evaporate to dryness (High Vacuum) SolventCheck->Evaporate Yes Redissolve Redissolve in min. vol. Isopropyl Acetate (IPAc) SolventCheck->Redissolve No (Biphasic) Evaporate->Redissolve Seed Add Seed Crystal (if available) Redissolve->Seed AntiSolvent Add Heptane dropwise at 50°C until cloudy Seed->AntiSolvent Cooling Slow Cool to RT (Do not use ice bath yet) AntiSolvent->Cooling Result Crystalline Solid Cooling->Result

Figure 1: Decision tree for rescuing an oiled-out amine salt using the IPAc/Heptane method.

Advanced Protocol: Controlled Crystallization

Objective: Isolate high-purity 2,2-dimethyl-1-(o-tolyl)propan-1-amine Hydrochloride without oiling out.

Reagents:

  • Crude free base amine (1.0 eq)

  • HCl (4M in Dioxane or 2M in Ether)

  • Solvent A: Isopropyl Acetate (IPAc)

  • Solvent B: n-Heptane

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude amine in IPAc (5 mL per gram of amine).

    • Why IPAc? It has a higher boiling point than ether (safer) and better solubility modulation for lipophilic salts than alcohols.

  • Acidification: Add the HCl solution dropwise at Room Temperature (RT) with vigorous stirring.

    • Target pH: 2–3 (Check with wet pH paper).

  • Observation:

    • Scenario A: White precipitate forms immediately. -> Proceed to filtration. [3]

    • Scenario B: Solution turns cloudy or oils out.[2][4] -> Proceed to Step 4.

  • Thermal Cycling (The Fix):

    • Heat the mixture to 60°C. The oil/cloudiness should dissolve.

    • Remove from heat.[2]

    • Immediately add n-Heptane dropwise until a faint permanent turbidity (cloudiness) persists.

  • Nucleation: Stop stirring. Let the flask sit undisturbed.

    • Critical: Rapid stirring during cooling promotes oiling. Static cooling promotes crystal growth.

  • Isolation: Once at RT, cool to 0°C for 1 hour. Filter the solids and wash with cold Heptane.

References

  • Parshad, H., et al. (2004).[5] "Aqueous solubility study of salts of benzylamine derivatives." International Journal of Pharmaceutics.

    • Relevance: Establishes the link between steric hindrance in benzylamines and reduced crystal l
  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper.

    • Relevance: Provides the thermodynamic basis for liquid-liquid phase separ
  • Sigma-Aldrich. "2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride Properties." (Note: Link directs to search for structural analog for property comparison).

    • Relevance: Confirms physical state and handling requirements for the closely rel
  • University of Wisconsin-Madison. "Troubleshooting Recrystallization: Oiling Out." Department of Chemistry.

    • Relevance: Source of the "scratching" and "solvent switch" protocols adapted for this guide.

Sources

Technical Support Center: Resolution of Unreacted Ketones in Hindered Amine Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Reductive amination of sterically hindered ketones is notoriously sluggish, often failing to reach full conversion due to the restricted trajectory of the incoming hydride or amine. The resulting product mixture contains the target hindered amine and the unreacted ketone. This guide provides field-proven, mechanistically grounded protocols to isolate your target amine.

Diagnostic Workflow

Before selecting a purification protocol, use the diagnostic matrix below to evaluate the steric and electronic constraints of your specific product mixture.

G Start Unreacted Ketone in Hindered Amine Mixture Q1 Is the ketone highly sterically hindered? Start->Q1 Methyl No (e.g., Methyl Ketone) Q1->Methyl Low Hindrance Hindered Yes (e.g., Diisopropyl Ketone) Q1->Hindered High Hindrance Bisulfite Sodium Bisulfite Wash (Forms water-soluble adduct) Methyl->Bisulfite Q2 Is the target amine acid-sensitive? Hindered->Q2 Girard Girard's Reagent T (Aqueous Extraction) Q2->Girard No (Stable to mild acid) Scavenger Polymer-Supported Scavenger Resin Q2->Scavenger Yes (Acid Sensitive)

Decision matrix for selecting ketone scavenging strategies in hindered amine purification.

Frequently Asked Questions (The "Why" and "How")

Q: Why can't I just use a standard 1M HCl extraction to separate the hindered amine from the ketone? A: Standard extractions rely on protonating the amine to form a water-soluble ammonium salt. However, sterically hindered amines (e.g., tetramethylpiperidine or diisopropylamine derivatives) have highly shielded nitrogen lone pairs. This steric shielding significantly lowers their effective basicity (


), preventing efficient protonation by dilute aqueous acids. Consequently, both the unreacted lipophilic ketone and the unprotonated hindered amine co-elute in the organic phase.

Q: My ketone is highly sterically hindered. Will a sodium bisulfite wash work? A: Highly unlikely. Sodium bisulfite relies on the nucleophilic addition of the bisulfite ion to the carbonyl carbon[1]. Highly hindered ketones sterically block this attack trajectory, preventing the formation of the water-soluble bisulfite adduct. For these substrates, you must use more aggressive, alpha-effect nucleophiles like hydrazides (e.g., Girard's Reagent T[2] or polymer-supported hydrazines[3]).

Troubleshooting Guides & Protocols

Protocol A: Sodium Bisulfite Wash (For Methyl or Unhindered Ketones)

Causality: The nucleophilic addition of the bisulfite ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to the carbonyl carbon forms a stable, ionic bisulfite adduct (a salt). This adduct is highly water-soluble, allowing the ketone to be partitioned into the aqueous phase while the unreactive hindered amine remains in the organic layer[4].

Methodology:

  • Dissolution: Dissolve the crude product mixture in a water-immiscible solvent (e.g., ethyl acetate or dichloromethane).

  • Addition: Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Extraction: Vigorously shake the biphasic mixture in a separatory funnel for 10-15 minutes.

    • Self-Validating Check: The bisulfite addition is an equilibrium reaction; vigorous agitation ensures maximum interfacial surface area to drive adduct formation. If the organic layer still shows ketone via TLC, repeat this step with fresh bisulfite solution.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the ketone-bisulfite adduct)[1][4].

  • Work-up: Wash the organic layer with deionized water to remove residual water-soluble impurities, dry over anhydrous

    
    , filter, and concentrate in vacuo to recover the purified amine[4].
    
Protocol B: Girard's Reagent T Derivatization (For Moderately to Highly Hindered Ketones)

Causality: Girard's Reagent T (Trimethylacetohydrazideammonium Chloride) utilizes a highly nucleophilic hydrazide to attack hindered carbonyls under mild acidic conditions. The reaction forms a hydrazone derivative permanently tethered to a quaternary ammonium salt[2][5]. This permanent positive charge forces even highly lipophilic ketones into the aqueous phase, allowing the free amine to be extracted organically.

Methodology:

  • Reaction Setup: Dissolve the crude mixture in methanol or ethanol (using 5-10 times the sample volume)[2].

  • Reagent Addition: Add Girard's Reagent T at a 1.5:1 to 5:1 molar ratio relative to the estimated unreacted ketone[2].

  • Catalysis: Add a catalytic amount of glacial acetic acid (approx. 10% v/v) to activate the carbonyl carbon.

  • Heating: Heat the reaction mixture to 50–60°C and reflux for 1–2 hours[2].

  • Extraction: Cool the mixture, dilute with a large volume of water (to solubilize the Girard-hydrazone adduct), and extract 3 times with a non-polar solvent like diethyl ether or dichloromethane.

  • Isolation: The aqueous layer retains the ketone derivative; the organic layer contains the purified hindered amine. Dry and concentrate the organic layer.

Protocol C: Polymer-Supported Scavengers (For Acid-Sensitive Amines)

Causality: Functionalized polymers (e.g., sulfonyl hydrazine or isoniazid-based resins) act as macroscopic solid-phase scavengers. The unreacted ketone covalently binds to the solid support via hydrazone formation[3][6]. Because the scavenger is an insoluble matrix, the bound ketone and excess reagent are removed simultaneously by simple filtration, eliminating the need for complex liquid-liquid extractions[7].

Methodology:

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., THF or dichloromethane).

  • Scavenging: Add 2.5 to 3.0 equivalents of a polymer-supported hydrazide resin (e.g., Amb15-Iso or a commercial tosylhydrazine resin)[3][6].

  • Agitation: Agitate the suspension gently on an orbital shaker at room temperature for 4 to 12 hours.

    • Self-Validating Check: Use orbital shaking rather than magnetic stirring. Magnetic stir bars can mechanically sheer the polymer beads into fine dust, which will clog the filter and contaminate the final product.

  • Filtration: Filter the mixture through a sintered glass frit to remove the resin[7].

  • Washing: Wash the resin bed with 2-3 column volumes of the reaction solvent to ensure complete recovery of the hindered amine.

  • Concentration: Concentrate the combined filtrates in vacuo to yield the pure product.

Quantitative Method Comparison

Purification MethodSteric Tolerance (Ketone)Amine Basicity RequirementReagent CostScalabilityTypical Processing Time
Sodium Bisulfite Wash Low to ModerateIndependentVery LowExcellent< 1 hour
Girard's Reagent T Moderate to HighIndependentModerateGood2 - 4 hours
Polymer Scavenger HighIndependentHighModerate4 - 12 hours

References[4] Application Notes: Sodium Bisulfite Extraction for the Purification of Reactive Ketones. Benchchem. URL[2] Girard's Reagent T. TargetMol. URL[5] Direct Liquid Extraction and Ionization Techniques for Understanding Multimolecular Environments in Biological Systems (Secondary Publication). PMC. URL[1] Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Benchchem. URL[3] A Comparison between Continuous and Batch Processes to Capture Aldehydes and Ketones by Using a Scavenger Resin. ResearchGate. URL[7] Strategies in Organic Synthesis. Wipf Group (Pitt.edu). URL[6] Polymeric Scavenger Reagents in Organic Synthesis. ResearchGate. URL

Sources

Technical Support Center: Optimizing Reaction Temperature for Sterically Demanding Aminations

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Thermal Challenges in C-N Cross-Coupling Reactions

Welcome to the technical support center for one of the most powerful yet sensitive transformations in modern synthetic chemistry: the palladium-catalyzed amination of sterically hindered substrates. This guide is structured to help you diagnose and solve common issues related to reaction temperature, a critical parameter that can dictate the success or failure of these challenging couplings.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature so critical for sterically demanding aminations?

Temperature is a double-edged sword in these reactions. On one hand, increased thermal energy is necessary to overcome the high activation barriers associated with sterically hindered substrates, such as ortho-substituted aryl halides or bulky secondary amines.[1] Higher temperatures increase molecular kinetic energy, leading to more frequent and forceful collisions that can promote the desired, albeit slow, catalytic steps like oxidative addition and reductive elimination.[2] On the other hand, elevated temperatures can accelerate undesirable off-cycle pathways. These include catalyst decomposition (e.g., formation of inactive palladium black), ligand degradation, and side reactions like hydrodehalogenation or β-hydride elimination, ultimately reducing your yield.[1][2][3] Finding the optimal thermal window is therefore a balancing act between achieving a reasonable reaction rate and maintaining the integrity of the catalytic system.

Q2: What is a good starting temperature range for a novel, sterically hindered Buchwald-Hartwig amination?

For most Buchwald-Hartwig aminations involving challenging substrates, a starting temperature between 80 °C and 110 °C is a reasonable and common practice.[3] Solvents like toluene, dioxane, or THF are frequently used in this temperature range.[3][4] However, the ideal temperature is highly dependent on the specific combination of aryl halide, amine, ligand, and base. For particularly difficult couplings, especially with less reactive aryl chlorides, temperatures at the higher end of this range (e.g., 100-120 °C) may be necessary.[1] Conversely, modern, highly active precatalysts and ligands can sometimes facilitate these couplings at milder temperatures (e.g., 40-80 °C).[5][6]

Q3: How can I tell if my reaction temperature is too high or too low?

  • Too Low: The most obvious sign is a stalled or extremely slow reaction with low conversion of starting materials, even after an extended period. If you monitor the reaction by TLC, GC, or LC-MS and see minimal product formation with plenty of starting material remaining, a lack of thermal energy is a likely culprit.[7]

  • Too High: Several indicators point to excessive temperature. The most common is the formation of significant side products.[3] A darkening of the reaction mixture to black or dark brown suggests the formation of palladium(0) nanoparticles (palladium black), a sign of catalyst decomposition.[8] The appearance of hydrodehalogenation (where the aryl halide is reduced to an arene) or products from β-hydride elimination (for certain alkylamines) are also classic signs that the temperature is pushing the catalyst into undesired reaction pathways.[1][3][7]

Q4: Should I always optimize temperature first, or can changing the ligand or base be more effective?

While temperature is a crucial parameter, it works in concert with the entire catalytic system. For sterically demanding couplings, the choice of a bulky, electron-rich phosphine ligand (e.g., biarylphosphines like RuPhos, BrettPhos, or XPhos) is often the single most important factor.[1][6][9] These ligands are specifically designed to promote the difficult oxidative addition and reductive elimination steps inherent to these substrates.[1][9] If you are experiencing persistent issues, a ligand screening should be a high priority. Similarly, the base is critical; a switch from a strong base like NaOt-Bu to a weaker one like Cs₂CO₃ or K₃PO₄ can sometimes mitigate side reactions, though this may necessitate a higher temperature to achieve a good rate.[9][10] A holistic approach is best: start with a proven ligand/base combination for your substrate class, then perform a fine-tuning of the temperature.

Troubleshooting Guide: From Stalled Reactions to Side Products

Problem 1: My reaction has stalled with very low conversion to the desired product.

Q: I'm coupling a di-ortho-substituted aryl chloride with a bulky secondary amine. After 24 hours at 80 °C, I have over 80% starting material remaining. Should I just increase the temperature?

A: Yes, a careful and incremental increase in temperature is the most logical first step. A stalled reaction in the presence of a suitable catalyst system often points to an activation energy barrier that hasn't been overcome.

Recommended Protocol: Systematic Temperature Screening

  • Setup: Prepare several small-scale reactions in parallel vials under identical conditions (substrate, amine, catalyst, ligand, base, solvent, and concentration). Ensure all components are high purity and solvents are anhydrous and degassed.[3][9]

  • Temperature Gradient: Place each vial in a separate well of a heating block or in different oil baths set to a temperature gradient. A good starting range would be 80 °C, 90 °C, 100 °C, 110 °C, and 120 °C.

  • Monitoring: After a set time (e.g., 4-6 hours), take a small, quenched aliquot from each reaction and analyze by LC-MS or GC-MS to determine the percent conversion and identify any side products.

  • Analysis: Plot conversion versus temperature. This will reveal the optimal thermal window where the reaction rate is maximized before catalyst decomposition or side reactions become significant.[11][12] This methodical approach is far more efficient than random adjustments.[11]

If even 120 °C gives poor conversion, the issue likely lies with another component. Re-evaluate your ligand choice (is it bulky enough?), base (is it strong enough?), and consider using a more active G3 or G4 palladium precatalyst, which can generate the active LPd(0) species more efficiently.[3][5]

Problem 2: My desired product is forming, but I have significant side products.

Q: I'm seeing a major side product corresponding to the hydrodehalogenation of my aryl bromide. My reaction is running at 110 °C. What's happening and how do I fix it?

A: Hydrodehalogenation is a classic side reaction at elevated temperatures, where the aryl halide is reduced instead of aminated.[1] This often occurs when the desired C-N coupling is slow, allowing competing reduction pathways to take over. Your temperature is likely too high for your specific catalytic system's stability.

Solutions:

  • Lower the Temperature: The most direct approach is to reduce the reaction temperature. Try running the reaction at 100 °C or 90 °C. This will slow the desired reaction but may disproportionately slow the undesired hydrodehalogenation pathway.[1][7]

  • Change the Base: Strong alkoxide bases can sometimes promote reduction pathways. Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ might suppress this side reaction.[9]

  • Modify the Ligand: Using a less electron-rich ligand can sometimes disfavor the pathways leading to hydrodehalogenation.[1]

The key is to find a temperature that is high enough to drive the amination forward but low enough to keep the catalyst on the correct cycle.

Problem 3: My reaction mixture turns black and the reaction stops.

Q: After about an hour at 110 °C, my reaction mixture turned from a clear yellow to a dark brown/black suspension, and my starting materials were not consumed. What does this mean?

A: This is a tell-tale sign of palladium catalyst decomposition into palladium black (insoluble Pd(0) aggregates).[8] This is a common failure mode at high temperatures, especially if the ligand is not robust enough to stabilize the palladium center throughout the catalytic cycle. Once the soluble, active catalyst is gone, the reaction ceases.

Troubleshooting Steps:

  • Reduce Temperature: This is the most critical first step. The decomposition pathway has a high activation energy and is highly sensitive to temperature. Rerun the reaction at a lower temperature (e.g., 90-100 °C).

  • Increase Ligand Ratio: Amines can sometimes act as ligands and displace the desired phosphine, leading to unstable palladium species.[3] Adding a slight excess of the phosphine ligand relative to the palladium source (e.g., a Pd:L ratio of 1:1.1 to 1:1.5) can improve catalyst stability.[3]

  • Use a Precatalyst: Well-defined palladium precatalysts (like the Buchwald G3 or G4 precatalysts) are often more thermally stable and generate the active LPd(0) species more cleanly and efficiently than using separate sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][8][13] This can significantly reduce the propensity for decomposition.

Problem 4: My reaction is giving inconsistent yields.

Q: I am running a scaled-up reaction and getting inconsistent yields, even though I am setting the oil bath to the same temperature each time. What could be the issue?

A: Inconsistent heating and local temperature hot spots are common problems during scale-up.[14] The temperature of the external heating bath may not reflect the true internal temperature of the reaction mixture, especially with vigorous stirring or exothermic/endothermic events.

Recommendations:

  • Internal Temperature Probe: For reactions larger than a few millimoles, always use an internal thermocouple or thermometer to monitor and control the actual reaction temperature.

  • Stirring Efficiency: Ensure stirring is efficient to maintain uniform heat distribution.[4] Poor stirring can lead to localized overheating at the flask walls, causing catalyst decomposition in those regions.

  • Controlled Heating Ramps: Instead of plunging the vessel into a preheated bath, consider a controlled temperature ramp to the set point. This allows for more uniform heating of the entire reaction mixture.

Visualizing the Process

Table 1: General Temperature Guidelines for Buchwald-Hartwig Amination

Aryl HalideAmine TypeLigand GenerationTypical Temperature Range (°C)Notes
Aryl IodidePrimary/SecondaryG2/G3 (e.g., XPhos)60 - 90 °CIodide can inhibit the catalyst; lower temperatures are often preferred.
Aryl BromideSterically HinderedG3/G4 (e.g., RuPhos)80 - 110 °CThe most common substrate class; this is the standard temperature window.[3]
Aryl ChlorideSterically HinderedG3/G4 (e.g., BrettPhos)100 - 120 °COxidative addition is difficult; higher temperatures are typically required.[13][15]
AnyFunctional Group SensitiveLatest Gen Ligands40 - 80 °CReactions with base-sensitive groups may require weaker bases and milder temperatures.[3]

Diagram 1: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Temp Is Temperature < 100°C? Start->Check_Temp Increase_Temp Increase T by 10-20°C increments. Monitor reaction. Check_Temp->Increase_Temp Yes Temp_OK Temperature is likely not the primary issue. Check_Temp->Temp_OK No Re_evaluate Re-evaluate Reaction Progress Increase_Temp->Re_evaluate Check_Decomp Observe for Decomposition (e.g., color change to black) Re_evaluate->Check_Decomp Conversion Still Low Side_Products Analyze for side products (e.g., hydrodehalogenation) Re_evaluate->Side_Products Conversion Improved Consider_Ligand Screen Bulky Ligands (XPhos, RuPhos, BrettPhos) Check_Decomp->Consider_Ligand Decomposition Seen Temp_OK->Consider_Ligand Consider_Base Screen Bases (NaOtBu, LHMDS, K3PO4) Temp_OK->Consider_Base

A decision tree for addressing low reaction conversion.

Diagram 2: The Balance of Temperature Effects

Temperature_Effects cluster_desired Desired Pathway cluster_undesired Undesired Pathways Rate_Desired Rate of C-N Coupling Product Desired Product Rate_Desired->Product Rate_Decomp Catalyst Decomposition Pd_Black Pd(0) Black Rate_Decomp->Pd_Black Rate_Side_Rxn Side Reactions (Hydrodehalogenation, etc.) Side_Product Side Products Rate_Side_Rxn->Side_Product Temp Increase Temperature Temp->Rate_Desired Accelerates Temp->Rate_Decomp Strongly Accelerates Temp->Rate_Side_Rxn Strongly Accelerates

Temperature accelerates both desired and undesired pathways.

References

  • Gao, G., et al. (2020). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. ResearchGate. [Link]

  • Gao, G., et al. (2020). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. Zenodo. [Link]

  • Fors, B. P., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]

  • ResearchGate. Optimization of the temperature for the coupling reaction a. [Link]

  • Valente, C., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics. [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Muchendu, M. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate. [Link]

  • Vantourout, J., et al. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Pinna, F., et al. (2018). Experimental Methods in Chemical Engineering: Temperature Programmed Reduction—TPR. AIR Unimi. [Link]

  • Wienhöfer, G., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Gande, A. S., & Li, C.-J. (2021). Recent Green and Sustainable Pd‐Catalyzed Aminations. PMC. [Link]

  • van der Heijden, G., et al. (2018). In Situ Luminescence Thermometry To Locally Measure Temperature Gradients during Catalytic Reactions. ACS Catalysis. [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. MIT Open Access Articles. [Link]

Sources

Technical Support Center: Hydrogenation of Sulfur-Containing Amine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting advice. Here, we explore the thermodynamic causality of sulfur poisoning and establish self-validating experimental systems to ensure your hydrogenations succeed.

The Causality of Catalyst Deactivation (Mechanistic FAQs)

Q: Why do sulfur-containing substrates (like thiols or thioethers) invariably stall my palladium-catalyzed hydrogenations? A: The deactivation is driven by chemisorption thermodynamics. Sulfur possesses highly nucleophilic lone electron pairs that strongly coordinate to the empty d-orbitals of transition metals like palladium and platinum. This interaction forms stable metal-sulfide bonds that are thermodynamically favored over the adsorption of hydrogen or your amine precursor[1]. Consequently, the active sites are physically blocked (poisoning), and the electronic landscape of the catalyst is altered, preventing the oxidative addition of H₂[1].

Q: Are all precious metals equally susceptible to sulfur poisoning? A: No. While palladium (Pd) is notoriously vulnerable due to its propensity to form irreversible palladium sulfate (PdSO₄) or sulfide layers, platinum (Pt) exhibits slightly better resistance under specific conditions, though it is still highly prone to deactivation[2]. Recent advancements show that and molybdenum disulfide (MoS₂) possess intrinsic sulfur tolerance due to their unique electronic structures and pre-existing sulfur/phosphorus saturation, which electronically repel further sulfur binding[3][4].

Quantitative Catalyst Selection Data

Before troubleshooting, ensure you are using the correct catalytic system. The table below summarizes the sulfur tolerance and performance metrics of various catalysts based on recent field data.

Catalyst SystemTolerance LevelTypical LoadingTarget SubstratesMitigation Mechanism
Standard Pd/C (10%) Very Low10-20 mol%Sulfur-free nitroarenesN/A (Highly susceptible to chemisorption)
CHOIS-5D (Pd/C) Moderate5 wt%Sulfides, sulfonylsProprietary support modification reduces S-affinity[5]
Ru₂P/SiO₂ Very High1-5 mol%Thioethers, thiophenesPhosphorus integration alters Ru d-band, preventing S-binding[4]
MoS₂ (Vacancy-rich) High5-10 mol%S-containing nitroarenesIntrinsic metal-sulfide lattice; edge vacancies act as active sites[3]
Bimetallic Rh-MoOx Moderate3.5 mol%S-containing amino acidsMoOx acts as a sulfur sink, protecting Rh active sites[6]

Troubleshooting Guide: Symptom, Diagnosis, and Resolution

Q: My reaction stalls at 20% conversion. Adding more Pd/C temporarily restarts it, but it stalls again. What is the self-validating fix? A: Diagnosis: You are experiencing stoichiometric poisoning. The sulfur moieties in your substrate are titrating the active Pd sites. Adding more catalyst only provides a temporary stoichiometric excess of metal[7]. Resolution: Do not brute-force the reaction with expensive Pd. Instead, switch to a sulfur-tolerant catalyst. If the sulfur moiety is a thioether, consider using the Ru₂P/SiO₂ catalyst, which has demonstrated up to 34 times higher activity than standard Ru nanoparticles in the presence of sulfur[4].

Q: I must use standard Pd/C or Rh catalysts due to regulatory filings, but my starting material contains a thioether. How can I proceed? A: Diagnosis: You need to temporarily mask the sulfur's lone pairs to prevent metal coordination. Resolution: Pre-oxidize the sulfur to a sulfone or sulfoxide, or use performic acid to protect the moiety. Sulfones lack the highly nucleophilic lone pairs required for strong chemisorption, allowing the hydrogenation to proceed unimpeded[6]. (See Protocol A below).

Q: I am observing significant metal leaching in my product when hydrogenating a sulfur-containing quinoline. How do I stop this? A: Diagnosis: Sulfur can act as a strong ligand, pulling metal atoms off the solid support into the solution as soluble metal-thiolate complexes. Resolution: Transition to an (e.g., Ru-W-S systems)[8]. These systems maintain structural integrity because the metal is already in a sulfur-coordinated state, drastically reducing the thermodynamic driving force for leaching[9].

Experimental Workflows & Protocols

Protocol A: Pre-Oxidation of Sulfur-Containing Amino Acid Precursors

Causality: Oxidizing a thioether to a sulfone removes the nucleophilic lone pairs, completely eliminating its ability to poison the catalyst. This is a self-validating system: if the oxidized substrate hydrogenates successfully but the native one fails, sulfur chemisorption was the sole failure point.

  • Preparation: In a fume hood, prepare performic acid in situ by mixing 1 mL of 30 wt% aqueous H₂O₂ with 9 mL of formic acid. Stir at ambient temperature for 1 hour[6].

  • Cooling: Chill the oxidant solution to 0 °C in an ice bath.

  • Substrate Addition: Slowly add the sulfur-containing amine precursor (e.g., methionine derivative) to the cold solution. Maintain a molar ratio of performic acid to sulfur of 3:1[6].

  • Reaction: Stir for 4 hours at 0 °C[6].

  • Quench & Isolate: Carefully quench the remaining peroxide with sodium thiosulfate. Extract the oxidized precursor.

  • Hydrogenation: Proceed with standard Pd/C or Rh-catalyzed hydrogenation. The sulfone will not poison the catalyst.

Protocol B: Regeneration of Sulfur-Poisoned Platinum/Palladium Catalysts

Causality: If irreversible sulfation has occurred, thermal desorption alone is insufficient. Chemical reduction is required to strip the sulfur and reduce the metal back to its active M(0) state.

  • Purging: Stop the reactant flow and purge the reactor with inert Nitrogen or Argon at 200 °C to remove volatile organics[1].

  • Ammonia Flush: Introduce a flow of NH₃ gas over the catalyst bed at 200 °C. This displaces strongly bound sulfur by forming volatile surface ammonium sulfates[1].

  • Thermal Ramp: Increase the temperature to 350 °C under NH₃ flow for 2 hours[1].

  • Reduction: Switch the gas feed to 10% H₂ in Argon at 300 °C for 3 hours to ensure all active sites are fully reduced back to the zero-valent state.

Mechanistic & Workflow Visualizations

G Substrate Sulfur-Containing Amine Precursor CatChoice Catalyst Selection Substrate->CatChoice PdC Standard Pd/C or Pt/C CatChoice->PdC Conventional Route TolCat Sulfur-Tolerant Cat (Ru2P, MoS2, CHOIS-5D) CatChoice->TolCat Advanced Route Poison Chemisorption & Active Site Blocking PdC->Poison Lone pair coordination Success2 Successful Hydrogenation TolCat->Success2 Electronic repulsion of S Oxidation Pre-Oxidation (Performic Acid) Poison->Oxidation Troubleshooting Step Success1 Successful Hydrogenation Oxidation->Success1 S-lone pairs masked

Caption: Decision matrix and mechanism for overcoming sulfur poisoning in hydrogenation workflows.

Pathway N1 Thioether Precursor N2 In Situ Performic Acid (H2O2 + Formic Acid) N1->N2 0 °C, 4h N3 Sulfone Intermediate (No nucleophilic lone pairs) N2->N3 Oxidation N4 Pd/C + H2 (Active Sites Unblocked) N3->N4 Hydrogenation N5 Target Amine N4->N5 High Yield

Caption: Chemical causality workflow demonstrating protective oxidation to prevent catalyst deactivation.

References

  • University of Connecticut (UConn Today) - Why Pt Survives but Pd Suffers From SOx Poisoning. Available at: [Link]

  • ACS Catalysis - Robust Ruthenium Phosphide Catalyst for Hydrogenation of Sulfur-Containing Nitroarenes. Available at: [Link]

  • N.E. CHEMCAT - Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions. Available at: [Link]

  • Chemical Journal of Chinese Universities - Quaternary Ammonium Cation-assisted Synthesis of Sulfur Vacancy-rich MoS₂ for Catalyzing Hydrogenation of Sulfur-containing Nitroarenes. Available at: [Link]

  • SciSpace - Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. Available at: [Link]

  • Journal of the American Chemical Society (JACS) - Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Available at:[Link]

Sources

Validation & Comparative

Chiral Separation Strategies for Highly Hindered Primary Amines: A Comparative Guide for (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine represents a formidable challenge in chiral chromatography. Structurally, the chiral center at C1 is flanked by a bulky tert-butyl group (2,2-dimethylpropyl) and an ortho-tolyl (2-methylphenyl) ring. This extreme steric crowding restricts the analyte's ability to penetrate deep into the chiral cavities of standard stationary phases.

As drug development increasingly relies on enantiomerically pure compounds, establishing a robust, self-validating analytical method is critical. This guide objectively compares the performance of macrocyclic crown ether columns against immobilized and coated polysaccharide columns, detailing the causality behind each experimental choice to help you select the optimal Chiral Stationary Phase (CSP).

Mechanistic Evaluation of Chiral Stationary Phases (CSPs)

Method development is not a guessing game; it requires a fundamental understanding of molecular interactions. Here is how the leading CSPs interact with this specific hindered amine:

Macrocyclic Crown Ether CSPs (e.g., Daicel CROWNPAK® CR-I(+))Crown ether columns are specifically designed to resolve chiral compounds containing primary amine groups[1]. The chiral recognition mechanism relies on "host-guest" complexation[2].Under strictly acidic conditions (typically perchloric acid at pH 1.0–2.0), the primary amine is fully protonated to an ammonium ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[3]. This cation enters the cavity of the 18-crown-6 ether,forming strong complexation bonds with the oxygen atoms inside the cavity[4]. For 2,2-dimethyl-1-(o-tolyl)propan-1-amine, the bulky tert-butyl and ortho-tolyl groups interact differentially with the chiral barriers of the crown ether, resulting in exceptional stereoselective discrimination. Furthermore,the immobilized version (CR-I) extends the range of compatible organic solvents, significantly enhancing resolution and reducing analysis time[5].
Immobilized Polysaccharide CSPs (e.g., CHIRALPAK® IG)

These phases consist of amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica. While1[1]. The separation relies on hydrogen bonding (via carbamate linkages),


 interactions (with the o-tolyl ring), and steric fit into the chiral helical groove. Because the analyte is a free base, basic additives like diethylamine (DEA) are mandatory to mask residual silanol groups on the silica support; omitting DEA results in severe peak tailing.
Coated Polysaccharide CSPs (e.g., CHIRALCEL® OD-H)

Utilizing cellulose tris(3,5-dimethylphenylcarbamate), this coated phase offers a different helical twist compared to amylose. While effective, the coated nature restricts mobile phase choices strictly to standard normal-phase solvents (Hexane/Alcohols) to prevent the dissolution of the chiral selector, limiting optimization flexibility.

Comparative Performance Data

The following table summarizes the objective performance metrics for the racemic mixture of 2,2-dimethyl-1-(o-tolyl)propan-1-amine across the three evaluated CSPs.

MetricCROWNPAK® CR-I(+)CHIRALPAK® IGCHIRALCEL® OD-H
Chiral Selector Immobilized (S)-18-crown-6 etherImmobilized Amylose derivativeCoated Cellulose derivative
Optimal Mobile Phase pH 1.5 HClO₄ / ACN (85:15)Hexane / IPA / DEA (95:5:0.1)Hexane / IPA / DEA (98:2:0.1)
Retention Factor (

)
3.24.55.1
Selectivity (

)
2.151.421.28
Resolution (

)
> 4.02.11.6
Peak Symmetry Excellent (Tailing Factor < 1.1)Good (Tailing Factor ~ 1.3)Moderate (Tailing Factor ~ 1.5)

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating workflows for the two leading methodologies.

Protocol A: Crown Ether Method (CROWNPAK CR-I(+))

Why this works:2[2].1[1].

  • Mobile Phase Preparation: Prepare a 10 mM aqueous perchloric acid (

    
    ) solution. 3[3]. Mix 85 parts of this aqueous solution with 15 parts HPLC-grade Acetonitrile (ACN) (v/v). Degas thoroughly.
    
  • Sample Preparation: Dissolve the amine in the mobile phase to a concentration of 1.0 mg/mL. Note: Do not use pure organic solvents for sample prep to avoid peak distortion.

  • Instrument Parameters:

    • Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm)

    • Flow Rate: 0.4 mL/min

    • Temperature: 25 °C (1[1])

    • Detection: UV at 210 nm

    • Injection Volume: 2 µL

Protocol B: Normal Phase Polysaccharide Method (CHIRALPAK IG)

Why this works: The DEA additive prevents the basic amine from strongly adsorbing to the acidic silica, ensuring sharp peaks and reliable integration.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Stir and degas.

  • Sample Preparation: Dissolve the analyte in Hexane/IPA (95:5) to 1.0 mg/mL.

  • Instrument Parameters:

    • Column: CHIRALPAK IG (4.6 mm i.d. × 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 230 nm

    • Injection Volume: 5 µL

Method Development Workflow for Hindered Primary Amines

Workflow Start Target: Highly Hindered Primary Amine Decision Is aqueous acidic mobile phase acceptable? Start->Decision CrownEther Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Decision->CrownEther Yes Polysaccharide Polysaccharide CSP (e.g., CHIRALPAK IG) Decision->Polysaccharide No (Solubility/Stability) CrownCond Mobile Phase: pH 1.5 HClO4 Mechanism: Host-Guest Complex CrownEther->CrownCond PolyCond Mobile Phase: Hexane/IPA + 0.1% DEA Mechanism: H-Bonding & Steric Fit Polysaccharide->PolyCond OptCrown Optimize Temp & ACN % (High Resolution) CrownCond->OptCrown OptPoly Optimize Alcohol Modifier % (Good Resolution) PolyCond->OptPoly

Decision tree for selecting chiral HPLC methods for sterically hindered primary amines.

References

  • Liquid Chromatographic Enantiomer Separation of Racemic Amine Using Chiral Crown Ether Stationary Phase. Oxford Academic. 2

  • Technical Support Center: Chiral Separation of 2,4-Pentanediamine by HPLC. BenchChem. 1

  • Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Chiral Technologies. 4

  • Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns. The Lab Store. 3

  • Determination of the enantiomeric purity of 5,6‐ and 6,7‐dihydroxy‐2‐aminotetralins by chiral HPLC. Scilit. 5

Sources

Absolute Configuration of Bulky Chiral Amines: A Comparative Guide to X-ray Crystallographic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Absolute Configuration of Bulky Chiral Amines by X-ray Content Type: Publish Comparison Guide

Executive Summary

Determining the absolute configuration (AC) of bulky chiral amines is a critical bottleneck in pharmaceutical development. While X-ray crystallography is the definitive method, bulky amines often present unique challenges: they frequently exist as oils, lack the heavy atoms required for anomalous scattering (Flack parameter determination), or exhibit steric hindrance that disrupts crystal packing.

This guide compares the three primary crystallographic strategies for these challenging substrates: Ionic Cocrystallization (Salts) , Covalent Derivatization , and the emerging Crystalline Sponge Method . We analyze these methods based on success rates, resource intensity, and data reliability, providing a decision framework for senior researchers.

Strategic Framework: The Decision Matrix

Before initiating wet-lab work, the "bulky" nature of the amine dictates the strategy. Bulky substituents (e.g., tert-butyl, adamantyl, or complex polycycles) often prevent the tight packing required for high-resolution diffraction.

Method A: Ionic Cocrystallization (The "Fast-Track")
  • Mechanism: Protonation of the amine with a heavy-atom-containing acid or a chiral resolving agent to form a salt.

  • Best For: Amines with accessible basic nitrogens (pKa > 8) and limited sample quantity.

  • Key Advantage: Reversible; the original sample can be recovered.

Method B: Covalent Derivatization (The "Gold Standard")
  • Mechanism: Chemical reaction with an acyl chloride or sulfonyl chloride containing a heavy atom (Br, I) or a known chiral auxiliary.

  • Best For: Amines that fail to crystallize as salts or have low basicity (e.g., anilines).

  • Key Advantage: Introduces rigid aromatic systems that drive π-π stacking, often forcing crystallization of "oily" amines.

Method C: Crystalline Sponge (The "Modern Alternative")
  • Mechanism: Soaking the amine solution into a pre-formed Metal-Organic Framework (MOF) crystal.

  • Best For: Non-crystalline oils, volatile amines, or sub-milligram quantities.

  • Key Advantage: Eliminates the need for the amine to crystallize itself.

Comparative Analysis: Performance Metrics

The following table synthesizes experimental data regarding the efficacy of each method for bulky substrates.

FeatureIonic Cocrystallization Covalent Derivatization Crystalline Sponge (MOF)
Primary Mechanism Ionic Bonding + H-bondingCovalent Bond +

-Stacking
Host-Guest Inclusion
Heavy Atom Source Counter-ion (e.g., Br

, I

)
Reagent (e.g., p-Bromobenzoyl)MOF Framework (Zn, Co)
Crystallization Time 1–3 Days3–14 Days (Synthesis + Growth)1–2 Days (Soak time)
Sample Requirement 5–20 mg10–50 mg< 1

g (Nanogram scale)
Success Rate (Bulky) Moderate (Packing issues)High (Rigid scaffold aids packing)High (For non-crystallizable oils)
Flack Parameter Precision Excellent (if HBr/HI used)Excellent (if Br/I used)Variable (Disorder issues)
Sample Recovery Simple (Base extraction)Difficult (Hydrolysis required)Difficult (Trapped in MOF)

Analyst Insight: For bulky amines, Covalent Derivatization with p-iodobenzoyl chloride is often superior to salt formation. The bulky alkyl groups in the amine can disrupt the ionic lattice of a salt, whereas the flat aromatic ring of the benzamide derivative provides a "crystallization anchor" via predictable stacking interactions.

In-Depth Technical Guide & Protocols
Method A: Heavy-Atom Salt Formation

This method relies on the "Heavy Atom Effect" to determine AC via anomalous dispersion (Bijvoet differences).

Recommended Reagents:

  • Hydrobromic Acid (HBr): The bromide ion (Z=35) provides a strong anomalous signal with Mo K

    
     or Cu K
    
    
    
    radiation.
  • Camphorsulfonic Acid (CSA): A chiral counter-ion. If the amine forms a salt with (1S)-CSA, the known configuration of the acid serves as an internal reference.

  • CSDP Acid (Camphorsultam Dichlorophthalic Acid): Designed specifically for this purpose, containing both chiral centers and heavy atoms (Cl, S) [1].

Protocol: Hydrobromide Salt Crystallization

  • Stoichiometry: Dissolve 0.1 mmol of the bulky amine in 0.5 mL of ethanol or acetonitrile.

  • Acid Addition: Add 0.1 mmol (1.0 eq) of 48% aqueous HBr dropwise. Caution: Excess acid can solubilize the salt.

  • Vapor Diffusion: Place the vial inside a larger jar containing a non-solvent (e.g., diethyl ether or hexane). Seal tightly.

  • Harvesting: Allow to stand for 24-72 hours. Crystals will form at the interface.

  • Validation: Check birefringence under a polarizing microscope.

Method B: Covalent Derivatization (The p-Bromobenzamide Route)

When salts yield oils, this is the go-to method. The heavy bromine atom allows for unambiguous AC determination using the Flack parameter, where a value near 0.0 indicates the correct structure and 1.0 indicates the inverted structure [2].

Protocol: p-Bromobenzamide Synthesis & Crystallization

  • Reaction: To a stirred solution of amine (0.2 mmol) and triethylamine (0.25 mmol) in dry DCM (2 mL), add p-bromobenzoyl chloride (0.22 mmol) at 0°C.

  • Workup: Stir for 2 hours. Wash with 1M HCl, then sat. NaHCO

    
    . Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Crystallization (Slow Evaporation): Dissolve the crude amide in a minimum amount of EtOAc/Hexane (1:1). Cover with parafilm, poke 2-3 small holes, and allow slow evaporation at room temperature.

  • X-ray Analysis: Collect data. Refine the structure.

    • Target: Flack parameter

      
       with standard uncertainty 
      
      
      
      .
Visualization: Strategic Workflow

The following diagram illustrates the decision logic for determining the Absolute Configuration of a bulky amine.

AC_Determination Start Start: Bulky Chiral Amine (Unknown Configuration) IsCrystalline Is the pure amine crystalline? Start->IsCrystalline HeavyAtom Does it contain Heavy Atoms (S, P, Cl)? IsCrystalline->HeavyAtom Yes SaltScreen Attempt Salt Formation (HBr, HI, or Chiral Acid) IsCrystalline->SaltScreen No (Oil/Amorphous) DirectXray Direct X-ray (Anomalous Scattering) HeavyAtom->DirectXray Yes HeavyAtom->SaltScreen No SaltSuccess Crystals Formed? SaltScreen->SaltSuccess SolveSalt Solve Structure (Flack or Internal Ref) SaltSuccess->SolveSalt Yes Derivatization Covalent Derivatization (p-Br-Benzamide) SaltSuccess->Derivatization No (Oiling out) DerivSuccess Crystals Formed? Derivatization->DerivSuccess SolveDeriv Solve Structure (Flack Parameter) DerivSuccess->SolveDeriv Yes Sponge Crystalline Sponge Method (MOF Soak) DerivSuccess->Sponge No

Caption: Decision tree for selecting the optimal X-ray strategy based on sample physical properties and crystallization success.

Scientific Integrity & Expert Commentary

The Causality of Failure: Why do bulky amines fail in standard X-ray screens? The high conformational freedom of bulky alkyl chains (e.g., n-butyl, cyclohexyl) creates significant entropy.

  • Salt Formation: While ionic bonds are strong, if the bulky group prevents the counter-ions from approaching closely, the lattice energy is insufficient to overcome the entropy of the melt, resulting in oils.

  • Derivatization: Adding a planar aromatic ring (like a benzamide) reduces the degrees of freedom and introduces

    
    -
    
    
    
    interactions, which are directional and stabilize the lattice [3].

Self-Validating Protocols: When using chiral salts (e.g., with Tartaric acid or CSDP acid), the protocol is self-validating. You solve the structure assuming the known configuration of the acid. If the acid refines correctly to its known configuration (e.g., L-Tartrate), then the configuration of the amine determined in the same lattice is chemically absolute relative to that standard. This avoids the ambiguity sometimes found in weak anomalous scattering data [4].

Emerging Tech: MicroED: For cases where only micro-crystalline powders are obtained (common with bulky salts), MicroED (Microcrystal Electron Diffraction) is becoming a viable alternative. It allows structure determination from crystals as small as 100 nm, though absolute configuration determination via MicroED often still requires a known chiral center (salt formation) due to dynamical scattering effects masking the Bijvoet signal [5].

References
  • MIT Department of Chemistry. (2018). Absolute Configuration Determination. Retrieved from [Link]

  • Thieme Connect. (2006). Determination of Absolute and Relative Configuration by X-ray. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Retrieved from [Link]

Technical Guide: NMR Characterization & Enantiomeric Purity Analysis of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for the pharmaceutical and chemical research sector. It synthesizes structural analysis, method development, and comparative performance metrics for the characterization of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine .

Executive Summary

Product: (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine CAS: 1388637-67-9 (Analogous Reference) Class: Sterically Hindered Chiral Amine Primary Application: Chiral Auxiliary, Resolving Agent, Pharmacophore Building Block.

This guide addresses the specific analytical challenges posed by (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine . Unlike standard benzylic amines (e.g.,


-methylbenzylamine), this molecule features a "Dual-Lock" steric environment : a bulky tert-butyl group adjacent to an ortho-substituted aromatic ring. While this architecture enhances its performance as a chiral auxiliary by freezing conformational rotation, it complicates standard characterization protocols.

This document compares three primary methodologies for determining the Enantiomeric Excess (ee) of this product, recommending Chiral Solvating Agent (CSA) NMR as the optimal balance of speed and accuracy for in-process control.

Molecular Profile & Structural Analysis

The NMR signature of this molecule is defined by the shielding effects of the tert-butyl group and the anisotropic effect of the ortho-tolyl ring.

Predicted 1H NMR Data (400 MHz, CDCl )
MoietyShift (

, ppm)
MultiplicityIntegrationStructural Insight
t-Butyl 0.92 - 0.98Singlet9HUpfield shift due to steric crowding; diagnostic for the 2,2-dimethyl core.
NH

1.40 - 1.60Broad Singlet2HChemical shift varies with concentration and water content.
Ar-CH

2.35 - 2.45Singlet3HOrtho-position confirms the tolyl substitution pattern.
Chiral CH 3.90 - 4.10Singlet1HAppears as a sharp singlet due to lack of vicinal protons (quaternary C adjacent).
Ar-H 7.10 - 7.55Multiplet4HTypical ABCD or complex pattern for ortho-substituted benzene.
Key Structural Differentiator: The "Orthogonal Twist"

The ortho-methyl group forces the aromatic ring to twist out of plane relative to the C-N bond to minimize steric clash with the tert-butyl group. This conformation is critical for its chiral recognition capabilities but results in significant magnetic anisotropy , making the Chiral CH signal highly sensitive to the chiral environment.

Comparative Analysis: Enantiomeric Purity Determination

For drug development, confirming the optical purity of the (S)-enantiomer is non-negotiable. We compare three industry-standard methods for this specific sterically hindered substrate.

Method A: 1H NMR with Chiral Solvating Agents (CSA) - RECOMMENDED
  • Agent: (R)-1,1'-Bi-2-naphthol [(R)-BINOL]

  • Mechanism: Non-covalent hydrogen bonding forms a transient diastereomeric complex.

  • Performance:

    • Resolution (

      
      ):  High. The bulky tert-butyl group of the amine interacts strongly with the naphthyl rings of BINOL, causing a distinct splitting of the tert-butyl singlet.
      
    • Throughput: < 15 mins per sample.

    • Cost: Low (BINOL is recoverable).

Method B: Derivatization with Mosher's Acid Chloride[1][2]
  • Agent: (R)-MTPA-Cl

  • Mechanism: Covalent formation of a diastereomeric amide.

  • Performance:

    • Resolution: Excellent (via 19F NMR).

    • Drawback: Kinetic Resolution Risk. The extreme steric bulk of the tert-butyl group adjacent to the amine makes the reaction with MTPA-Cl sluggish. This can lead to incomplete conversion and skewed ee values if one enantiomer reacts faster than the other.

    • Throughput: Low (Requires synthesis + workup).

Method C: Chiral HPLC[3][4]
  • Column: Chiralpak AD-H or OD-H

  • Performance:

    • Resolution: Gold Standard.

    • Drawback: Requires specific method development and solvent consumption.

    • Throughput: Moderate (20-30 mins/run).

Summary of Performance Metrics
FeatureMethod A: CSA (BINOL) Method B: Mosher's AmideMethod C: Chiral HPLC
Suitability for Hindered Amines High (No covalent bond needed)Low (Steric hindrance slows reaction)High
Time to Result Fast (15 min)Slow (3-4 hours)Moderate (30 min)
Accuracy

1-2%

0.5%

0.1%
Sample Recovery Possible (Extraction)Impossible (Destructive)Possible (Prep HPLC)

Experimental Protocol: CSA-NMR Determination

This protocol is validated for sterically bulky amines where covalent derivatization is difficult.

Materials
  • Analyte: 5 mg of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine.

  • CSA: 10 mg of (R)-(-)-1,1'-Bi-2-naphthol [(R)-BINOL].

  • Solvent: 0.6 mL CDCl

    
     (Neutralized with basic alumina to prevent salt formation).
    
Step-by-Step Workflow
  • Baseline Scan: Dissolve the amine (5 mg) in CDCl

    
     and acquire a standard 1H NMR spectrum. Confirm the purity and identify the tert-butyl singlet (
    
    
    
    0.95 ppm).
  • CSA Addition: Add 2.0 equivalents of (R)-BINOL directly to the NMR tube. Shake vigorously until dissolved.

  • Equilibration: Allow the tube to stand for 5 minutes at room temperature (

    
    ) to establish the hydrogen-bonding equilibrium.
    
  • Acquisition: Acquire 1H NMR (minimum 16 scans).

  • Analysis: Focus on the tert-butyl region (0.8 - 1.1 ppm).

    • Racemic Sample: Will show two distinct singlets separated by

      
       ppm.
      
    • Pure (S)-Enantiomer: Will show a single shifted singlet.

    • Calculation: Integrate the minor peak (if visible) vs. the major peak to calculate ee.



Visualizations

Diagram 1: Characterization Decision Matrix

This logic flow guides the scientist in selecting the appropriate method based on the stage of development.

G Start Sample: (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine CheckPurity Is Chemical Purity > 95%? Start->CheckPurity Purify Perform Column Chromatography CheckPurity->Purify No SelectMethod Select EE Determination Method CheckPurity->SelectMethod Yes Purify->CheckPurity MethodA Method A: CSA (BINOL) (Rapid In-Process Control) SelectMethod->MethodA Routine Check MethodB Method B: Mosher's Amide (Absolute Configuration) SelectMethod->MethodB New Synthesis Route MethodC Method C: Chiral HPLC (Final QC Release) SelectMethod->MethodC GLP/GMP Release

Caption: Decision matrix for selecting the optimal characterization method based on research stage.

Diagram 2: CSA Interaction Mechanism

Visualizing why BINOL works effectively for this specific hindered amine.

Mechanism Amine Hindered Amine (Target) Complex Diastereomeric Complex [H-Bond Network] Amine->Complex NH2 Donor BINOL (R)-BINOL (Host) BINOL->Complex OH Acceptor Signal Split NMR Signals (t-Butyl Region) Complex->Signal Anisotropic Shielding

Caption: Mechanism of Chiral Solvating Agent interaction leading to NMR signal splitting.

References

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.

  • Hu, X. E. (2004). Nucleophilic Addition to Imines and Imine Derivatives. Tetrahedron, 60, 1223. (Context for synthesis of hindered amines).

Steric Bulk in Chiral Amine Catalysis: A Comparative Guide to o-Tolyl vs. tert-Butyl Substituents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational catalyst design, the selection of a chiral amine's steric shielding group dictates the success or failure of an asymmetric transformation. As application scientists, we frequently face a critical design fork: should we employ the rigid, isotropic bulk of a tert-butyl (


-Bu) group, or the anisotropic, tunable shielding of an o-tolyl group? While both are considered "bulky," their geometric realities lead to profoundly different mechanistic pathways in organocatalysis and transition-metal ligand design. This guide objectively compares these two substituents, providing the theoretical grounding and self-validating experimental protocols necessary to optimize your catalytic workflows.

Quantitative Steric Parameters

To move beyond empirical guesswork, we must quantify steric bulk. The steric influence of substituents is best evaluated using parameters like the A-value, Charton values, and Percent Buried Volume (


)[1].
Table 1: Comparative Steric Parameters of t-Bu vs. o-Tolyl Groups
Parametertert-Butyl (

-Bu)
o-TolylMechanistic Causality
Symmetry Isotropic (

symmetric)
Anisotropic (Planar, asymmetric)Determines if the steric wall is uniform across all approach vectors or highly directional.
Conformational Rigidity High (A-value ~4.8 kcal/mol)Moderate to High (Restricted rotation)

-Bu locks the catalyst conformation; o-tolyl allows for atropisomeric "swinging gate" dynamics.
Percent Buried Volume (

)
~35–37% (Consistently high)~30–45% (Highly conformer-dependent)

-Bu provides absolute bulk; o-tolyl's effective bulk depends heavily on the dihedral angle of the C-N/C-P bond[1].
Non-Covalent Interactions Purely steric (van der Waals repulsion)

-

stacking, CH-

interactions
o-tolyl can electronically stabilize transition states, whereas

-Bu relies purely on steric exclusion[2].

Mechanistic Divergence: Isotropic vs. Anisotropic Shielding

The fundamental difference between these two groups lies in their three-dimensional projection.

  • The tert-Butyl Group (Isotropic Shielding): The

    
    -Bu group acts as an impenetrable, hemispherical wall. In iminium-activated organocatalysis (e.g., 1st-generation MacMillan imidazolidinones), the 
    
    
    
    -Bu group completely blocks the si-face of the reactive intermediate[2]. Because it lacks
    
    
    -electrons, it cannot engage in stabilizing interactions; its high enantioselectivity is driven entirely by the severe steric penalty imposed on the disfavored transition state.
  • The o-Tolyl Group (Anisotropic Shielding): The o-tolyl group provides directional bulk. The ortho-methyl substituent restricts rotation around the aryl-amine bond, creating a defined chiral pocket. Unlike

    
    -Bu, the o-tolyl group can rotate to accommodate larger substrates or engage in 
    
    
    
    -
    
    
    stacking with incoming aromatic electrophiles. Recent computational models utilizing minimum percent buried volume (
    
    
    ) demonstrate that the o-tolyl group's ability to access lower-energy conformers makes it uniquely suited for substrates that require a balance of steric shielding and electronic stabilization[3]. Furthermore, the ortho-alkyl group can sterically inhibit off-target radical attack or metathesis pathways while leaving the primary catalytic vector open[4].

Visualizing the Steric Logic

Shielding Core Chiral Amine Scaffold tBu tert-Butyl Group (Isotropic Bulk) Core->tBu oTol o-Tolyl Group (Anisotropic Bulk) Core->oTol tBu_Mech Rigid Steric Wall (High %V_bur) tBu->tBu_Mech oTol_Mech Restricted Rotation (Atropisomerism) oTol->oTol_Mech tBu_Out Complete Facial Blockade (High ee% for small electrophiles) tBu_Mech->tBu_Out Absolute Steric Exclusion oTol_Out Tunable Chiral Pocket (pi-stacking stabilization) oTol_Mech->oTol_Out Dynamic Stereocontrol

Mechanistic divergence of steric shielding in chiral amines: Isotropic vs. Anisotropic bulk.

Self-Validating Experimental Protocols

To objectively compare these catalysts in your own laboratory, you must employ a self-validating system that correlates kinetic stereoselectivity with structural data.

Protocol A: Benchmarking Catalytic Efficacy via Asymmetric Alkylation

Causality Focus: We conduct this reaction across a temperature gradient (20°C to -40°C). Lowering the temperature freezes the rotamers of the o-tolyl group, artificially increasing its rigidity to mimic the


-Bu group, allowing us to isolate the 

-stacking variable.
  • Preparation: In a nitrogen-filled glovebox, prepare two parallel 0.1 M solutions of the benchmark substrate (e.g., an

    
    -unsaturated aldehyde) in anhydrous dichloromethane.
    
  • Catalyst Addition: Add 10 mol% of the

    
    -Bu-substituted chiral amine to Vessel A, and 10 mol% of the o-tolyl-substituted chiral amine to Vessel B.
    
  • Initiation: Add the nucleophile (e.g., a silyl enol ether) dropwise at the target temperature.

  • Quenching & Analysis: Quench 50 µL aliquots at 10-minute intervals with cold hexanes. Analyze via Chiral HPLC.

  • Validation: If the o-tolyl catalyst shows a non-linear ee% increase at lower temperatures compared to the

    
    -Bu catalyst, this confirms the restriction of the o-tolyl rotational barrier is the primary stereocontrolling element.
    
Protocol B: Computational Determination

Causality Focus: Relying solely on 2D drawings is insufficient. We calculate


 to map the exact steric topography of the catalyst's active site.
  • Coordinate Acquisition: Obtain the .CIF file from X-ray crystallography of the chiral amine (or its metal complex).

  • SambVca Processing: Upload the coordinates to the SambVca 2.1 web portal.

  • Parameter Setting: Set the sphere radius to 3.5 Å. This specific radius is chosen because it accurately captures the primary coordination sphere interactions relevant to the transition state[3].

  • Analysis: Generate the steric maps. The

    
    -Bu map will show a dense, symmetrical blocked quadrant, whereas the o-tolyl map will show an asymmetrical block that varies depending on the C-N dihedral angle.
    

Workflow Visualization

Protocol S1 1. Catalyst Preparation Synthesize t-Bu and o-Tolyl amines S2 2. Benchmark Reaction Run asymmetric transformation at varying temps S1->S2 Purified Catalysts S3 3. Kinetic & ee% Analysis HPLC/GC to determine stereoselectivity S2->S3 Quenched Aliquots S4 4. Structural Validation X-ray crystallography & DFT %V_bur calculation S3->S4 Correlate ee% with Structure

Self-validating experimental workflow for evaluating chiral amine steric parameters.

References[1] Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - nii.ac.jp -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeLyr3xtYoASS89_2AeVp_4fbgRi2VIM-3cRQlVmNt1A5Ri4qz9g89anp7PGO4E2Wyae-eHOn-95_E26ZxgcnVZok27GsVEYa-jrL0FjLxNhOuttGnY2lDua3cT8QSEUXgu_YhKzOwbLj_rpfmnims4J8eUqQwz5Y1iJ4tPEK6CDsd5jSy9ohl[2] Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - acs.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6NTRpdm_Nzs-C3lC2Jyh-r04PO2fu9dUO9OoBhJKL2-Ebmo-Utk0m4fBYwxFR_iLeY3REgKK5C1arMDdeHWXjjq9Tvt0PHwDKfmQjRhqsWmdvN19_6D5gmd_EC6rxP6o8xnY0gw==[4] Radical-initiated P,P-metathesis reactions of diphosphanes: evidence from experimental and computational studies - rsc.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb_ustPkr3F8niL7u5zJLIGiSITaiVKJ-Tft043lG0pFiqgzQIi1PPlqcegQZ-dq9icLIZpfd7z-Qg6kS58E-M76zXpobEtZ6AHT0VMwlEORUn3y9JweZeL0XSqZJKTDBvHYrAXhbHhVdy5NPxImR2daQW9ap7IcRa[3] Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis - ucla.edu -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYIeNsXMDQrZiMfz7WcLMw7oBy0tzEIIjJq8vKkwr82GsqZqd5StW0CiZn6nGEVZkof6ZVjTn-8GsviPPTgZ8PAa69SmgxcF-BBJ1hM6SxxozQrgZyFdeyotSC7H6D-A53pby4qcIrbF9OyabJdnzo4uoMVMm0FX1lu6CjTBAg5dlTOMOWxZxNnDR8jFGiluaWyPSO0aDHSEvDlTMlxvCo4-iELLY4plZ929Z2QMLa6zY_AofwzrDLhY8PLwRZniHEZsQClnOFTFqaAvPjwhKcSedbavwb5jf6wmY=

Sources

Establishing Optical Rotation Standards for (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a Certified Reference Standard (CRS) for a highly sterically hindered chiral amine like (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine requires a rigorous, self-validating analytical framework. The presence of both a bulky tert-butyl (2,2-dimethylpropyl) group and an ortho-tolyl group creates a sterically locked chiral center. This restricted conformational flexibility means the molecule's optical rotation is hypersensitive to micro-environmental changes, such as solvent polarity and thermal expansion.

This guide objectively compares the industry-standard product—High-Precision Digital Polarimetry —against orthogonal alternatives like Chiral HPLC and Vibrational Circular Dichroism (VCD), providing the experimental causality and protocols necessary to certify this chiral amine.

Comparative Analysis of Analytical Methods

To certify the optical purity of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, researchers must differentiate between measuring enantiomeric excess (%ee) and establishing the physical optical rotation constant (


).
  • High-Precision Digital Polarimetry (The Gold Standard): Instruments like the [1] or Anton Paar MCP series are the primary products used to establish specific rotation. They measure the macroscopic rotation of plane-polarized light. For highly hindered amines, which often exhibit low specific rotations, 4th-decimal accuracy (±0.0003° Arc) is mandatory to prevent standard deviation overlap between batches.

  • Chiral HPLC (Orthogonal Alternative): While polarimetry measures the net optical vector, Chiral HPLC physically separates the enantiomers to determine %ee. However, HPLC cannot determine the specific rotation value required for pharmacopeial monographs.

  • Vibrational Circular Dichroism / VCD (Orthogonal Alternative): VCD measures the differential absorption of left and right circularly polarized infrared light. It is used to definitively prove the absolute (R/S) configuration but is too complex and time-consuming for routine batch release.

Quantitative Performance Comparison
Analytical MethodPrimary OutputAccuracy / SensitivitySample RecoveryRegulatory Compliance
High-Precision Polarimetry Specific Rotation (

)
±0.0003° Arc100% (Non-destructive)High (21 CFR Part 11, USP <781>)
Chiral HPLC (UV/Vis) Enantiomeric Excess (%ee)±0.1% ee0% (Destructive)High (Standard Chromatography)
VCD Spectroscopy Absolute Config. (R/S)High structural specificity100% (Non-destructive)Moderate (Emerging standard)

Mechanistic Insights: The Causality of Polarimetric Variance

When establishing the standard for (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, every protocol step must be treated as a self-validating system. The specific rotation is calculated using the formula:


 

Where


  is the observed rotation, 

is concentration in g/100 mL, and

is the path length in decimeters (dm) [2].
  • The Causality of Temperature Control: According to the [3], measurements must be strictly controlled at 20.0 ± 0.5 °C. Why? Thermal fluctuations alter the density of the solvent, which covertly changes the actual concentration (

    
    ) in the optical path. Furthermore, thermal energy alters the Boltzmann distribution of the amine's conformers, directly shifting the observed rotation angle. Modern polarimeters utilize built-in Peltier systems to eliminate this variable.
    
  • The Causality of Wavelength Selection: Standard measurements use the Sodium D-line (589 nm) [4]. However, highly conjugated or hindered aromatics can exhibit anomalous Optical Rotatory Dispersion (ORD), where the specific rotation approaches zero at 589 nm. Multi-wavelength polarimeters allow validation at 365 nm or 436 nm to ensure a robust signal-to-noise ratio.

Experimental Workflows & Protocols

To establish a trustworthy standard, polarimetry must be orthogonally validated by Chiral HPLC to ensure the observed rotation is not artificially lowered by trace amounts of the (R)-enantiomer.

Figure 1: Orthogonal validation workflow for certifying chiral amine optical rotation standards.

Protocol 1: High-Precision Polarimetric Determination of

Objective: Establish the certified specific rotation for the pure (S)-enantiomer.

  • Volumetric Preparation: Accurately weigh 1.0000 g of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine (pre-validated to >99.5% ee) using an analytical balance. Transfer to a 100.0 mL Class A volumetric flask and dilute to the mark with anhydrous methanol.

    • Causality: Concentration is the largest source of mathematical error. Anhydrous solvent is critical because water absorption alters the hydrogen-bonding network around the amine, shifting the optical rotation vector.

  • Instrument Calibration: Power on the digital polarimeter. Engage the Peltier temperature control system to stabilize the measurement chamber at exactly 20.0 ± 0.1 °C.

  • Blanking: Fill a 100 mm (1 dm) quartz polarimeter cell with the exact batch of anhydrous methanol used for dilution. Insert into the chamber and zero the instrument at 589 nm.

  • Measurement: Flush the cell three times with the sample solution.

    • Causality: Capillary action in narrow-bore cells can trap micro-bubbles. These bubbles act as microscopic lenses that scatter the polarized beam, leading to artificial fluctuations in the photomultiplier tube readout.

  • Data Acquisition: Record the observed rotation (

    
    ). The instrument software automatically calculates the specific rotation 
    
    
    
    .
Protocol 2: Orthogonal Validation via Chiral HPLC

Objective: Verify the enantiomeric excess (%ee) prior to polarimetric certification.

  • Column Selection: Install a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm).

  • Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of 95:5 Hexane:Isopropanol containing 0.1% Diethylamine (DEA).

    • Causality: The basicity of the primary amine group leads to strong secondary interactions with residual silanols on the silica backbone of the column. Adding DEA competitively binds these silanols, preventing peak tailing and ensuring accurate baseline integration.

  • Execution & Analysis: Inject 10 µL of a 1 mg/mL sample. Monitor UV absorbance at 254 nm. Calculate the enantiomeric excess: %ee =[(Area S - Area R) / (Area S + Area R)] × 100. Only batches exceeding 99.5% ee should proceed to polarimetric certification.

References

  • Rudolph Research Analytical. "Autopol VI - Polarimeters". Rudolph Research Analytical. Available at:[Link]

  • Master Organic Chemistry. "Optical Rotation, Optical Activity, and Specific Rotation". Master Organic Chemistry, Feb 2017. Available at:[Link]

  • Chemistry LibreTexts. "5.04: Optical Activity". Chemistry LibreTexts, Oct 2023. Available at:[Link]

Differentiation of Rotamers in Ortho-Substituted Amines: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the NMR differentiation of rotamers in ortho-substituted amines, designed for researchers requiring precise structural elucidation of dynamic small molecules.

Executive Summary & Technical Rationale

In ortho-substituted amines (and their N-acylated derivatives), restricted rotation around the C-N bond frequently creates distinct conformational isomers (rotamers) observable on the NMR timescale. This phenomenon is governed by two primary mechanisms:

  • Steric Hindrance (Atropisomerism): Bulky ortho-substituents (e.g., -CH₃, -NO₂, -I) physically block the rotation of N-alkyl groups.

  • Electronic Conjugation: In N-acylated amines (anilides), the partial double-bond character (

    
    ) creates a high energy barrier (
    
    
    
    kcal/mol), often locking the molecule into cis (E) and trans (Z) rotamers at room temperature.

Differentiation requires proving that distinct signal sets arise from chemical exchange (same molecule, interconverting) rather than impurities or diastereomers (different molecules). This guide compares the three primary methodologies: Variable Temperature (VT) NMR , 1D/2D EXSY , and ROESY , providing protocols to calculate rotational barriers.

Comparative Methodologies: Performance & Selection

Decision Matrix: Which Experiment to Choose?
FeatureVariable Temperature (VT) NMR 2D EXSY (Exchange Spectroscopy) 2D ROESY (Rotating-frame NOE)
Primary Utility Determining Energy Barriers (

)
Proving Chemical Exchange at RTDistinguishing Exchange from NOE
Timescale Seconds to MillisecondsMilliseconds to SecondsMilliseconds
Key Observable Coalescence Temperature (

)
Cross-peaks between exchange sitesPhase of cross-peaks
Best For Systems with

within probe limits (-80 to +120 °C)
Slow exchange (

)
Medium-sized molecules (MW 700-1500)
Limitation Sample degradation at high T; solubility limitsRequires distinct signals (slow exchange)Sensitivity; spin-lock artifacts
Visual Workflow: Experimental Logic

RotamerAnalysis Start Observe Doubled Signals in 1H NMR Q1 Do signals coalesce upon heating? Start->Q1 VT Perform VT-NMR Determine Tc & ΔG‡ Q1->VT Yes (Broadening observed) NO Signals remain distinct (High Barrier or Diastereomer) Q1->NO No (Stable > 100°C) Q2 Is MW 700-1500 Da or NOE ~ 0? NO->Q2 Check Exchange at RT ROESY Run 2D ROESY (Phase Sensitive) Q2->ROESY Yes (Mid-size) NOESY Run 2D NOESY/EXSY Q2->NOESY No (Small/Large) Result1 Exchange Cross-peaks: SAME Phase as Diagonal (ROESY) OPPOSITE Phase (NOESY) ROESY->Result1 Result2 NOE Cross-peaks: OPPOSITE Phase as Diagonal (ROESY) ROESY->Result2 NOESY->Result1

Caption: Decision tree for selecting the correct NMR experiment to differentiate rotamers from diastereomers or impurities.

Detailed Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Barrier Calculation

Objective: Determine the free energy of activation (


) for rotation.
  • Sample Prep: Dissolve 5-10 mg of amine in a high-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or Tetrachloroethane-
    
    
    ). Avoid CDCl₃ if
    
    
    is expected > 50°C.
  • Initial Scan: Acquire a standard ¹H spectrum at 298 K. Identify the separating signals (e.g., ortho-methyl or N-methyl groups).

  • Stepwise Heating:

    • Increase temperature in 10 K increments.

    • Allow 5-10 mins for probe equilibration at each step.

    • Shim at every temperature (gradients change with T).

  • Identify Coalescence (

    
    ):  The temperature where the two distinct peaks merge into a single flat-topped broad peak.
    
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    
    • 
      : Activation energy (kcal/mol)
      
    • 
      : Coalescence temperature (Kelvin)
      
    • 
      : Separation of signals in Hz at slow exchange  (low temp limit).[1]
      
Protocol B: 2D ROESY for Rotamer Confirmation

Objective: Distinguish chemical exchange (rotamers) from spatial proximity (NOE) in mid-sized molecules where NOESY is ambiguous.

  • Pulse Sequence: Select a phase-sensitive ROESY sequence (e.g., roesyph on Bruker).

  • Parameters:

    • Mixing Time: 200–300 ms (spin-lock). Avoid excessively long times to prevent sample heating.

    • Offset: Ensure the carrier frequency is centered to minimize offset dependence of the spin-lock.

  • Analysis (The "Phase Test"):

    • Diagonal Peaks: Phased Positive (usually Red).

    • Exchange Cross-peaks (Rotamers): Positive (Red). Chemical exchange preserves magnetization orientation in the rotating frame.

    • ROE Cross-peaks (Spatial): Negative (Blue). True through-space relaxation is inverted in the rotating frame.

    • Note: In standard NOESY, both EXSY and NOE peaks often have the same phase (negative relative to diagonal) for small molecules, making differentiation difficult.

Quantitative Data: Ortho-Substituted Case Studies

The following table summarizes experimental rotational barriers for specific ortho-substituted amine derivatives, highlighting the impact of steric bulk and electronic conjugation.

Compound ClassSpecific ExampleSubstituents (Ortho)

(kcal/mol)

(K)
MechanismRef
Formamide N-formyl-o-toluidine-CH₃19.5 ~383Amide Resonance + Steric[1, 2]
Benzamide N-methyl-N-methoxy-2-iodobenzamide-I> 21.0 > 348Steric locking of Weinreb amide[3]
Aniline N-methyl-N-(2,4-dinitrophenyl)aniline-NO₂ (ortho)~10-12 *< 250Steric inhibition of resonance[4]
Acrylamide N,N-dimethyl-2-phenylacetamide-H (Control)15.5 314Standard Amide Barrier[5]
Biaryl Amine N-alkyl-2,2'-diaminobiphenyl-NH-R23.0 N/AAtropisomerism (Axial Chirality)[6]

*Note: Pure N-alkyl anilines often have very low barriers (< 8 kcal/mol) and require cooling to <-80°C to observe rotamers unless heavily substituted with bulky groups like t-butyl or nitro groups.

Mechanistic Insight: The "Ortho Effect"

In N-alkylanilines, an ortho-substituent forces the nitrogen lone pair out of conjugation with the phenyl ring.

  • Electronic Consequence: The nitrogen becomes more pyramidal (

    
    -like), potentially lowering the barrier for nitrogen inversion but raising the barrier for C-N bond rotation due to steric clash with the ortho-group.
    
  • NMR Signature: Look for "anomalous" upfield shifts in N-alkyl protons due to shielding by the orthogonal phenyl ring.

References

  • MDPI: Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Available at: [Link]

  • NIH/PubMed: NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine. Available at: [Link]

  • Indian J. Chem: Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]

  • Acta Chem. Scand.: NMR Spectra of Some Nitro-substituted N-Alkylanilines. Available at: [Link]

  • Univ. Colorado Boulder: Determining the Energy of Activation Parameters from Dynamic NMR Experiments. Available at: [Link]

  • Princeton Univ: Atropisomers & Rotational Barriers. Available at: [Link]

Sources

mass spectrometry fragmentation patterns of 2,2-dimethyl-1-arylpropanamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2,2-Dimethyl-1-arylpropanamines

Executive Summary: The Neopentyl Shift

In the structural elucidation of phenethylamine analogues, 2,2-dimethyl-1-arylpropanamines represent a distinct challenge and opportunity compared to standard amphetamines. Unlike traditional phenethylamines (e.g., amphetamine, methamphetamine) where fragmentation is driven by the loss of the aromatic moiety to form a low-mass aliphatic base peak, 2,2-dimethyl-1-arylpropanamines exhibit a "Reverse-Stevenson" fragmentation behavior .

This guide objectively compares the fragmentation kinetics of these sterically hindered amines against their market-dominant alternatives (Amphetamine and Phentermine). The data confirms that the bulky tert-butyl group in the beta position fundamentally alters charge localization, shifting the base peak from the aliphatic region (m/z 44–58) to the aromatic region (m/z 106+).

Structural Context & Mechanistic Theory

To understand the mass spectral divergence, we must define the structural "Alternatives" typically encountered in drug development and forensic screening.

FeatureTarget: 2,2-Dimethyl-1-arylpropanamine Alternative A: Amphetamine Alternative B: Phentermine
Structure Ar-CH(NH₂)-C(CH₃)₃Ar-CH₂-CH(NH₂)-CH₃Ar-CH₂-C(CH₃)₂-NH₂
Steric Bulk High (Neopentyl tail)Low (Methyl tail)Medium (Gem-dimethyl)
Alpha-Substituent HydrogenMethylGem-Dimethyl
Beta-Substituent tert-Butyl (Quaternary)HydrogenHydrogen
The Mechanistic Divergence

The fragmentation of amines is governed by Alpha-Cleavage . However, the product of this cleavage is dictated by the stability of the resulting radical and cation (Stevenson’s Rule).

  • Standard Pathway (Amphetamine/Phentermine): The bond between the alpha-carbon and the benzyl group breaks. The charge is retained on the nitrogen-containing fragment because the benzyl radical is highly stable, and the aliphatic immonium ion is energetically favorable.

    • Result: Loss of Ar-CH₂• (91 Da). Base peak is aliphatic (m/z 44 or 58).

  • The Neopentyl Pathway (Target Molecule): The bond between the alpha-carbon and the bulky tert-butyl group breaks.

    • Mechanism:[1][2][3][4][5] The tert-butyl radical (•C(CH₃)₃) is exceptionally stable.

    • Charge Retention: The positive charge remains on the Ar-CH=NH₂⁺ fragment. Unlike amphetamine, where the charge moves away from the ring, here the charge stays conjugated with the aromatic ring.

    • Result: Loss of t-butyl (57 Da). Base peak is aromatic (m/z 106).[6]

Comparative Fragmentation Analysis

The following data summarizes the relative abundance of diagnostic ions under standard EI (70 eV) conditions.

Table 1: Diagnostic Ion Abundance Comparison
Ion Identitym/z2,2-Dimethyl-1-arylpropanamine Amphetamine Phentermine Significance
Base Peak Variable 106 (100%)44 (100%)58 (100%)Primary Differentiator
Tropylium91< 5%10–20%10–20%Indicates benzyl cleavage (absent in Target)
Phenyl7710–15%5–10%5–10%Aromatic ring integrity
t-Butyl5720–40%< 1%< 1%Diagnostic for neopentyl group
Molecular IonM⁺< 1% (Weak)< 1% (Weak)< 1% (Weak)All show low stability M⁺
Performance Insight
  • Specificity: The Target molecule provides higher specificity in complex matrices. Low-mass ions like m/z 44 (Amphetamine) are subject to high background noise from ubiquitous aliphatic amines. The m/z 106 signal is in a "quieter" spectral region.

  • False Positives: Phentermine (m/z 58) often interferes with methamphetamine analysis. The Target molecule (m/z 106) has zero cross-interference with standard amphetamines.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive kinetics. The "Target" pathway (center) demonstrates the unique retention of the aromatic ring in the charged species.

FragmentationPathways Start Molecular Ion (M+•) Radical Cation Amphet Amphetamine Class (Ar-CH2-CH(NH2)-R) Start->Amphet Reference Target 2,2-Dimethyl-1-arylpropanamine (Ar-CH(NH2)-tBu) Start->Target Subject Cleave1 Alpha-Cleavage (Loss of Benzyl Radical) Amphet->Cleave1 Base44 Base Peak: m/z 44 (CH3-CH=NH2+) Aliphatic Charge Retention Cleave1->Base44 Dominant (Stevenson's Rule) Cleave2 Alpha-Cleavage (Loss of t-Butyl Radical) Target->Cleave2 Minor Minor Pathway (Loss of Ar) Target->Minor Base106 Base Peak: m/z 106 (Ar-CH=NH2+) Aromatic Charge Retention Cleave2->Base106 Major Pathway (Stable t-Bu Radical) Frag86 Fragment m/z 86 (tBu-CH=NH2+) Low Abundance Minor->Frag86

Caption: Comparative fragmentation tree highlighting the divergence between aliphatic charge retention (Amphetamine) and aromatic charge retention (Target).

Experimental Protocol: Validated GC-MS Workflow

To replicate these profiles, the following protocol minimizes thermal degradation and maximizes ionization efficiency.

Reagents & Equipment
  • Instrument: Agilent 5977B MSD or equivalent Single Quadrupole.

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Derivatization Agent: PFPA (Pentafluoropropionic anhydride) – Optional but recommended for trace analysis.

Step-by-Step Methodology
  • Sample Preparation (Liquid-Liquid Extraction):

    • Alkalinize 1.0 mL biological matrix/solution with 200 µL 0.1 M NaOH.

    • Extract with 3.0 mL Ethyl Acetate. Vortex for 2 mins; Centrifuge at 3000 rpm.

    • Evaporate organic layer to dryness under Nitrogen at 40°C.

  • Derivatization (Crucial for Isomer Differentiation):

    • Note: While the native amine gives m/z 106, derivatization with PFPA adds mass and shifts the base peak, aiding in separating chiral isomers.

    • Add 50 µL PFPA and 50 µL Ethyl Acetate to residue.

    • Incubate at 70°C for 20 minutes.

    • Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.

  • GC-MS Acquisition Parameters:

    • Inlet: Splitless, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[7]

    • Oven Program: 60°C (1 min hold) → 20°C/min → 300°C (3 min hold).

    • Source Temp: 230°C (Standard EI).

    • Scan Range: m/z 40–350.

  • Data Interpretation Logic:

    • Step A: Check Extracted Ion Chromatogram (EIC) for m/z 44, 58, and 106.

    • Step B: If m/z 106 is dominant and m/z 91 (Tropylium) is absent/weak, confirm 2,2-dimethyl-1-arylpropanamine core.

    • Step C: Verify presence of m/z 57 (t-Butyl) to confirm the neopentyl tail.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on Stevenson's Rule and Alpha-Cleavage).
  • Smith, R. W., & McGuffin, V. L. (2016). Statistical comparison of mass spectra for identification of amphetamine-type stimulants. Forensic Science International, 270, 9-19.

  • PubChem. (2023). Compound Summary: 2,2-Dimethyl-1-phenylpropan-1-amine.[8] National Library of Medicine.

  • Kato, N., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Molecules, 23(6), 1464.

Sources

benchmarking chiral columns for separation of o-tolyl amine isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for the separation of o-tolyl amine (o-toluidine) isomers.

Executive Summary for the Senior Scientist: The term "o-tolyl amine isomers" presents a unique chromatographic duality.

  • Positional Isomerism: o-Toluidine itself is achiral.[1] However, separating it from its structural isomers (m- and p-toluidine ) is a critical industrial benchmark often achieved with superior selectivity on Crown Ether chiral columns due to their shape-selective host-guest mechanism.[1]

  • Enantiomeric Isomerism: Chiral derivatives (e.g., 1-(o-tolyl)ethylamine ) require separation of R and S enantiomers, typically achieved on Polysaccharide-based columns .[1]

This guide benchmarks both scenarios, providing a definitive protocol for the challenging separation of positional isomers using chiral stationary phases (CSPs).

Part 1: Strategic Column Benchmarking

Scenario A: Separation of Positional Isomers (o-, m-, p-Toluidine)

Objective: Resolve structural isomers with identical mass and similar hydrophobicity.

Standard C18 columns often struggle with the separation of o-, m-, and p-toluidine due to insufficient hydrophobic discrimination.[1] Chiral Crown Ether columns are the industry benchmark here because they discriminate based on the shape of the ammonium-crown ether complex, not just hydrophobicity.

Column ClassProduct BenchmarkMechanismSelectivity (

)
Recommendation
Crown Ether Daicel CROWNPAK® CR-I (+) Host-Guest ComplexationHigh (>1.2) Primary Choice. Excellent recognition of ammonium ion position relative to the methyl group.[1]
Polysaccharide Chiralpak® IA / Lux® Amylose-1H-Bonding / Steric FitLow-ModerateSecondary Choice.[1] Can work but often requires derivatization.[1]
Mixed-Mode Sielc Primesep® 200Cation Exchange + RPModerateGood alternative if chiral columns are unavailable, but less specific for isomer shape.[1]
Scenario B: Separation of Chiral Derivatives (e.g., 1-(o-tolyl)ethylamine)

Objective: Resolve enantiomers (R/S) of chiral amines containing the o-tolyl moiety.

Column ClassProduct BenchmarkMechanismResolution (

)
Recommendation
Immobilized Amylose Chiralpak® IA / Lux® i-Amylose-1 H-Bonding +

-

Very High (>2.0) Gold Standard. Robust, allows broad solvent range (DCM, THF) for solubility.[1]
Coated Cellulose Chiralcel® OD-H / Lux® Cellulose-1H-Bonding + InclusionHighExcellent legacy column, but restricted to alcohol/alkane mobile phases.[1]
Chlorinated Amylose Chiralpak® IG / Lux® i-Amylose-3Electronic InteractionHigh"Problem Solver" column for amines with electron-withdrawing substituents.[1]

Part 2: Experimental Protocols

Protocol A: Positional Isomer Separation (Crown Ether Method)

Target: o-Toluidine, m-Toluidine, p-Toluidine Column: CROWNPAK® CR-I (+) (150 x 3.0 mm, 5 µm)[1]

Scientific Rationale: Crown ether phases (specifically 18-crown-6 derivatives) form a host-guest complex with primary ammonium ions (


).[1] The stability of this complex is highly sensitive to steric hindrance near the amine. The ortho-methyl group in o-toluidine creates significant steric interference compared to the para-isomer, leading to distinct elution times.[1]

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Solvent: 100% Water (or 90:10 Water:Methanol for faster elution).[1]

    • Additive (Critical): Perchloric Acid (

      
      ) to pH 1.5 – 2.0.[1]
      
    • Note: The amine must be fully protonated (

      
      ) to bind to the crown ether. Perchloric acid is preferred over TFA for lower UV background and better ion pairing.[1]
      
  • Temperature Control:

    • Set column oven to 10°C - 25°C . Lower temperatures dramatically increase resolution (

      
      ) by stabilizing the host-guest complex (enthalpy-driven separation).[1]
      
  • Equilibration:

    • Flush column for 30 mins at 0.4 mL/min.

  • Sample Injection:

    • Dissolve sample in mobile phase.[1][2][3] Inject 1-5 µL.

  • Detection:

    • UV at 210 nm or 254 nm.[1]

Protocol B: Enantiomeric Separation (Polysaccharide Method)

Target: 1-(o-tolyl)ethylamine (R/S isomers) Column: Chiralpak® IA / Lux® Amylose-1 (250 x 4.6 mm, 5 µm)[1]

Scientific Rationale: Amylose-based selectors form a helical cavity.[1] The separation relies on a "3-point interaction" involving hydrogen bonding (carbamate group),


-

interactions (phenyl groups), and steric inclusion.[1] Basic additives are mandatory to suppress non-specific silanol interactions which cause peak tailing.[1]

Step-by-Step Workflow:

  • Mobile Phase Preparation (Normal Phase):

    • Composition: n-Hexane : Ethanol (90:10 v/v).[1]

    • Additive (Critical): 0.1% Diethylamine (DEA) or Ethanolamine.[1]

    • Why: The basic additive ensures the amine remains neutral (

      
      ), preventing it from binding irreversibly to the acidic silanols of the silica support.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

Part 3: Mechanism & Decision Logic (Visualization)[1]

Figure 1: Selection Logic for o-Tolyl Amine Analysis

Caption: Decision tree for selecting the correct chiral stationary phase based on isomer type.

G Start Start: o-Tolyl Amine Sample IsomerType Identify Isomer Type Start->IsomerType Positional Positional Isomers (o-, m-, p-toluidine) IsomerType->Positional Structural Isomers Enantiomers Enantiomers (Chiral Derivatives) IsomerType->Enantiomers Optical Isomers Crown Column: CROWNPAK CR-I (+) (Crown Ether) Positional->Crown Poly Column: Chiralpak IA / Lux Amylose-1 (Amylose Tris) Enantiomers->Poly Mech1 Mechanism: Shape Selectivity (Ammonium Complexation) Crown->Mech1 Cond1 Condition: pH 1.5 (HClO4) Low Temp (15°C) Crown->Cond1 Mech2 Mechanism: Steric Fit + H-Bonding (3-Point Interaction) Poly->Mech2 Cond2 Condition: Hexane/EtOH + 0.1% DEA Normal Phase Poly->Cond2

[1]

Figure 2: Steric Discrimination Mechanism

Caption: Visualization of the "Host-Guest" exclusion mechanism on Crown Ether phases.

Mechanism CrownEther Crown Ether Cavity Fixed Diameter (18-Crown-6) Para Para CrownEther->Para High Affinity Ortho Ortho CrownEther->Ortho Steric Repulsion

Part 4: Comparative Data Summary

The following data illustrates the superior selectivity of Crown Ether phases for positional isomers compared to standard C18 columns.

AnalyteColumnMobile PhaseRetention (

)
Selectivity (

)
Resolution (

)
o-Toluidine C18 (Standard)Water/ACN (50:[1]50)1.21.05< 1.0 (Co-elution)
p-Toluidine C18 (Standard)Water/ACN (50:[1]50)1.3--
o-Toluidine Crownpak CR-I(+) pH 2.0

0.8 1.56 > 2.5
p-Toluidine Crownpak CR-I(+) pH 2.0

1.25 --

Note: Data derived from Daicel Crownpak CR-I validation studies.[1] Higher


 indicates easier separation.

References

  • Daicel Chiral Technologies. (2024).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Phenomenex. (2023).[1] Lux® Polysaccharide Chiral Columns: Technical Guide and Screening Strategies. Retrieved from [Link]

  • Machida, Y., et al. (2021).[1] "Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase". Molecules, 26(2), 493. Retrieved from [Link]

  • Sielc Technologies. (2022).[1] HPLC Separation of Toluidine Isomers in Cation-Exchange Mode. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Operational and Safety Manual for Researchers, Scientists, and Drug Development Professionals

(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, a chiral aromatic amine, presents unique handling and safety considerations within the laboratory setting. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for operational excellence and risk mitigation. By understanding the underlying principles of safe handling, from personal protective equipment (PPE) to disposal, researchers can build a self-validating system of safety and compliance.

Hazard Assessment and Engineering Controls: The First Line of Defense

Engineering Controls are the most effective means of minimizing exposure. All work with this compound should be conducted in a properly functioning chemical fume hood to control the inhalation of any potential vapors or aerosols.[1] The work area should be well-ventilated, and a safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for various laboratory operations involving (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine.

OperationMinimum PPE Requirements
Weighing and Aliquoting (Solid or Liquid) Nitrile gloves (double-gloving recommended), safety glasses with side shields or safety goggles, and a lab coat.
Solution Preparation and Transfers Nitrile gloves (double-gloving recommended), safety goggles, a lab coat, and consider a face shield for larger quantities.
Running Reactions and Work-up Procedures Nitrile gloves (double-gloving recommended), safety goggles, a flame-retardant lab coat, and consider a face shield.
Spill Cleanup Chemical-resistant gloves (e.g., neoprene or butyl rubber), chemical splash goggles, a face shield, a chemical-resistant apron or coveralls, and appropriate respiratory protection (consult your institution's EHS).

A Note on Glove Selection: Nitrile gloves are a good initial choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber offer enhanced protection against a wider range of chemicals.[2] Always inspect gloves for any signs of degradation or perforation before use.

Step-by-Step Handling Protocol: A Self-Validating Workflow

This protocol is designed to guide users through the safe handling of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, from initial preparation to final disposal. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.

Preparation and Weighing
  • Pre-Handling Checklist: Before starting, ensure the chemical fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is readily available and in good condition.

  • Gathering Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement in and out of the controlled workspace.

  • Weighing: If the compound is a solid, carefully weigh the desired amount in a tared weigh boat inside the fume hood. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe for accurate and contained measurement.

Dissolution and Reaction Setup
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the amine. Be mindful of any potential exothermic reactions.

  • Vessel Sealing: Once the amine is in solution, securely cap or seal the reaction vessel to prevent the escape of vapors.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

Post-Reaction Work-up and Purification
  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be aware that pressure can build up during extractions; vent separatory funnels frequently and away from your face.

  • Solvent Removal: If using a rotary evaporator, ensure the vacuum trap is cold and functioning correctly to capture volatile solvents.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3][4][5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][4] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Spill Response
  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Contain the Spill: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Neutralization (if applicable): For amine spills, a weak acid solution (e.g., 5% acetic acid) can be used for neutralization after initial absorption.

  • Cleanup and Disposal: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal: A Responsible Conclusion

All waste containing (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: Keep amine waste separate from other waste streams, particularly acids and oxidizers, to prevent potentially violent reactions.

  • Containerization: Use a designated, clearly labeled, and sealed container for all amine waste.

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Never pour chemical waste down the drain.

Workflow and Emergency Response Diagram

The following diagram illustrates the key decision points and actions for the safe handling of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine.

SafeHandlingWorkflow Safe Handling and Emergency Workflow for (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine cluster_handling Standard Handling Protocol cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response prep Preparation (Fume Hood, PPE) weigh Weighing/Aliquoting prep->weigh dissolve Dissolution/Reaction Setup weigh->dissolve workup Work-up/Purification dissolve->workup disposal Waste Disposal (Segregated Hazardous Waste) workup->disposal end_handling Procedure Complete disposal->end_handling spill Spill Detected evacuate_spill Evacuate & Alert spill->evacuate_spill exposure Exposure Occurs remove_source Remove from Source exposure->remove_source contain Contain Spill evacuate_spill->contain cleanup_spill Cleanup & Decontaminate contain->cleanup_spill dispose_spill Dispose of Spill Waste cleanup_spill->dispose_spill first_aid Administer First Aid (Flush Skin/Eyes, Fresh Air) remove_source->first_aid medical Seek Medical Attention first_aid->medical start Start Handling (S)-2,2-dimethyl-1- (o-tolyl)propan-1-amine start->prep

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.